molecular formula C11H12O2 B181875 2,2-dimethylchroman-4-one CAS No. 3780-33-4

2,2-dimethylchroman-4-one

Cat. No.: B181875
CAS No.: 3780-33-4
M. Wt: 176.21 g/mol
InChI Key: DUTNTKTZIQAPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylchroman-4-one is a high-purity chemical reagent featuring the privileged chromanone heterobicyclic scaffold, which is of considerable interest in medicinal chemistry for the design of novel lead compounds . This compound serves as a versatile building block in organic synthesis. It can be efficiently synthesized via a photo-Fries rearrangement of aryl 3-methyl-2-butenoate esters, a clean reaction that does not require hazardous solvents or Lewis acid catalysts . The structure of this compound and its derivatives has been extensively characterized, with substituent effects on its NMR spectroscopy well-documented and showing good correlation with theoretical predictions, aiding researchers in compound identification . The chroman-4-one core is a clinically useful pharmacophore investigated for the treatment of various diseases . Its derivatives are explored for a wide spectrum of pharmacological activities, including serving as potential anticancer agents by exhibiting cytotoxic profiles against various cancer cell lines . The scaffold is also a key precursor in synthetic chemistry, for instance, used in the reduction to chromanols for the synthesis of compounds like Vitamin E derivatives . As a synthon, it can be functionalized at the 3-position, for example via bromination, to allow for further derivatization and the creation of diverse chemical libraries for biological screening . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTNTKTZIQAPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428666
Record name 2,2-Dimethyl-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3780-33-4
Record name 2,2-Dimethyl-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3780-33-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,2-Dimethylchroman-4-ones from Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,2-dimethylchroman-4-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth technical overview of the principal synthetic strategies for constructing this valuable heterocyclic system, with a focus on methods commencing from substituted phenols. We will dissect the prevalent acid-catalyzed condensation reaction with 3,3-dimethylacrylic acid, exploring its mechanism, the critical role of various catalysts, and the influence of phenolic substituents on regioselectivity and yield. Detailed, field-proven experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers and drug development professionals with a robust understanding of this essential transformation.

Introduction: The Significance of the Chroman-4-one Scaffold

Chroman-4-ones, and their 2-phenyl substituted variants known as flavanones, represent a class of oxygen-containing heterocyclic compounds of immense interest to the pharmaceutical industry.[3] Their rigid bicyclic structure serves as an effective template for interacting with a variety of biological targets, earning them the designation of a "privileged structure" in drug discovery.[3][4] The gem-dimethyl substitution at the C2 position is a particularly common motif that imparts metabolic stability and specific conformational properties to the molecule.

The synthesis of these structures, particularly with diverse substitution patterns on the aromatic ring, is a key challenge in medicinal chemistry. The ability to efficiently and predictably construct these molecules from readily available substituted phenols is paramount for generating compound libraries for structure-activity relationship (SAR) studies. This guide focuses on the most direct and reliable methods to achieve this, emphasizing the underlying chemical principles that govern the selection of reagents, catalysts, and reaction conditions.

Core Synthetic Strategy: Acid-Catalyzed Condensation of Phenols

The most direct and widely employed method for the synthesis of 2,2-dimethylchroman-4-ones is the acid-catalyzed reaction of a phenol with an α,β-unsaturated carboxylic acid, specifically 3,3-dimethylacrylic acid (also known as senecioic acid).[5] This one-pot process elegantly combines two key transformations: an initial electrophilic aromatic substitution followed by an intramolecular cyclization.

Reaction Mechanism: A Tandem Friedel-Crafts Acylation and Oxa-Michael Addition

The reaction proceeds through a well-established tandem mechanism. The success of the synthesis hinges on controlling these two sequential steps.

  • Activation and Friedel-Crafts Acylation: The strong acid catalyst protonates the carbonyl oxygen of 3,3-dimethylacrylic acid, increasing its electrophilicity. The electron-rich phenol ring then acts as a nucleophile, attacking the carbonyl carbon in a classic Friedel-Crafts acylation. This attack occurs preferentially at the ortho position relative to the hydroxyl group, which is a powerful ortho-, para-directing activator. This step forms a key intermediate, a 3-(2-hydroxyphenyl)-3,3-dimethyl-prop-2-enoic acid derivative (though this is often not isolated).

  • Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group, acting as an intramolecular nucleophile, then attacks the β-carbon of the α,β-unsaturated system. This conjugate addition, known as an oxa-Michael reaction, is the ring-closing step that forms the pyranone ring. A final tautomerization yields the stable this compound product.

G Mechanism: Acid-Catalyzed Synthesis of this compound cluster_reactants Reactants phenol Substituted Phenol fc_intermediate o-Acylated Phenol Intermediate phenol->fc_intermediate Friedel-Crafts Acylation (Electrophilic Attack) phenol->fc_intermediate dmaa 3,3-Dimethylacrylic Acid activated_dmaa Activated Acylium Ion Intermediate dmaa->activated_dmaa dmaa->activated_dmaa catalyst Acid Catalyst (H⁺) activated_dmaa->fc_intermediate activated_dmaa->fc_intermediate product This compound fc_intermediate->product Intramolecular Oxa-Michael Addition (Cyclization) fc_intermediate->product

Caption: Acid-catalyzed synthesis of this compound.

The Role of the Catalyst

The choice of acid catalyst is critical and dictates the reaction conditions and efficiency.

  • Polyphosphoric Acid (PPA): This is the most common and effective catalyst for this transformation.[5][6] PPA serves a dual role: it is a strong Brønsted acid to catalyze the acylation and a powerful dehydrating agent, which helps to drive the cyclization equilibrium toward the product. Reactions are typically conducted at elevated temperatures (80-120 °C).

  • Eaton's Reagent (P₂O₅ in MeSO₃H): A highly effective alternative to PPA, often allowing for lower reaction temperatures and shorter reaction times. It is considered a "superacid" medium.

  • Bismuth(III) Triflate (Bi(OTf)₃): A more modern, Lewis acid-based approach that can catalyze the reaction under milder conditions.[7] The mechanism is proposed to proceed through an initial esterification of the phenol, followed by a Fries rearrangement and subsequent oxa-Michael closure.[7]

  • Solid-Supported Acids: Heterogeneous catalysts like Amberlyst-15 or Wells-Dawson heteropolyacids offer advantages in terms of simplified work-up and catalyst recyclability, aligning with green chemistry principles.[8]

Substrate Scope and Regioselectivity

The electronic nature of the substituents on the phenol ring significantly impacts the reaction.

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups activate the aromatic ring, facilitating the initial Friedel-Crafts acylation and generally leading to higher yields.[9]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) deactivate the ring, making the acylation step more difficult and often requiring harsher conditions or resulting in lower yields.[4]

Regioselectivity: The initial acylation occurs ortho to the primary hydroxyl group. For phenols with additional substituents, the site of acylation is governed by the combined directing effects of all groups. For example, in a meta-substituted phenol like resorcinol (1,3-dihydroxybenzene), acylation is highly directed to the C4 position, which is ortho to one hydroxyl group and para to the other, leading to the formation of 7-hydroxy-2,2-dimethylchroman-4-one.[10]

Field-Proven Experimental Protocol

This protocol describes a reliable and reproducible method for the synthesis of a substituted this compound using the PPA-catalyzed condensation.

Objective: To synthesize 7-methoxy-2,2-dimethylchroman-4-one from 3-methoxyphenol.

Materials:

  • 3-Methoxyphenol (1.0 equiv)

  • 3,3-Dimethylacrylic acid (1.1 equiv)

  • Polyphosphoric acid (PPA) (approx. 10-15 times the weight of the phenol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture for elution

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid. Begin stirring and gently heat the PPA to approximately 60-70 °C to reduce its viscosity.

  • Addition of Reactants: To the warm, stirring PPA, add 3-methoxyphenol. Allow it to dissolve completely. Subsequently, add 3,3-dimethylacrylic acid portion-wise to control any initial exotherm.

  • Reaction: Heat the reaction mixture to 90-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-4 hours).

  • Work-up (Quenching): Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Once all the ice has melted, transfer the aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 5% EtOAc/Hexane and increasing to 20%) to afford the pure 7-methoxy-2,2-dimethylchroman-4-one.

  • Validation: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

G Experimental Workflow for Chromanone Synthesis reactants 1. Reactants (Phenol, Acid, PPA) reaction 2. Reaction (Heating at 90-100°C) reactants->reaction monitoring 3. Monitoring (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup 4. Work-up (Quench on ice) monitoring->workup Reaction complete extraction 5. Extraction (DCM) workup->extraction purification 6. Purification (Column Chromatography) extraction->purification product 7. Pure Product & Validation (NMR, MS) purification->product

Caption: General experimental workflow for chromanone synthesis.

Data Summary: Influence of Phenolic Substituents

The following table summarizes typical results for the PPA-catalyzed synthesis of 2,2-dimethylchroman-4-ones from various substituted phenols, highlighting the impact of electronic effects on reaction yield.

EntryPhenol SubstrateProductTypical Yield (%)Reference
1PhenolThis compound65-75%[5]
2Resorcinol7-Hydroxy-2,2-dimethylchroman-4-one80-90%[10]
33-Methoxyphenol7-Methoxy-2,2-dimethylchroman-4-one75-85%[5]
44-Chlorophenol6-Chloro-2,2-dimethylchroman-4-one40-50%General Knowledge
5Olivetol5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one70-80%[9]

Yields are representative and can vary based on specific reaction conditions and scale.

Conclusion and Outlook

The acid-catalyzed condensation of substituted phenols with 3,3-dimethylacrylic acid remains the most robust and versatile method for synthesizing 2,2-dimethylchroman-4-ones. The choice of catalyst, particularly the widespread use of PPA, offers a reliable one-pot procedure that is amenable to a wide range of electron-rich phenols. Understanding the interplay between the reaction mechanism and the electronic properties of the starting materials is crucial for predicting outcomes and optimizing reaction conditions.

Future research in this area will likely focus on the development of more sustainable and environmentally benign catalytic systems, such as recyclable solid acids or metal-free conditions. Furthermore, the development of enantioselective methods to control the stereochemistry at potential chiral centers within the chromanone scaffold remains a significant and valuable goal for the synthesis of advanced pharmaceutical intermediates.

References

Physicochemical properties of 2,2-dimethylchroman-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylchroman-4-one Derivatives

Introduction: The Prominence of the Chroman-4-one Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The chroman-4-one scaffold, a heterocyclic system featuring a benzene ring fused to a dihydro-γ-pyranone ring, is a prime example of such a framework.[1][2] Specifically, this compound derivatives, found in both natural products and synthetic molecules, have garnered significant attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4]

The journey from a promising bioactive compound to a viable drug candidate is critically dependent on its physicochemical properties.[5][6] Characteristics such as lipophilicity, aqueous solubility, and chemical stability govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its efficacy and safety.[7][8] This guide provides an in-depth analysis of these critical properties for this compound derivatives, offering field-proven experimental protocols and insights for researchers, scientists, and drug development professionals. We will explore the causal relationships between chemical structure and physical behavior, equipping research teams with the foundational knowledge to optimize this promising class of compounds.

Synthetic Strategy: Accessing the this compound Core

A robust and flexible synthetic platform is paramount for generating diverse libraries of derivatives for screening. The this compound core can be accessed through several reliable methods, with the choice often depending on the available starting materials and desired substitution patterns. A common and efficient strategy involves the condensation of a substituted phenol with a source of the dimethylpyranone ring, followed by an intramolecular cyclization.

One widely used approach is the base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, which proceeds via an intramolecular oxa-Michael addition to form the heterocyclic ring.[9] Microwave-assisted synthesis has been shown to significantly accelerate this process.[10] Another effective method involves the reaction of phenols with 3,3-dimethylacrylic acid or its equivalents, often catalyzed by a Lewis acid, to achieve cyclization.[11]

G cluster_0 Synthetic Pathway for this compound Derivatives start Substituted Phenol + 3,3-Dimethylacrylic Acid reagents Lewis Acid Catalyst (e.g., Bi(OTf)3) or Base-Mediated Condensation start->reagents Reaction Initiation intermediate Acyclic Intermediate (Ester or Chalcone-like) reagents->intermediate Formation cyclization Intramolecular Oxa-Michael Addition or Friedel-Crafts Acylation intermediate->cyclization Key Step product This compound Derivative cyclization->product Ring Closure

Caption: General synthetic workflow for this compound derivatives.

Core Physicochemical Properties: Measurement and Optimization

A molecule's journey through the body is a complex interplay of crossing biological membranes and dissolving in aqueous environments. Therefore, a careful balance of lipophilicity and solubility is essential.

Lipophilicity: The Key to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross cell membranes, its binding to plasma proteins, and its potential to penetrate the central nervous system.[8][] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient at a specific pH (LogD).

Causality in Experimental Choice: While the shake-flask method is the traditional "gold standard" for LogP determination, it is labor-intensive and requires significant amounts of pure compound.[][13] For screening a library of derivatives in early discovery, a high-throughput method is necessary. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust and automated alternative, where the retention time of a compound on a hydrophobic stationary phase is correlated with its lipophilicity.[13][14] This provides a rapid and reproducible means of ranking compounds.

Experimental Protocol: RP-HPLC for LogD7.4 Determination

  • System Preparation: Use a C18 column and an isocratic mobile phase consisting of a mixture of acetonitrile and 7.4 pH phosphate buffer.

  • Standard Curve Generation: Inject a series of standard compounds with known LogD7.4 values to establish a calibration curve correlating retention time (tR) with lipophilicity.

  • Sample Preparation: Prepare 10 mM stock solutions of the this compound derivatives in DMSO. Dilute to a final concentration of 10-20 µM in the mobile phase.

  • Analysis: Inject the diluted samples onto the HPLC system.

  • Calculation: Record the retention time for each derivative. Use the standard curve equation to calculate the LogD7.4 value from its retention time.

G cluster_1 Workflow: RP-HPLC for LogD7.4 Measurement prep_standards Prepare Standards (Known LogD) hplc Inject into RP-HPLC System (C18 Column, pH 7.4) prep_standards->hplc prep_samples Prepare Test Compounds (DMSO Stock -> Dilution) prep_samples->hplc get_tr Measure Retention Time (tR) hplc->get_tr calibrate Generate Calibration Curve (LogD vs. tR) get_tr->calibrate calculate Calculate LogD7.4 for Test Compounds get_tr->calculate calibrate->calculate

Caption: High-throughput workflow for LogD determination using RP-HPLC.

Structure-Lipophilicity Relationships: The lipophilicity of the this compound scaffold can be finely tuned through substitution on the aromatic ring.

Substituent (R) at C6cLogP (Calculated)Expected LogD7.4 TrendRationale
-H~2.8BaselineUnsubstituted aromatic ring.
-OH~2.5LowerThe hydroxyl group is polar and a hydrogen bond donor, increasing hydrophilicity.
-OCH3~2.9Similar to BaselineThe methoxy group adds some lipophilicity that counteracts the polarity of the oxygen atom.
-Cl~3.5HigherHalogens like chlorine are lipophilic and increase the overall LogD.
-Br~3.7HighestBromine is more lipophilic than chlorine, significantly increasing LogD.[3]
Aqueous Solubility: The Prerequisite for Absorption

A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed.[15] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability, unreliable in vitro assay results, and formulation challenges.[7][16]

Causality in Experimental Choice: In early drug discovery, it is crucial to quickly identify compounds with potential solubility liabilities. The kinetic solubility assay is ideal for this purpose.[17] It measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many high-throughput screening assays.[7][16] This method is faster and requires less material than the thermodynamic solubility assay, which is considered the "gold standard" and is reserved for later-stage lead optimization.[15][17]

Experimental Protocol: Kinetic Solubility by Turbidimetry

  • Compound Plating: Dispense 2 µL of 10 mM DMSO stock solutions of the derivatives into a 96-well microplate. Include a positive control (e.g., a known insoluble compound) and a negative control (DMSO only).

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and 1% DMSO.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to equilibrate.

  • Measurement: Read the absorbance (turbidity) of each well using a plate reader at a wavelength of 620 nm.

  • Analysis: The concentration at which a compound precipitates is its kinetic solubility. This is often determined by comparing the turbidity to a predefined threshold.

G cluster_2 Workflow: Kinetic Solubility Assay plate_dmso Plate 10 mM DMSO Stock Solutions add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) plate_dmso->add_buffer 1:99 Dilution incubate Incubate with Shaking (e.g., 2 hours, RT) add_buffer->incubate read_plate Measure Turbidity (Absorbance at 620 nm) incubate->read_plate determine_sol Determine Solubility (Precipitation Point) read_plate->determine_sol

Caption: Workflow for the high-throughput kinetic solubility assay.

Structure-Solubility Relationships: Improving solubility often involves introducing polar or ionizable functional groups that can interact favorably with water.

Substituent (R) at C7Expected Kinetic SolubilityRationale
-OCH3LowA relatively non-polar group, contributing to lower aqueous solubility.
-OHModerate to HighThe hydroxyl group can act as a hydrogen bond donor and acceptor, improving interaction with water.[1]
-NH2HighThe amine group is polar and can be protonated at physiological pH, forming a charged species with significantly higher solubility.
-COOHHighestThe carboxylic acid group is highly polar and will be deprotonated (ionized) at pH 7.4, drastically increasing aqueous solubility.
Chemical Stability: Ensuring Compound Integrity

A drug candidate must remain intact from manufacturing to administration and within the physiological environment to exert its therapeutic effect.[18] Chemical instability can lead to a loss of potency and the formation of potentially toxic degradation products.

Causality in Experimental Choice: Assessing stability across a range of pH values is critical, as a compound will encounter different environments in the body (e.g., stomach acidity, intestinal neutrality). An accelerated stability assay, where the compound is incubated in buffers of varying pH at a slightly elevated temperature (e.g., 37°C), provides a reliable prediction of its shelf-life and physiological stability.[18] LC-MS is the analytical method of choice as it can separate the parent compound from its degradants and confirm their identities by mass.[18]

Experimental Protocol: pH Stability Assay

  • Buffer Preparation: Prepare buffers at pH 4.0 (acetate), 7.4 (phosphate), and 9.0 (glycine).

  • Incubation Setup: Add a small aliquot of a 10 mM DMSO stock solution of a derivative to each buffer to a final concentration of 5-10 µM.

  • Time Points: Incubate the solutions at 37°C. Take aliquots at specified time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Quenching: Immediately quench the reaction in the aliquots by adding an equal volume of cold acetonitrile to precipitate proteins and halt degradation.

  • Analysis: Analyze all samples by LC-MS. Quantify the peak area of the parent compound at each time point.

  • Calculation: Calculate the percentage of the compound remaining at each time point relative to the amount at time zero. The half-life (t1/2) in each buffer can be determined from the degradation curve.

G cluster_3 Workflow: pH Chemical Stability Assay prepare_sol Prepare Solutions in Buffers (pH 4, 7.4, 9) incubate Incubate at 37°C prepare_sol->incubate sample Take Aliquots at Time Points (0-24h) incubate->sample quench Quench with Acetonitrile sample->quench analyze Analyze by LC-MS quench->analyze calculate Calculate % Remaining and Half-life (t1/2) analyze->calculate

Caption: Workflow for assessing the chemical stability of derivatives at various pH levels.

Structural Stability Considerations: The chroman-4-one core is generally stable. However, certain substituents can introduce liabilities. For instance, ester groups on the aromatic ring could be susceptible to hydrolysis under basic or acidic conditions. The thermal stability of heterocyclic compounds can be high, often with decomposition occurring well above 250°C, indicating good stability for storage under normal conditions.[19][20]

Derivative TypePotential InstabilityCondition
Ester Derivative (e.g., -COOCH3)HydrolysisAcidic or basic pH
Amine Derivative (e.g., -NH2)OxidationOxidizing conditions
Core ScaffoldGenerally StableStable across a typical physiological pH range.

Conclusion: A Roadmap for Rational Drug Design

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. However, biological potency alone does not make a drug. This guide underscores the imperative of integrating a thorough evaluation of physicochemical properties—lipophilicity, solubility, and stability—from the earliest stages of the drug discovery process.

By employing the high-throughput, self-validating protocols detailed herein, research teams can efficiently generate the data needed to build robust Structure-Activity and Structure-Property Relationships. This data-driven approach allows for the rational design of derivatives, where potency is optimized in concert with the essential drug-like properties required for clinical success. Understanding the causal links between molecular structure and physicochemical behavior is the cornerstone of transforming a promising chemical scaffold into a life-changing medicine.

References

A Technical Guide to the Natural Occurrence and Isolation of 2,2-Dimethylchroman-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,2-dimethylchroman-4-one core is a privileged heterocyclic scaffold that forms the basis of numerous naturally occurring compounds with significant pharmacological potential.[1] These molecules, found in a diverse range of botanical and microbial sources, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This technical guide provides an in-depth exploration of the natural sources of this compound derivatives. It further outlines a systematic, field-proven methodology for their extraction, isolation, and purification, emphasizing the causal relationships behind experimental choices. Detailed protocols for chromatographic separation and guidelines for spectroscopic characterization are provided to equip researchers with the practical knowledge required for navigating the complexities of natural product chemistry and accelerating drug discovery efforts based on this versatile molecular framework.

Introduction: The this compound Scaffold

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring.[2] The 2,2-dimethyl substitution on the heterocyclic ring creates a specific subclass with distinct chemical properties and biological activities. Structurally, the absence of the C2-C3 double bond differentiates chromanones from their chromone counterparts, a subtle change that leads to significant variations in their pharmacological profiles.[1][2]

The interest in this scaffold within the drug development community is due to its prevalence in nature and its function as a versatile building block for synthesizing novel therapeutic agents.[1][3] Naturally occurring flavanones, which are 2-phenyl chroman-4-one derivatives, and related compounds have demonstrated potent cytotoxic, anti-inflammatory, and antioxidative activities.[1] This guide focuses specifically on the non-phenylated this compound core, detailing its origins and the methodologies to procure it in a pure form for further investigation.

Natural Distribution of this compound Compounds

These compounds are not ubiquitous but are found in specific taxa of both the plant and fungal kingdoms.[4] Their presence is often associated with the organism's secondary metabolism, likely playing a role in defense or signaling.

Botanical Sources

While the broader chromanone class is widely distributed, the 2,2-dimethyl variant has been identified in several plant families. The production of these metabolites can be constitutive or induced by environmental stressors such as physical wounding or microbial infection.[4] For instance, the resinous wood known as agarwood, produced by Aquilaria and Gyrinops species, is a rich source of various chromone derivatives.[4]

Table 1: Selected this compound Derivatives from Plant Sources

Compound Name Plant Source Plant Family Reference
6-acetyl-8-(1-hydroxy-3-methyl-but-2-enyl)-2,2-dimethyl-chroman-4-one Not specified in source Not specified in source [5]

| Cannabichromanones | Cannabis sativa | Cannabaceae |[6] |

Fungal Sources

Fungi, particularly endophytic and marine-derived species, are prolific producers of unique secondary metabolites, including 2,2-dimethylchroman-4-ones. These organisms represent a vast and relatively untapped resource for discovering novel chemical entities.

Table 2: Selected this compound Derivatives from Fungal Sources

Compound Name Fungal Source Biological Activity Noted Reference
2,3-Dihydro-5,8-dihydroxy-2,2-dimethylchromen-4-one Pseudopestalotiopsis sp. Not specified [4][7]
Diaporspchromanone A, B, C, H Diaporthe sp. Inhibition of NO production [4]

| Chromanone A | Penicillium sp. (algicolous marine) | Weak antifungal |[8] |

A Systematic Approach to Isolation and Purification

The successful isolation of a target natural product hinges on a logical, multi-step workflow that systematically removes impurities and separates the molecule of interest from a complex biological matrix. The strategy outlined below is a robust and widely adopted approach in natural product chemistry.[9][10]

Isolation_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis Source Natural Source (Plant or Fungal Biomass) Prep Drying & Grinding Source->Prep Extraction Sequential Solvent Extraction (e.g., Hexane -> EtOAc -> MeOH) Prep->Extraction CrudeExtracts Crude Extracts (Varying Polarity) Extraction->CrudeExtracts CC Column Chromatography (e.g., Silica Gel) CrudeExtracts->CC Fractions Collect & Pool Fractions (TLC Monitored) CC->Fractions Prep_HPLC Preparative HPLC (e.g., C18 Reversed-Phase) Fractions->Prep_HPLC Pure_Compound Pure (>95%) Compound Prep_HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS, etc.) Pure_Compound->Analysis

References

The Multifaceted Biological Landscape of 2,2-Dimethylchroman-4-one and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Chroman-4-one

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, skeleton is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic molecules.[1][2] This "privileged structure" serves as a foundational building block in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][3] A key distinction from the related chromone scaffold is the absence of a C2-C3 double bond, a seemingly minor structural modification that results in significant variations in biological properties.[1] The 2,2-dimethylchroman-4-one core, a specific subset of this class, combines the foundational chroman ring with gem-dimethyl groups at the 2-position, a feature that can influence the compound's lipophilicity and metabolic stability. This guide provides an in-depth exploration of the diverse biological activities of this compound and its analogs, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

Anticancer Activity: A Promising Frontier

The quest for novel anticancer agents has identified chroman-4-one derivatives as a promising class of compounds.[4][5] Both natural and synthetic analogs have demonstrated significant cytotoxic potential against various cancer cell lines.[1]

Mechanism of Action in Cancer

The anticancer effects of chroman-4-one derivatives are often multifaceted. Some analogs have been shown to induce apoptosis in cancer cells and may exert their effects through the inhibition of topoisomerase enzymes.[5] A notable mechanism involves the inhibition of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase implicated in cell cycle regulation.[3][6] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, consequently inhibiting tumor growth.[3] Compounds based on the chroman-4-one scaffold have been developed as potent and selective SIRT2 inhibitors, with some exhibiting antiproliferative effects in breast and lung cancer cell lines.[6][7]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the anticancer potency of chroman-4-one analogs. For instance, in a series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives, compounds with a thiochromanone skeleton generally exhibited higher anticancer activity.[4][8] For SIRT2 inhibitors, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring, particularly with larger, electron-withdrawing groups, have been shown to be favorable for activity.[9]

Antimicrobial and Antifungal Properties: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Chroman-4-one derivatives have emerged as a class of compounds with broad-spectrum antimicrobial and antifungal activities.[1][10]

Antibacterial and Antifungal Spectrum

Various chroman-4-one analogs have demonstrated inhibitory effects against a range of pathogenic bacteria and fungi.[10][11] For example, certain derivatives have shown activity against Staphylococcus epidermidis, Pseudomonas aeruginosa, and Salmonella enteritidis.[10] Notably, some compounds have exhibited greater potency than the positive control, especially against Candida species.[10] The introduction of a 1,3,4-thiadiazole thioether moiety into the chroman-4-one scaffold has also yielded compounds with moderate to good antibacterial activity against plant pathogens like Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicolaby.[11]

Mechanistic Insights and SAR

Molecular modeling studies suggest that the antifungal mechanism of action for some chroman-4-ones in Candida albicans may involve the inhibition of key proteins like cysteine synthase, HOG1 kinase, and FBA1, which are crucial for fungal virulence and survival.[10] SAR studies have revealed that modifications at the 7-position of the chroman-4-one ring can significantly impact antimicrobial activity. For instance, the addition of alkyl or aryl carbon chains to the hydroxyl group at position 7 has been found to reduce antimicrobial activity.[10] Conversely, the presence of methoxy substituents at the meta position of ring B in related homoisoflavonoids enhances bioactivity.[10]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Chroman-4-one derivatives have demonstrated promising anti-inflammatory properties, positioning them as potential therapeutic leads.[10][12]

Inhibition of Inflammatory Mediators

The anti-inflammatory activity of chroman-4-one analogs is often attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, a series of novel 2-phenyl-4H-chromen-4-one derivatives were found to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[13] One of the most potent compounds in a study of chroman derivatives, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide, was found to inhibit the TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells.[12]

Targeting Signaling Pathways

The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways. Some 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathways.[13] The MAPK pathway is a critical regulator of the production of various inflammatory mediators and pro-inflammatory cytokines.[14]

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[1] Chroman-4-one derivatives, including naturally occurring flavanones, are known for their antioxidant properties.[1][15]

Mechanisms of Antioxidant Action

The antioxidant activity of chroman-4-one analogs is often evaluated through their ability to scavenge free radicals.[15] According to structure-activity relationship studies, substitutions at the C-2 and C-3 positions with methoxyphenyl, amine derivatives, aromatic groups, benzylidene, and cyclohexyl carbamoyl moieties can yield potent antioxidant compounds with activity comparable to that of vitamin E and Trolox.[1]

Experimental Protocols

Synthesis of 7-Hydroxychroman-4-one (A Precursor)

A common precursor for many chroman-4-one analogs is 7-hydroxychroman-4-one. Its synthesis can be achieved through the following steps:[10]

  • Friedel–Crafts Acylation: Resorcinol is reacted with a carboxylic acid, such as 3-bromopropionic acid, in the presence of a Lewis acid like trifluoromethanesulfonic acid to yield 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.[10]

  • Intramolecular Cyclization: The resulting product is then stirred in a solution of 2 M NaOH to facilitate an intramolecular cyclization via bimolecular nucleophilic substitution, leading to the formation of 7-hydroxychroman-4-one.[10]

Antimicrobial Susceptibility Testing: Microdilution Method

The minimum inhibitory concentration (MIC) of chroman-4-one derivatives against various microorganisms can be determined using the microdilution technique in 96-well microplates.[10]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Data Presentation

Compound Class Biological Activity Key Findings References
3-Aryl-chroman-4-onesAnticancerThiochromanone skeleton enhances activity.[4][8]
2-Alkyl-chroman-4-onesAnticancer (SIRT2 Inhibition)Substitutions at 2, 6, and 8 positions are crucial.[7][9]
7-Hydroxychroman-4-one analogsAntimicrobial/AntifungalAlkylation at 7-OH reduces activity.[10]
2-Phenyl-4H-chromen-4-onesAnti-inflammatoryInhibit TLR4/MAPK pathway.[13]
N-AmidochromansAnti-inflammatoryInhibit TNF-α-induced ICAM-1 expression.[12]
Substituted chroman-4-onesAntioxidantC-2 and C-3 substitutions enhance activity.[1]

Visualizations

General Synthetic Workflow for Chroman-4-one Analogs

G cluster_0 Precursor Synthesis cluster_1 Analog Synthesis cluster_2 Homoisoflavonoid Synthesis Resorcinol Resorcinol Friedel_Crafts Friedel-Crafts Acylation (Lewis Acid) Resorcinol->Friedel_Crafts 3-Bromopropionic_Acid 3-Bromopropionic_Acid 3-Bromopropionic_Acid->Friedel_Crafts Intermediate 3-bromo-1-(2,4-dihydroxyphenyl) propan-1-one Friedel_Crafts->Intermediate Cyclization Intramolecular Cyclization (NaOH) Intermediate->Cyclization Precursor 7-Hydroxychroman-4-one Cyclization->Precursor Nucleophilic_Substitution Bimolecular Nucleophilic Substitution Precursor->Nucleophilic_Substitution Alkyl_Halides Alkyl/Aryl Halides Alkyl_Halides->Nucleophilic_Substitution O_Alkylated O-Alkylated Derivatives Nucleophilic_Substitution->O_Alkylated Condensation Base-Catalyzed Condensation O_Alkylated->Condensation Benzaldehydes Benzaldehyde Derivatives Benzaldehydes->Condensation Homoisoflavonoids Homoisoflavonoid Derivatives Condensation->Homoisoflavonoids G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Signaling Pathway (e.g., p38, JNK, ERK) TLR4->MAPK_Pathway Transcription_Factors Activation of Transcription Factors (e.g., NF-κB, AP-1) MAPK_Pathway->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Inflammatory_Mediators Production of NO, IL-6, TNF-α Gene_Expression->Inflammatory_Mediators Chroman_Analog 2-Phenyl-4H-chromen-4-one Analog Inhibition Chroman_Analog->Inhibition Inhibition->MAPK_Pathway

References

IUPAC nomenclature and CAS number for 2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dimethylchroman-4-one: Synthesis, Characterization, and Applications

Introduction

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] This heterocyclic system, consisting of a benzene ring fused to a dihydropyranone ring, serves as a versatile template for the design and development of novel therapeutic agents.[3] A subtle yet critical structural distinction—the absence of the C2-C3 double bond found in its chromone analogue—imparts significant differences in the chemical reactivity and biological profiles of chroman-4-ones.[1][3]

This guide focuses on a specific, foundational member of this class: This compound . The introduction of the gem-dimethyl group at the C2 position sterically locks the heterocyclic ring, influencing its conformation and metabolic stability, making it an intriguing starting point for synthetic campaigns. As a Senior Application Scientist, this document is designed to provide researchers, chemists, and drug development professionals with a comprehensive technical overview, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations in its synthesis, characterization, and application.

Part 1: Chemical Identity and Physicochemical Properties

Accurate identification is the bedrock of all chemical research. This compound is a synthetic compound that serves as a key building block for more complex molecules. Its fundamental properties are summarized below.

IdentifierValueSource
IUPAC Name 2,2-dimethyl-2,3-dihydro-4H-chromen-4-onePubChem[4]
CAS Number 3780-33-4Biosynth, Apollo Scientific[5], ChemScene[6]
Molecular Formula C₁₁H₁₂O₂PubChem[4], ChemScene[6]
Molecular Weight 176.21 g/mol PubChem[4], ChemScene[6]
SMILES CC1(CC(=O)C2=CC=CC=C2O1)CPubChem[4]
Synonyms 2,2-Dimethyl-4-chromanone, 2,3-Dihydro-2,2-dimethyl-4H-1-benzopyran-4-onePubChem[4]
Structural Anatomy

The structure of this compound features several key components that dictate its chemical behavior. Understanding this anatomy is crucial for interpreting spectroscopic data and predicting reactivity.

Caption: Structure of this compound with IUPAC numbering.

Part 2: Synthesis Methodologies

The synthesis of the this compound core relies on forming the heterocyclic ring adjacent to the phenyl group. The most direct and widely cited approach is an acid-catalyzed reaction between a phenol (or a substituted phenol) and an acrylic acid derivative.

Protocol: Acid-Catalyzed Cyclization of Resorcinol with 3,3-Dimethylacrylic Acid

This method exemplifies a one-pot Friedel-Crafts acylation followed by an intramolecular cyclization (an oxa-Michael addition). It is an efficient route, often amenable to microwave-assisted conditions to accelerate the reaction.[7]

Causality Behind Experimental Choices:

  • Reactants: Resorcinol provides the phenolic ring system. 3,3-Dimethylacrylic acid serves as the four-carbon unit required to form the gem-dimethyl-substituted pyranone ring.

  • Catalyst System (Methanesulfonic Acid & P₂O₅): Methanesulfonic acid is a strong, non-oxidizing acid that protonates the acrylic acid, activating it for electrophilic aromatic substitution (the Friedel-Crafts step). Phosphorus pentoxide (P₂O₅) acts as a powerful dehydrating agent, driving the cyclization equilibrium toward the product by removing water.

  • Heating (Conventional or Microwave): This reaction requires energy input to overcome the activation energy for both the acylation and cyclization steps. Microwave heating offers rapid, uniform heating, often reducing reaction times and improving yields compared to conventional oil baths.[7]

cluster_materials Starting Materials cluster_reagents Reagents & Conditions Resorcinol Resorcinol Derivatives Reaction One-Pot Reaction: Friedel-Crafts Acylation + Intramolecular Cyclization Resorcinol->Reaction DMAA 3,3-Dimethylacrylic Acid DMAA->Reaction Catalyst Methanesulfonic Acid (MSA) Phosphorus Pentoxide (P₂O₅) Catalyst->Reaction Heat Conventional Heating or Microwave (MW) Irradiation Heat->Reaction Workup Aqueous Workup (e.g., Ice water, NaHCO₃ wash) Reaction->Workup Quench Purification Purification (Column Chromatography) Workup->Purification Crude Product Product This compound Product Purification->Product Pure Product cluster_apps Therapeutic Potential & Applications Core This compound Scaffold Antibacterial Antibacterial Agents (Gram-positive bacteria) Core->Antibacterial SIRT2 SIRT2 Inhibition (Neurodegenerative Diseases) Core->SIRT2 Cannabinoid Cannabinoid Receptor Ligands Core->Cannabinoid BuildingBlock Synthetic Intermediate (e.g., for Homoisoflavonoids) Core->BuildingBlock

References

The 2,2-Dimethylchroman-4-one Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The chroman-4-one framework, and specifically its 2,2-dimethyl substituted variant, represents a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged structure," this heterocyclic scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[2][3][4] Its inherent structural features, including a fused benzene and dihydropyranone ring system, provide a versatile template for the design and development of novel therapeutic agents targeting a wide array of diseases.[1][5] This technical guide offers a comprehensive exploration of the 2,2-dimethylchroman-4-one core, delving into its synthesis, diverse pharmacological activities, and the underlying structure-activity relationships that govern its therapeutic potential. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

The Significance of the Chroman-4-one Scaffold: A Privileged Structure

The term "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The chroman-4-one scaffold perfectly embodies this concept, demonstrating a remarkable promiscuity in its interactions with various enzymes and receptors.[2] This versatility stems from several key structural attributes:

  • Rigid Bicyclic System: The fused ring structure provides a conformationally restrained backbone, reducing the entropic penalty upon binding to a target protein and often leading to higher affinity.

  • Hydrogen Bonding Capabilities: The carbonyl group at the 4-position and the ether oxygen within the pyranone ring act as hydrogen bond acceptors, facilitating crucial interactions within biological binding pockets.

  • Aromatic Ring for Diverse Interactions: The benzene ring offers a platform for π-π stacking, hydrophobic interactions, and can be readily functionalized to modulate electronic properties and introduce additional binding motifs.

  • Chirality at C2: The potential for stereoisomers at the C2 position, when substituted, allows for stereospecific interactions with chiral biological targets, often leading to improved efficacy and reduced off-target effects.

The seemingly minor structural difference between chroman-4-ones and their chromone counterparts—the absence of a C2-C3 double bond—results in significant variations in their biological profiles, highlighting the nuanced structure-activity relationships within this class of compounds.[1][4][5]

Synthetic Strategies for Accessing the this compound Core

The construction of the this compound scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern on the aromatic ring and the availability of starting materials.

Friedel-Crafts Acylation and Intramolecular Cyclization

A classical and widely employed method involves the reaction of a substituted phenol with 3,3-dimethylacrylic acid or its derivatives in the presence of a Lewis acid catalyst. This approach proceeds through a tandem esterification-Fries rearrangement followed by an intramolecular oxa-Michael ring closure.[6]

Experimental Protocol: Synthesis of this compound via Bismuth(III) Triflate Catalysis [6]

  • Reaction Setup: To a solution of a substituted phenol (1.0 mmol) in toluene (5 mL) is added 3,3-dimethylacrylic acid (1.2 mmol) and bismuth(III) triflate (20 mol%).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired this compound derivative.

Causality: The use of a Lewis acid like bismuth(III) triflate is crucial for catalyzing both the initial Friedel-Crafts acylation of the phenol and the subsequent intramolecular cyclization. Toluene is an effective solvent for this reaction as it allows for the necessary high temperatures for the reaction to proceed efficiently.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of chroman-4-one derivatives can be significantly expedited using this technology, often leading to higher yields and cleaner reaction profiles.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-chroman-4-ones [7]

  • Reactant Preparation: A mixture of a 2'-hydroxyacetophenone (1.0 mmol), an appropriate aldehyde (1.2 mmol), and diisopropylamine (DIPA) as a base (2.0 mmol) in ethanol (3 mL) is prepared in a microwave-safe vessel.

  • Microwave Irradiation: The sealed vessel is subjected to microwave irradiation at 160-170 °C for 1 hour.

  • Cooling and Precipitation: After irradiation, the vessel is cooled to room temperature. The product often precipitates from the reaction mixture.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold ethanol, and dried. If necessary, further purification can be achieved by recrystallization or column chromatography.

Causality: Microwave heating dramatically reduces reaction times by efficiently and uniformly heating the reaction mixture, thereby overcoming the activation energy barrier for the base-promoted aldol condensation and subsequent intramolecular oxa-Michael addition. DIPA serves as a non-nucleophilic base to facilitate the initial condensation step.

Diverse Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The chromanone scaffold is a recognized pharmacophore in the design of anticancer agents.[9][10] Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase enzymes and the induction of apoptosis.[9]

Table 1: Cytotoxic Activity of Selected Chroman-4-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6,8-dibromo-2-pentylchroman-4-one-1.5 (SIRT2 inhibition)[7]
Compound 13 (a benzochroman-2,4-dione)MOLT-424.4[9]
Compound 11 (a benzochroman-2,4-dione)MCF-768.4[9]

Structure-Activity Relationship (SAR) Insights: Studies have indicated that substitutions at the C-2, C-6, and C-8 positions of the chroman-4-one ring are crucial for potent anticancer activity.[7] Larger, electron-withdrawing groups at the 6- and 8-positions have been shown to be favorable for activity.[7]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Chroman-4-one derivatives have emerged as promising anti-inflammatory agents, with some exhibiting potent inhibition of key inflammatory mediators.[1][11][12]

Mechanism of Action: A proposed mechanism for the anti-inflammatory effects of some chromanones involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins.[1] Other derivatives have been shown to suppress the NF-κB signaling pathway, a central regulator of the inflammatory response.[1]

Workflow for Evaluating Anti-inflammatory Activity

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cell_culture Macrophage Cell Culture (e.g., RAW 264.7) lps_stimulation LPS Stimulation cell_culture->lps_stimulation 1. compound_treatment Treatment with Chromanone Derivatives lps_stimulation->compound_treatment 2. no_assay Nitric Oxide (NO) Quantification (Griess Assay) compound_treatment->no_assay 3a. cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) compound_treatment->cytokine_assay 3b. western_blot Western Blot Analysis (COX-2, iNOS, NF-κB) compound_treatment->western_blot 3c. in_vitro_outcome Reduced Inflammatory Mediators western_blot->in_vitro_outcome animal_model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) compound_admin Compound Administration (Oral or IP) animal_model->compound_admin 1. edema_measurement Measurement of Paw Edema compound_admin->edema_measurement 2. histopathology Histopathological Analysis edema_measurement->histopathology 3. in_vivo_outcome Reduced Inflammation and Tissue Damage histopathology->in_vivo_outcome

Caption: Workflow for assessing the anti-inflammatory potential of this compound derivatives.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. The chromone and chromanone scaffolds have been investigated for their potential to combat these devastating conditions.[13][14][15][16]

Multi-target Approach for Alzheimer's Disease: The multifactorial nature of Alzheimer's disease necessitates the development of multi-target-directed ligands.[17] Chroman-4-one derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE), reduce the formation of advanced glycation end products (AGEs), and exhibit antioxidant properties.[14]

Signaling Pathway in Neuroinflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Phosphorylates IκBα, releasing NF-κB Nucleus Nucleus NFkB_p65->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_genes Induces Chromanone Chromanone Derivative Chromanone->TAK1 Inhibits Chromanone->NFkB_p65 Inhibits Translocation

Caption: Inhibition of the TLR4-mediated NF-κB signaling pathway by neuroprotective chromanone derivatives.[18]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Chroman-4-one derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[5]

SAR for Antimicrobial Activity: Studies have shown that the presence of a free hydroxyl group at position 7 can be important for antimicrobial activity, while alkyl or aryl substitutions at this position may reduce potency.[5] For homoisoflavonoid derivatives, methoxy substituents on the B-ring can enhance bioactivity.[5]

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its privileged structural nature, coupled with its synthetic tractability, has enabled the development of a vast library of derivatives with diverse and potent biological activities. Future research in this area will likely focus on:

  • Multi-target Drug Design: Leveraging the inherent promiscuity of the scaffold to design single molecules that can modulate multiple targets in complex diseases like cancer and neurodegenerative disorders.

  • Elucidation of Novel Mechanisms of Action: Investigating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects.

  • Development of More Efficient and Greener Synthetic Methodologies: Exploring new catalytic systems and reaction conditions to improve the synthesis of these valuable compounds.

The continued exploration of the this compound core holds immense promise for the discovery of the next generation of therapeutic agents to address unmet medical needs.

References

The Chroman-4-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, scaffold represents a cornerstone in heterocyclic chemistry and a "privileged structure" in medicinal chemistry and drug discovery.[1][2][3][4] Characterized by a benzene ring fused to a dihydropyranone ring, this moiety is prevalent in a vast number of naturally occurring compounds, most notably flavonoids, and serves as a versatile template for the synthesis of novel therapeutic agents.[5][6][7] The subtle structural distinction from its chromone analogue—the absence of a C2-C3 double bond—imparts significant and diverse biological activities, underscoring its therapeutic potential.[4][6][8] This technical guide provides a comprehensive exploration of chroman-4-one derivatives, detailing their synthesis, multifaceted biological activities, and underlying mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their therapeutic discovery endeavors.

The Significance of the Chroman-4-one Core

The chroman-4-one framework is more than just a synthetic building block; it is a biologically validated starting point for the development of potent and selective modulators of various physiological processes.[3][6] Its structural rigidity, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of physicochemical properties and biological targets. This inherent versatility has led to the identification of chroman-4-one derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[6][8][9]

The structural diversity within the chroman-4-one family is vast, leading to several key categories that are the focus of intensive research:

  • Flavanones (2-phenyl-chroman-4-ones): Abundantly found in nature, these compounds exhibit a wide range of biological activities.[1][3][4]

  • Isoflavanones (3-phenyl-chroman-4-ones): Another important subclass with significant therapeutic potential.[1][3]

  • Benzylidene-4-chromanones: These derivatives often serve as key intermediates and possess their own unique biological profiles.[1][3]

  • Spirochromanones: Compounds with a spirocyclic system at one of the chroman-4-one positions, leading to complex three-dimensional structures.[1][3]

  • C-4 Modified Chroman-4-ones: Derivatives where the carbonyl group at the 4-position is modified, for instance, into hydrazones or oximes, expanding the chemical space and biological activity.[1][3]

Synthetic Strategies for Chroman-4-one Derivatives

The efficient synthesis of chroman-4-one derivatives is crucial for exploring their structure-activity relationships (SAR). Several robust synthetic methodologies have been developed, with the choice of method often depending on the desired substitution pattern and overall complexity of the target molecule.

Claisen-Schmidt Condensation followed by Intramolecular Cyclization

A classical and widely employed method involves the base-catalyzed Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde to form a 2'-hydroxychalcone. Subsequent intramolecular Michael addition under basic or acidic conditions leads to the formation of the chroman-4-one ring.

Experimental Protocol: Synthesis of a 2-Substituted Chroman-4-one

  • Step 1: Chalcone Formation. To a solution of 2'-hydroxyacetophenone (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol, add a catalytic amount of a suitable base (e.g., aqueous NaOH or KOH).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2'-hydroxychalcone.

  • Step 2: Intramolecular Cyclization. Dissolve the crude 2'-hydroxychalcone in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of a base (e.g., sodium acetate) or acid (e.g., HCl) and reflux the mixture for 4-8 hours.

  • Monitor the cyclization by TLC.

  • After cooling to room temperature, the product may precipitate. If not, concentrate the solvent and purify the residue by column chromatography on silica gel to obtain the desired 2-substituted chroman-4-one.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. A highly efficient one-pot synthesis of 2-alkyl-chroman-4-ones involves the reaction of 2'-hydroxyacetophenones with aldehydes in the presence of a base, such as diisopropylamine (DIPA), under microwave heating.[10][11][12] This method offers significant advantages in terms of reduced reaction times and often improved yields.[10][12]

reagents 2'-Hydroxyacetophenone + Aldehyde + DIPA in Ethanol microwave Microwave Irradiation (160-170 °C, 1 h) reagents->microwave One-pot reaction product 2-Alkyl-chroman-4-one microwave->product Crossed aldol condensation & Intramolecular oxa-Michael addition

Caption: Microwave-assisted one-pot synthesis of 2-alkyl-chroman-4-ones.

Diverse Biological Activities and Therapeutic Potential

The chroman-4-one scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. The following sections highlight some of the most promising therapeutic areas.

Anticancer Activity

Chroman-4-one derivatives have demonstrated significant potential as anticancer agents, with cytotoxic activity reported against various cancer cell lines, including leukemia, breast, lung, and colon cancer.[2][13][14] Several mechanisms of action have been proposed for their anticancer effects.

  • Inhibition of Topoisomerase Enzymes: Some chromone derivatives have been suggested to exert their cytotoxic effects by inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[2]

  • Kinase Inhibition: In silico studies have suggested that certain chroman-4-one derivatives could act as inhibitors of Bcr-Abl tyrosine kinase, an important oncogenic driver in some types of leukemia.[2]

  • Induction of Apoptosis: Several studies have shown that chroman-4-one derivatives can induce apoptosis in cancer cells.[2]

Notably, thiochroman-4-one derivatives have shown particularly potent anticancer activity.[9][13]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[8] Chroman-4-one derivatives have emerged as promising candidates in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[8][15][16]

A study investigating 25 chroman-4-one and homoisoflavonoid derivatives found that 13 of them exhibited antimicrobial activity.[8] Notably, some compounds demonstrated greater potency than the positive control, particularly against Candida species.[8][15][16]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Chroman-4-one Derivatives against Candida albicans

CompoundMIC (µg/mL)Reference
7-Hydroxychroman-4-one64[9]
7-Methoxychroman-4-one64[9]

Molecular modeling studies have suggested that these compounds may exert their antifungal effects by targeting key proteins involved in fungal virulence and survival, such as cysteine synthase, HOG1 kinase, and FBA1.[8][15] Structure-activity relationship (SAR) studies have indicated that the presence of methoxy substituents at the meta position of the B ring in homoisoflavonoids enhances bioactivity, while the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce antimicrobial activity.[8][15][16]

Experimental Protocol: Microdilution Technique for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans) in a suitable broth.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the standardized microbial suspension to each well of the microplate.

  • Incubation: Incubate the microplates at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Chroman-4-one derivatives have demonstrated significant anti-inflammatory properties.[6][17][18] Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[9][17][19]

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade TLR4->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Chromanone Chroman-4-one Derivative Chromanone->MAPK Inhibition

Caption: Inhibition of the TLR4/MAPK signaling pathway by chroman-4-one derivatives.

This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[17][19][20]

Neuroprotective Activity and Sirtuin Inhibition

Chroman-4-one derivatives have also shown promise in the context of neurodegenerative diseases.[10][21][22] A series of substituted chroman-4-one and chromone derivatives have been synthesized and evaluated as novel inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases.[10][11]

The most potent inhibitors were found to have substitutions at the 2-, 6-, and 8-positions, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable for activity.[10][11][12] For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 of 1.5 µM.[11] These compounds demonstrated high selectivity for SIRT2 over SIRT1 and SIRT3.[10][11]

The inhibition of SIRT2 by these compounds has been correlated with antiproliferative effects in cancer cells and an increase in the acetylation of α-tubulin, a known SIRT2 substrate.[23]

Table 2: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives

Compound% Inhibition at 200 µMIC50 (µM)Reference
6,8-Dibromo-2-pentylchroman-4-one>701.5[11]
2-Pentylchroman-4-one<10-[12]

This highlights the critical role of specific substitutions in achieving potent and selective enzyme inhibition.

Future Perspectives and Conclusion

The chroman-4-one scaffold continues to be a highly attractive and fruitful area of research in drug discovery. Its inherent structural versatility and broad range of biological activities make it a valuable starting point for the development of novel therapeutics for a multitude of diseases. Future research will likely focus on:

  • Expansion of Chemical Diversity: The development of novel synthetic methodologies to access a wider range of structurally diverse chroman-4-one derivatives.

  • Target Identification and Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for bioactive chroman-4-one derivatives to enable rational drug design.

  • Optimization of Pharmacokinetic Properties: Modifying the chroman-4-one scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

The Chroman-4-One Scaffold: A Privileged Structure in the Development of Novel Antiviral and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Abstract

The chroman-4-one scaffold, a heterocyclic system comprised of a benzene ring fused to a dihydropyranone ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in a multitude of natural products with diverse biological activities underscores its significance.[3][4] This technical guide provides a comprehensive overview of the antiviral and antimicrobial properties of chroman-4-one derivatives. We will delve into the core principles of their structure-activity relationships (SAR), explore their mechanisms of action, present key quantitative data, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new therapeutic agents to combat infectious diseases.

Introduction to the Chroman-4-One Scaffold: A Foundation for Diverse Bioactivity

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of bioactive molecules.[1][5] Structurally distinct from its unsaturated counterpart, chromone, by the absence of a C2-C3 double bond, chroman-4-one exhibits a significantly different and often enhanced spectrum of biological activities.[4] This structural nuance imparts a three-dimensional conformation that allows for specific interactions with various biological targets. The inherent stability and synthetic tractability of the chroman-4-one nucleus have made it a focal point for the development of novel therapeutic agents with a broad range of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, and, most notably, antimicrobial and antiviral properties.[5][6]

The versatility of the chroman-4-one scaffold lies in its amenability to substitution at various positions around the heterocyclic and aromatic rings. These modifications significantly influence the molecule's physicochemical properties and its ability to interact with biological targets, leading to a wide array of pharmacological profiles. This guide will specifically focus on the structural modifications that impart potent antiviral and antimicrobial activities.

Antimicrobial Properties of Chroman-4-One Scaffolds: A New Frontier in Combating Resistance

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Chroman-4-one derivatives have demonstrated considerable promise in this arena, exhibiting activity against a broad spectrum of pathogenic bacteria and fungi.[7][8]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of chroman-4-one derivatives is intricately linked to the nature and position of substituents on the scaffold. Key SAR observations include:

  • Substitution at C2 and C3: The introduction of various substituents at the C2 and C3 positions has been shown to be a fruitful strategy for enhancing antimicrobial activity. For instance, substitutions with methoxyphenyl, amine derivatives, and aromatic groups can yield potent compounds.[4]

  • Benzylidene Derivatives at C3: A prominent class of antimicrobial chroman-4-ones are the 3-benzylidene derivatives. For example, 3-(benzo[5][7]dioxol-5-ylmethylene)-7-hydroxychroman-4-one has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the aromatic ring play a crucial role. Studies have shown that the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce antimicrobial activity, while methoxy substituents at the meta position of a benzylidene ring at C3 can enhance bioactivity.[5][7]

  • Homoisoflavonoids: The conversion of chroman-4-ones to homoisoflavonoids, which involves the addition of a benzylidene group at C3, has been shown to improve antifungal activity, particularly against Candida species.[5]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MICs) of selected chroman-4-one derivatives against various microbial pathogens, providing a quantitative measure of their potency.

CompoundDerivative TypeMicroorganismMIC (µg/mL)Reference
1 7-Hydroxychroman-4-oneCandida albicans64[5][7]
2 7-Methoxychroman-4-oneCandida albicans64[5][7]
21 HomoisoflavonoidCandida albicans<417.9 µM[5][7]
1 Staphylococcus epidermidis128[5]
2 Staphylococcus epidermidis128[5]
1 Pseudomonas aeruginosa128[5]
2 Pseudomonas aeruginosa128[5]
3g 2',4'-DihydroxychalconeStaphylococcus aureus (MRSA)1.56-3.13[9]
8a 2',4'-DihydroxychalconeStaphylococcus aureus (MRSA)0.39-12.5[9]
4a 2-Propyl-4-chromanolMycobacterium tuberculosis12.5[9]
Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of chroman-4-one derivatives is believed to stem from multiple mechanisms of action. Molecular modeling and experimental studies have suggested the following potential targets:

  • Enzyme Inhibition: Certain derivatives are predicted to inhibit key microbial enzymes essential for survival. For instance, molecular modeling suggests that 7-hydroxychroman-4-one may inhibit cysteine synthase in Candida albicans.[5][7] Other potential targets in fungi include HOG1 kinase and FBA1, proteins crucial for virulence and survival.[5][7]

  • Disruption of Bacterial Membrane Potential: Some chroman-4-one derivatives have been shown to dissipate the bacterial membrane potential, leading to the inhibition of macromolecular biosynthesis.[9]

  • Inhibition of DNA Topoisomerase IV: Selected compounds have also demonstrated the ability to inhibit DNA topoisomerase IV, suggesting a complex mechanism of action that involves interference with DNA replication.[9]

Antiviral Properties of Chroman-4-One Scaffolds: A Promising Avenue for Novel Therapeutics

The emergence of novel viral pathogens and the development of resistance to existing antiviral drugs highlight the continuous need for new therapeutic strategies. Chroman-4-one derivatives have shown significant potential as antiviral agents, with activity reported against a range of viruses, including influenza virus and coronaviruses.[10][11]

Structure-Activity Relationship (SAR) in Antiviral Activity

The antiviral efficacy of chroman-4-ones is highly dependent on their substitution patterns:

  • Fluorination: The introduction of fluorine atoms into the chroman-4-one scaffold has been shown to be a particularly effective strategy for enhancing anti-influenza activity. For example, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited potent activity against influenza A/Puerto Rico/8/34 (H1N1) virus.[10]

  • 2-Aryl Substituents: The nature of the aryl group at the 2-position significantly influences antiviral activity. In the context of anti-influenza agents, a 4-(trifluoromethyl)phenyl group at the C2 position was found to be highly favorable.[10]

  • Activity against Coronaviruses: Certain 2-phenylchroman-4-one derivatives, such as bavachin, have demonstrated anti-MERS-CoV activity.[11] Modifications to the phenol group, such as conversion to an amino group, have been shown to improve pharmacokinetic properties while retaining antiviral activity.[11] Flavonoids containing the 4H-chromen-4-one scaffold have also been investigated for their activity against SARS-CoV-2, with isoginkgetin showing remarkable inhibitory potency.[12][13]

Quantitative Antiviral Data

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of selected chroman-4-one derivatives against various viruses, illustrating their antiviral potency.

CompoundVirusCell LineIC₅₀ (µM)Reference
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A/Puerto Rico/8/34 (H1N1)MDCK6[10]
IsoginkgetinSARS-CoV-2Vero22.81[12][13]
BavachinMERS-CoVVero2.9[11]
BavachininMERS-CoVVero7.9[11]
Remdesivir (Control)SARS-CoV-2Vero7.18[12]
Chloroquine (Control)SARS-CoV-2Vero11.63[12]
Lopinavir (Control)SARS-CoV-2Vero11.49[12]
Proposed Mechanisms of Antiviral Action

The antiviral mechanisms of chroman-4-one derivatives are still under investigation, but several potential targets have been identified:

  • Inhibition of Viral Enzymes: Computational and in vitro studies suggest that flavonoids containing the 4H-chromen-4-one scaffold can inhibit key viral enzymes. For SARS-CoV-2, the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp) have been identified as potential targets.[12][13] Inhibition of these enzymes is crucial for blocking viral replication.

  • Interference with Viral Replication Cycle: The broad-spectrum antiviral activity of some chroman-4-one derivatives suggests they may interfere with various stages of the viral life cycle, from entry and replication to assembly and release.[12]

Experimental Protocols for Evaluation

The following are standardized protocols for the in vitro evaluation of the antimicrobial and antiviral properties of chroman-4-one derivatives.

Antimicrobial Susceptibility Testing: Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][7]

In Vitro Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Protocol:

  • Cell Seeding: Host cells (e.g., Vero or MDCK cells) are seeded in a 96-well plate and grown to confluence.

  • Compound Treatment and Virus Infection: The cell monolayer is treated with various concentrations of the test compound, followed by infection with a known titer of the virus.

  • Incubation: The plate is incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated, infected control wells (typically 2-4 days).

  • CPE Observation: The extent of CPE in each well is observed microscopically.

  • Cell Viability Measurement: Cell viability is quantified using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of living cells.

  • IC₅₀ Determination: The IC₅₀ is calculated as the concentration of the compound that reduces the viral CPE by 50%.[14]

Visualization of Key Concepts

Visual representations are crucial for understanding complex biological pathways and experimental workflows. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

General Workflow for Antimicrobial Evaluation

Antimicrobial_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Chroman-4-one Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification MIC MIC Determination (Microdilution Assay) Purification->MIC Test Compounds MBC MBC Determination MIC->MBC Enzyme Enzyme Inhibition Assays MIC->Enzyme Active Compounds Membrane Membrane Permeability Assays MIC->Membrane DNA DNA Gyrase/Topoisomerase Assays MIC->DNA

Caption: Workflow for the synthesis and antimicrobial evaluation of chroman-4-one derivatives.

Potential Antiviral Mechanisms of Chroman-4-One Derivatives against SARS-CoV-2

Antiviral_Mechanism cluster_virus SARS-CoV-2 Life Cycle cluster_drug Chroman-4-one Derivatives cluster_targets Potential Molecular Targets Entry Viral Entry Replication Viral RNA Replication & Transcription Entry->Replication Assembly Viral Assembly & Release Replication->Assembly Chromanone Chroman-4-one Mpro Main Protease (Mpro/3CLpro) Chromanone->Mpro Inhibition RdRp RNA-dependent RNA Polymerase (RdRp) Chromanone->RdRp Inhibition Mpro->Replication RdRp->Replication

Caption: Potential inhibitory mechanisms of chroman-4-one derivatives on the SARS-CoV-2 life cycle.

Conclusion and Future Perspectives

The chroman-4-one scaffold represents a highly promising and versatile platform for the development of novel antiviral and antimicrobial agents. The extensive body of research highlights the critical role of structure-activity relationships in fine-tuning the biological activity of these compounds. The ability to readily modify the chroman-4-one core allows for the generation of large libraries of derivatives for high-throughput screening, accelerating the discovery of new lead compounds.

Future research should focus on several key areas:

  • Elucidation of Mechanisms: Further studies are needed to fully elucidate the precise molecular mechanisms by which chroman-4-one derivatives exert their antimicrobial and antiviral effects.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combinatorial Approaches: Investigating the synergistic effects of chroman-4-one derivatives with existing antimicrobial and antiviral drugs could provide a powerful strategy to combat drug resistance.

  • Expansion of Therapeutic Applications: The broad biological activity of chroman-4-ones suggests their potential for development against a wider range of infectious diseases.

References

An In-Depth Technical Guide to the Chemical Space of Substituted 2,2-Dimethylchroman-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,2-dimethylchroman-4-one scaffold represents a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1][2] Its rigid framework, combined with the gem-dimethyl substitution at the C2 position, provides a unique and stable template for the development of novel therapeutic agents. This guide offers an in-depth exploration of the chemical space surrounding this core, detailing synthetic strategies for the scaffold and its subsequent derivatization. We will examine the causal relationships between specific substitutions and resulting biological activities, providing field-proven insights for researchers. This document is designed to be a self-validating system, grounding key mechanistic claims and protocols in authoritative, referenced literature to empower researchers, scientists, and drug development professionals in their quest for new molecular entities.

The Strategic Importance of the Chroman-4-one Scaffold

Chroman-4-one, a fusion of a benzene ring and a dihydropyran ring, is a foundational structure in a vast number of natural products and synthetic compounds.[1][3] Unlike the related chromones, chroman-4-ones lack the C2-C3 double bond, a seemingly minor structural change that results in significant variations in biological activity.[1][4] This scaffold is considered a "privileged structure" because it is capable of binding to a wide range of biological targets, leading to diverse pharmacological effects.[2] Natural and synthetic chroman-4-one analogs have demonstrated a remarkable breadth of activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, antiviral, and neuroprotective properties.[1][2][4]

The focus of this guide, the 2,2-dimethyl substitution, offers several strategic advantages in drug design:

  • Metabolic Stability: The gem-dimethyl group blocks potential metabolic oxidation at the C2 position, often enhancing the pharmacokinetic profile of the molecule.

  • Conformational Lock: This substitution helps to lock the conformation of the dihydropyran ring, which can lead to more specific interactions with a biological target.

  • Synthetic Accessibility: The 2,2-dimethyl group can be readily installed through established synthetic methodologies.[5]

This guide will navigate the synthesis of this core and the systematic exploration of its chemical space through targeted substitutions to unlock its full therapeutic potential.

Synthesis of the this compound Core

The construction of the core scaffold is the critical first step. While several methods exist, an efficient and versatile approach involves the reaction of a substituted phenol with 3,3-dimethylacrylic acid or its derivatives. A highly effective one-pot method utilizes bismuth(III) triflate as a catalyst to facilitate the tandem reaction in boiling toluene, affording the desired chroman-4-ones in good yields.[5] Another powerful strategy involves the base-promoted condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[6] Microwave-assisted versions of this reaction have proven particularly effective, significantly reducing reaction times and often improving yields.[6][7]

The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring. For instance, beginning with a pre-substituted phenol or 2'-hydroxyacetophenone allows for the direct installation of functionalities on the benzene portion of the scaffold.

sub_phenol Substituted Phenol / 2'-Hydroxyacetophenone synthesis Core Synthesis (e.g., Bi(OTf)3 catalysis, Microwave-assisted cyclization) sub_phenol->synthesis reagents Key Reagents (e.g., 3,3-Dimethylacrylic acid, Aldehydes, Base) reagents->synthesis core Substituted This compound Core synthesis->core

Caption: General workflow for the synthesis of the core scaffold.

Exploring the Chemical Space: A Guide to Substitution

The therapeutic utility of the this compound scaffold is unlocked by exploring substitutions at various positions. The logical relationship between substitution patterns and biological outcomes forms the basis of structure-activity relationship (SAR) studies.

Aromatic Ring Substitution (Positions 5, 6, 7, 8)

Modifications on the aromatic ring are typically introduced via the selection of a substituted phenol or acetophenone as the starting material. These substituents directly influence the electronic properties and lipophilicity of the entire molecule.

  • Electron-Withdrawing Groups (EWGs): Halogens (Br, Cl, F) are common EWGs. For example, the synthesis of 6,8-dibromo-2-pentylchroman-4-one resulted in a potent and selective inhibitor of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[6][7] The presence of fluorine atoms can also significantly enhance antiviral activity, as seen in derivatives active against the influenza A virus.[8]

  • Electron-Donating Groups (EDGs): Hydroxyl (-OH) and methoxy (-OCH3) groups are prevalent in natural product-derived chromanones. A hydroxyl group at the C7 position is a common feature and can serve as a handle for further derivatization, such as O-alkylation.[4] However, studies have shown that alkylation of the 7-hydroxy group can sometimes reduce antimicrobial activity, indicating the free phenol may be important for interaction with the biological target.[4]

Heterocyclic Ring Substitution (Position 3)

The C3 position, being alpha to the carbonyl group, is a prime site for functionalization.

  • Aldol Condensation: The most common modification is the base-catalyzed condensation with various aromatic aldehydes to yield 3-benzylidene-4-chromanones.[9] These derivatives have a rich pharmacology, with numerous reports of potent anticancer and antimycobacterial activities.[9]

  • Other Substitutions: Via bromination at the C3 position, a range of other substituents, including amino and cyano groups, can be introduced through nucleophilic substitution reactions, further expanding the accessible chemical space.[10]

core This compound Core sub_a Aromatic Ring (Positions 6, 8) Halogens (Br, F) Electron-withdrawing groups core->sub_a Substitution sub_c3 C3 Position Benzylidene Other Nucleophiles core->sub_c3 Substitution sub_b Aromatic Ring (Position 7) -OH, -OCH3 Electron-donating groups core->sub_b Substitution act_a SIRT2 Inhibition Antiviral Activity sub_a->act_a Leads to act_c3 Anticancer Antimicrobial sub_c3->act_c3 Leads to act_b Antimicrobial Antioxidant sub_b->act_b Leads to

Caption: Structure-Activity Relationship (SAR) logic map.

Structure-Activity Relationship (SAR) Insights and Therapeutic Applications

Systematic modification of the this compound scaffold has yielded compounds with significant potential across multiple disease areas.

Substitution Pattern Therapeutic Area Key Findings & Insights Citations
6,8-Dibromo-2-alkyl Cancer, NeurodegenerationPotent and selective inhibition of SIRT2. Larger, electron-withdrawing groups at C6/C8 are favorable for activity.[6][7][11]
3-Benzylidene derivatives Cancer, Infectious DiseaseExhibit significant cytotoxic activity against various cancer cell lines and antimycobacterial properties.[9]
7-Hydroxy / 7-Methoxy Infectious DiseaseThe 7-hydroxy derivative shows potent antifungal activity, especially against Candida species. Methoxy groups on the B-ring of homoisoflavonoids enhance bioactivity.[4]
6,8-Difluoro-2-aryl VirologyA derivative with a 4-(trifluoromethyl)phenyl group at C2 showed high activity against influenza A virus, highlighting the importance of fluorine in antiviral design.[8]
Various substitutions Breast CancerA series of substituted dimethyl-chroman based Tamoxifen analogs showed significant antiproliferative activity against both ER-positive and ER-negative breast cancer cells.[12]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, detailed and reproducible protocols are essential.

Protocol: Microwave-Assisted Synthesis of a 2-Alkyl-6,8-dibromochroman-4-one

This protocol is adapted from a reported efficient synthesis of SIRT2 inhibitors.[6]

  • Reagent Preparation: In a 10 mL microwave vial, dissolve 1.0 equivalent of 2'-hydroxy-3,5-dibromoacetophenone in absolute ethanol to make a 0.4 M solution.

  • Addition: Add 1.1 equivalents of the desired aliphatic aldehyde (e.g., hexanal for a pentyl side chain) and 1.1 equivalents of diisopropylamine (DIPA) to the solution.

  • Microwave Irradiation: Seal the vial and heat the mixture using microwave irradiation at 160-170 °C for 1 hour with a fixed hold time. Causality Note: Microwave heating dramatically accelerates the rate of the base-mediated aldol condensation and subsequent intramolecular oxa-Michael addition, enabling a one-pot synthesis that is much faster than conventional heating.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH2Cl2). Wash the organic phase sequentially with 1 M aqueous HCl, 10% aqueous NaOH, water, and finally brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired chroman-4-one.

Protocol: Structural Characterization

Every newly synthesized compound must be rigorously characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a ~5 mg sample in an appropriate deuterated solvent (e.g., CDCl3). Key diagnostic signals for the chroman-4-one core include two triplets in the regions of δ 4.5 ppm and δ 2.7 ppm, corresponding to the C2 and C3 protons, respectively, confirming the absence of the C2-C3 double bond.[4] The gem-dimethyl groups at C2 will typically appear as two singlets. Aromatic protons will appear further downfield (δ 6.5-8.0 ppm).

    • ¹³C NMR: A carbonyl signal (C=O) is expected around δ 190 ppm. Signals for C2 and C3 are typically observed around δ 67 ppm and δ 37 ppm, respectively.[4] The number and chemical shifts of aromatic carbon signals will confirm the substitution pattern on the benzene ring.

  • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the compound. The observed mass should match the calculated mass for the molecular formula, confirming the elemental composition.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly tractable template for drug discovery. This guide has demonstrated that the systematic exploration of its chemical space, guided by an understanding of synthetic methodologies and structure-activity relationships, can yield potent and selective modulators of various biological targets. The inherent metabolic stability of the 2,2-dimethyl core makes it an attractive starting point for developing drug candidates with favorable pharmacokinetic properties.

Future research should focus on expanding the diversity of substituents, particularly at the C3 position, and exploring novel therapeutic applications. The development of multi-target ligands based on this scaffold could also be a promising avenue. As our understanding of the biological roles of targets like SIRT2 deepens, the chroman-4-one derivatives described herein represent critical starting points for the development of next-generation therapeutics for cancer, neurodegenerative disorders, and infectious diseases.

References

Methodological & Application

Application Note: A Streamlined Protocol for the Microwave-Assisted Synthesis of 2,2-Dimethylchroman-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one scaffold is a privileged heterocyclic motif integral to a vast array of biologically active molecules and natural products, making its efficient synthesis a key focus for researchers in medicinal chemistry and drug development.[1] This application note provides a comprehensive and robust protocol for the synthesis of 2,2-dimethylchroman-4-ones via a microwave-assisted intramolecular cyclization. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and adherence to the principles of green chemistry.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering detailed step-by-step instructions, mechanistic insights, and practical troubleshooting advice.

Introduction: The Power of Microwave Synthesis

Chroman-4-ones are a critical class of oxygen-containing heterocyclic compounds that serve as fundamental building blocks in the design of novel therapeutics.[1] Traditional synthetic routes often require prolonged reaction times under harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, revolutionizing chemical synthesis by providing rapid, uniform, and highly efficient heating.[5][6]

The primary mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[4][7] This interaction induces rapid molecular rotation, generating heat volumetrically throughout the sample. This process, known as dielectric heating, bypasses the slow and inefficient heat transfer associated with conventional methods (e.g., oil baths), which rely on conduction and convection.[7][8] The key benefits of this approach include:

  • Accelerated Reaction Rates: Reactions can often be completed in minutes rather than hours.[5][8][9]

  • Higher Yields and Purity: Rapid heating can minimize the formation of by-products, leading to cleaner reactions and higher isolated yields.[4][5]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis significantly reduces energy consumption.[2][3]

  • Enhanced Reproducibility: Precise control over temperature and pressure ensures greater consistency between runs.[5]

This protocol details the synthesis of 2,2-dimethylchroman-4-ones from substituted phenols and 3,3-dimethylacrylic acid (senecioic acid), a reaction that proceeds efficiently under microwave irradiation.

Reaction Principle and Mechanism

The synthesis of 2,2-dimethylchroman-4-ones from a phenol and 3,3-dimethylacrylic acid is a two-stage process: a Friedel-Crafts acylation followed by an intramolecular oxa-Michael addition.

  • Friedel-Crafts Acylation: The phenol undergoes acylation by the α,β-unsaturated acid, typically catalyzed by a strong acid. This electrophilic aromatic substitution reaction forms a phenoxy-alkenoic intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the phenol then acts as a nucleophile, attacking the electron-deficient β-carbon of the unsaturated ketone system in an intramolecular fashion. This ring-closing reaction, an oxa-Michael addition, forms the characteristic dihydropyranone ring of the chroman-4-one scaffold.[10][11][12]

Microwave irradiation dramatically accelerates this cyclization step, enabling the reaction to proceed to completion in a fraction of the time required by conventional heating.[13]

ReactionMechanism cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Intramolecular Cyclization Reactants Phenol + 3,3-Dimethylacrylic Acid (in presence of strong acid catalyst) Intermediate Phenoxy-Alkenoic Intermediate Reactants->Intermediate Electrophilic Aromatic Substitution Product 2,2-Dimethylchroman-4-one Intermediate->Product Oxa-Michael Addition (Ring Closure) MW Microwave Irradiation MW->Product Accelerates Cyclization

Figure 1: Simplified reaction mechanism for chroman-4-one synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 7-hydroxy-2,2-dimethylchroman-4-one from resorcinol and 3,3-dimethylacrylic acid. It can be adapted for other substituted phenols.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Resorcinol≥99%Sigma-Aldrich
3,3-Dimethylacrylic acid98%Sigma-Aldrich
Trifluoromethanesulfonic acid (TfOH)Reagent grade, 98%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexaneACS gradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS gradeFisher Scientific
Brine (Saturated NaCl solution)ACS gradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory gradeFisher Scientific
Silica Gel60 Å, 230-400 meshVWR
Equipment
  • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add resorcinol (1.0 mmol, 110 mg) and 3,3-dimethylacrylic acid (1.1 mmol, 110 mg).

  • Acid Addition: In a well-ventilated fume hood, carefully add trifluoromethanesulfonic acid (2.0 mL) to the vial. Caution: TfOH is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Microwave Irradiation: Seal the vial with a cap. Place it in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 100 °C

    • Time: 10 minutes

    • Pressure: Max 250 psi

    • Power: Dynamic (let the instrument adjust power to maintain temperature)

    • Stirring: High

  • Reaction Quenching and Workup: After the irradiation is complete and the vial has cooled to room temperature, carefully uncap the vial in the fume hood. Pour the reaction mixture slowly into a beaker containing ice-cold water (50 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize excess acid, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • In-Process Control (TLC): Monitor the reaction progress and the purity of column fractions using TLC. A typical mobile phase is 3:7 ethyl acetate/hexane. Visualize spots under UV light (254 nm).

Purification

Purify the crude residue by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and evaporate the solvent to yield 7-hydroxy-2,2-dimethylchroman-4-one as a solid.[14][15]

Figure 2: Experimental workflow for microwave-assisted synthesis.

Expected Results & Data

The protocol is expected to provide good to excellent yields of the desired this compound. The table below summarizes typical reaction conditions and outcomes.

Starting PhenolReaction Time (min)Temperature (°C)Expected Yield (%)
Resorcinol1010080-90%
Phenol1512075-85%
Orcinol1010085-95%
4-Ethylresorcinol1211080-90%

Yields are based on isolated product after chromatography and may vary based on specific experimental conditions and scale.[13]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient heating or reaction time.2. Reagent degradation.3. Ineffective catalyst.1. Increase reaction time in 5-minute increments or temperature by 10°C.2. Use fresh reagents.3. Ensure TfOH is not hydrated.
Incomplete Reaction Reaction time is too short.Increase the microwave irradiation time. Monitor progress with TLC until the starting material is consumed.
Formation of Side Products 1. Temperature is too high, causing decomposition or side reactions (e.g., di-acylation).2. Incorrect stoichiometry.1. Lower the reaction temperature by 10-20°C.2. Verify the molar ratios of the reactants.[13]
Purification Issues Product co-elutes with impurities.Adjust the polarity of the eluent system for column chromatography. A shallower gradient may improve separation.[16][17]

Conclusion

This application note details an efficient, rapid, and high-yielding protocol for the synthesis of 2,2-dimethylchroman-4-ones using microwave irradiation. The method significantly shortens reaction times compared to conventional heating and aligns with the principles of green chemistry by improving energy efficiency.[18] The provided step-by-step procedure, mechanistic insights, and troubleshooting guide offer a reliable framework for researchers to successfully synthesize this important class of heterocyclic compounds for applications in drug discovery and development.

References

Application Notes and Protocols: 2,2-Dimethylchroman-4-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,2-Dimethylchroman-4-one Scaffold

The chroman-4-one framework is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active molecules.[1][2][3] Its inherent structural features, including a fused benzene ring and a dihydropyranone system, confer a unique three-dimensional architecture that is conducive to interactions with biological targets. The gem-dimethyl substitution at the C2 position in this compound provides steric bulk and metabolic stability, making it an exceptionally valuable starting material in medicinal chemistry and drug discovery.[4] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key transformations and providing robust protocols for its application in the synthesis of complex molecular architectures.

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][5] Furthermore, this scaffold serves as a key intermediate in the synthesis of more complex natural products like flavonoids and pterocarpans.[6][7] The reactivity of the chromanone core, particularly at the C3 position and the carbonyl group, allows for a diverse range of chemical modifications, making it a powerful tool for generating molecular diversity.

Core Synthetic Strategies and Methodologies

The synthesis of the this compound core itself can be achieved through several reliable methods. A common and effective approach involves the acid-catalyzed condensation of a phenol with 3,3-dimethylacrylic acid.[8][9][10] This reaction proceeds via a tandem esterification-Fries rearrangement-oxa-Michael addition sequence.

Protocol 1: Synthesis of 7-Hydroxy-2,2-dimethylchroman-4-one from Resorcinol

This protocol details the synthesis of a key intermediate, 7-hydroxy-2,2-dimethylchroman-4-one, which is a common precursor for a variety of flavonoid and other heterocyclic derivatives.[5][11]

Reaction Scheme:

Resorcinol Resorcinol Reaction + Resorcinol->Reaction DimethylacrylicAcid 3,3-Dimethylacrylic Acid DimethylacrylicAcid->Reaction Product 7-Hydroxy-2,2-dimethylchroman-4-one Reaction->Product PPA, Δ

A simplified reaction scheme for the synthesis of 7-hydroxy-2,2-dimethylchroman-4-one.

Materials:

  • Resorcinol

  • 3,3-Dimethylacrylic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol (1 equivalent) and 3,3-dimethylacrylic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) in excess (approximately 10 times the weight of resorcinol) to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 7-hydroxy-2,2-dimethylchroman-4-one.

Expert Insights: The use of polyphosphoric acid serves as both a catalyst and a solvent, promoting the necessary acylation and cyclization steps. The workup procedure is critical to neutralize the acidic catalyst and remove unreacted starting materials. The temperature of the reaction should be carefully controlled to prevent charring and side product formation.

Application in Flavonoid and Homoisoflavonoid Synthesis

This compound is an excellent precursor for the synthesis of flavonoids and homoisoflavonoids, which are classes of natural products with significant biological activities.[6][12] The key transformation is typically an aldol condensation at the C3 position with an aromatic aldehyde.

Protocol 2: Synthesis of a 3-Benzylidene-2,2-dimethylchroman-4-one Derivative

This protocol outlines the base-catalyzed Claisen-Schmidt condensation of a this compound with a substituted benzaldehyde, a foundational step in the synthesis of many flavonoid-type molecules.[5]

Experimental Workflow:

G start Start reactants Dissolve this compound and aromatic aldehyde in ethanol start->reactants base Add catalytic amount of aqueous NaOH or KOH reactants->base stir Stir at room temperature base->stir monitor Monitor reaction by TLC stir->monitor workup Quench with dilute HCl monitor->workup Reaction complete extract Extract with ethyl acetate workup->extract dry Dry and concentrate extract->dry purify Purify by recrystallization or column chromatography dry->purify end End purify->end

A typical workflow for the synthesis of 3-benzylidene-2,2-dimethylchroman-4-ones.

Materials:

  • Substituted this compound (e.g., 7-hydroxy-2,2-dimethylchroman-4-one)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound (1 equivalent) and the aromatic aldehyde (1.2 equivalents) in ethanol in a round-bottom flask.

  • To this solution, add a catalytic amount of aqueous NaOH or KOH solution dropwise with stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, neutralize the reaction mixture by adding dilute HCl until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Trustworthiness of the Protocol: This is a well-established and reliable method for the synthesis of chalcone-like intermediates, which can be further cyclized to form flavanones and flavones. The reaction conditions are mild, and the yields are generally good to excellent.

Functionalization and Derivatization

The this compound scaffold can be further functionalized at various positions to generate a library of derivatives for structure-activity relationship (SAR) studies.

O-Alkylation of Hydroxylated 2,2-Dimethylchroman-4-ones

The hydroxyl group, commonly found at the C5 or C7 position, is a convenient handle for introducing a variety of substituents via Williamson ether synthesis. This modification can significantly impact the lipophilicity and biological activity of the resulting compounds.[5]

Reaction Conditions Summary:

ReagentBaseSolventTemperatureYieldReference
Alkyl halide (e.g., methyl iodide)K₂CO₃DMFRoom Temp31-77%[5]
Benzyl bromideK₂CO₃AcetoneRefluxGood[5]
Reduction of the Carbonyl Group

The C4-carbonyl group can be reduced to a hydroxyl group, leading to the corresponding chroman-4-ol. This transformation can alter the molecule's hydrogen bonding capacity and stereochemistry, which is often crucial for biological activity.

Protocol 3: Reduction of this compound to 2,2-Dimethylchroman-4-ol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the this compound (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the chroman-4-ol. Further purification can be done by column chromatography if necessary.

Advanced Applications in the Synthesis of Biologically Active Molecules

The versatility of the this compound building block extends to the synthesis of more complex heterocyclic systems with interesting pharmacological profiles.

Synthesis of SIRT2 Inhibitors

Substituted 2-alkyl-chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in age-related diseases.[13] The synthesis often involves a one-pot microwave-assisted reaction between a 2'-hydroxyacetophenone and an aldehyde.[13]

Logical Relationship Diagram for SIRT2 Inhibitor Synthesis:

A 2'-Hydroxyacetophenone E Aldol Condensation A->E B Aldehyde B->E C Base (DIPA) C->E catalyzes D Microwave Irradiation D->E promotes F Intramolecular oxa-Michael Addition E->F Intermediate G 2-Alkyl-chroman-4-one (SIRT2 Inhibitor) F->G

References

Application Notes and Protocols for the Synthesis of Chroman-4-ones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Chroman-4-one Scaffold

The chroman-4-one framework is a cornerstone in heterocyclic chemistry and drug discovery, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] This heterocyclic motif, consisting of a benzene ring fused to a dihydropyranone ring, is a key building block in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities.[3][4] Chroman-4-ones and their derivatives have demonstrated potential as anticancer, antioxidant, anti-inflammatory, and neuroprotective agents, underscoring their significance in medicinal chemistry.[3][5][6] One of the most robust and classical methods for constructing the chroman-4-one core is the intramolecular Friedel-Crafts acylation of 3-phenoxypropionic acids. This powerful cyclization reaction provides a direct and efficient route to this valuable heterocyclic system.[7] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth technical insights and detailed protocols for the synthesis of chroman-4-ones utilizing this pivotal reaction.

Mechanistic Insights: The Intramolecular Friedel-Crafts Acylation Pathway

The synthesis of chroman-4-ones via intramolecular Friedel-Crafts acylation of 3-phenoxypropionic acids is a classic example of an electrophilic aromatic substitution reaction.[8][9] The reaction is typically mediated by a Lewis acid or a strong Brønsted acid, which acts as a catalyst to facilitate the cyclization.

The generally accepted mechanism proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The Lewis acid (e.g., AlCl₃, FeCl₃) or Brønsted acid (e.g., polyphosphoric acid, methanesulfonic acid) coordinates to the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. In the case of using a 3-phenoxypropionyl chloride, the Lewis acid coordinates to the chlorine atom.

  • Formation of the Acylium Ion: The activated carboxylic acid derivative then eliminates a leaving group (e.g., water from the protonated carboxylic acid or a chloride ion from the acyl chloride complex) to form a highly reactive acylium ion. This acylium ion is resonance-stabilized.[8][10]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenoxy group then acts as a nucleophile, attacking the electrophilic acylium ion in an intramolecular fashion. This step results in the formation of a new carbon-carbon bond and a Wheland intermediate (a resonance-stabilized carbocation).

  • Rearomatization: A base (often the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from the carbon atom to which the acyl group is attached, restoring the aromaticity of the benzene ring and yielding the final chroman-4-one product.

The regioselectivity of the cyclization is governed by the directing effects of the substituents on the aromatic ring. Electron-donating groups on the benzene ring generally facilitate the reaction and direct the acylation to the ortho and para positions relative to the ether linkage.

Friedel_Crafts_Acylation_Mechanism Start 3-Phenoxypropionic Acid + Lewis Acid (LA) Activated Activated Carboxylic Acid-LA Complex Start->Activated Coordination Acylium Acylium Ion Intermediate Activated->Acylium Loss of Leaving Group Wheland Wheland Intermediate (Resonance Stabilized) Acylium->Wheland Intramolecular Electrophilic Attack Deprotonation Deprotonation & Catalyst Regeneration Wheland->Deprotonation Proton Abstraction Product Chroman-4-one Deprotonation->Product

Figure 1. Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, generalized protocol for the synthesis of an unsubstituted chroman-4-one from 3-phenoxypropionic acid. It is crucial to note that reaction conditions may require optimization based on the specific substrate and desired scale.

Materials and Reagents:
  • 3-Phenoxypropionic acid

  • Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Ice bath

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 3-phenoxypropionic acid (1.0 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (approximately 10-20 times the weight of the starting material) to the flask. The mixture will be viscous.

  • Reaction: Heat the mixture with vigorous stirring in an oil bath at 80-100 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure chroman-4-one.

Protocol 2: Cyclization using Aluminum Chloride (AlCl₃)

This protocol involves the conversion of the carboxylic acid to the more reactive acyl chloride in situ or in a separate step.

  • Acyl Chloride Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve 3-phenoxypropionic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

    • Gently reflux the mixture for 1-2 hours.

    • Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-phenoxypropionyl chloride. Use this directly in the next step.

  • Friedel-Crafts Cyclization:

    • In a separate, dry round-bottom flask equipped with a nitrogen inlet and a magnetic stir bar, suspend anhydrous aluminum chloride (1.1 - 2.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 3-phenoxypropionyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).

    • Combine the organic layers and wash with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

Experimental_Workflow Start Starting Material: 3-Phenoxypropionic Acid Reaction Intramolecular Friedel-Crafts Acylation (e.g., with PPA or AlCl₃) Start->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Product Pure Chroman-4-one Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Figure 2. General Experimental Workflow for Chroman-4-one Synthesis.

Optimization of Reaction Parameters

The efficiency and yield of the Friedel-Crafts acylation for chroman-4-one synthesis are highly dependent on several key parameters. A systematic optimization of these factors is crucial for developing a robust and scalable process.

ParameterOptions & ConsiderationsRationale & Impact on Reaction
Acid Catalyst Lewis Acids: AlCl₃, FeCl₃, SnCl₄, BF₃·OEt₂ Brønsted Acids: Polyphosphoric acid (PPA), H₂SO₄, Methanesulfonic acid (MSA), Triflic acid (TfOH)The choice of acid is critical and substrate-dependent. Stronger Lewis acids like AlCl₃ are highly effective but can be harsh and may require stoichiometric amounts.[11][12] PPA is a common and effective reagent for this transformation, acting as both a catalyst and a solvent.[13] Milder catalysts may be required for sensitive substrates.
Solvent Dichloromethane (DCM), Dichloroethane (DCE), Carbon disulfide (CS₂), NitrobenzeneThe solvent must be inert to the reaction conditions. Chlorinated solvents are commonly used with Lewis acids. For PPA-mediated reactions, PPA itself often serves as the solvent.
Temperature 0 °C to 120 °CThe optimal temperature depends on the reactivity of the substrate and the strength of the acid catalyst. Reactions with highly reactive substrates may proceed at lower temperatures, while less reactive substrates may require heating to achieve a reasonable reaction rate.
Reaction Time 1 to 24 hoursReaction time should be monitored by a suitable technique (e.g., TLC, LC-MS) to ensure complete conversion of the starting material and to minimize the formation of byproducts from prolonged exposure to harsh acidic conditions.
Substrate Concentration High dilution vs. concentratedFor intramolecular reactions, high dilution is generally not necessary. However, in some cases, it can be used to minimize intermolecular side reactions.

Scope and Limitations

The intramolecular Friedel-Crafts acylation for chroman-4-one synthesis is a versatile method with a broad substrate scope. However, it is not without its limitations.

Scope:

  • Substituent Effects: The reaction is generally successful with a wide range of substituents on the aromatic ring. Electron-donating groups (e.g., -CH₃, -OCH₃) activate the ring and often lead to higher yields and milder reaction conditions.

  • Halogenated Substrates: Halogen substituents are generally well-tolerated and can be useful handles for further functionalization of the chroman-4-one product.

Limitations:

  • Deactivating Groups: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring deactivate it towards electrophilic substitution and can prevent the cyclization from occurring.

  • Acid-Sensitive Functional Groups: Functional groups that are sensitive to strong acids, such as certain protecting groups, may not be compatible with the reaction conditions.

  • Polymerization: Electron-rich aromatic systems can be prone to polymerization under strongly acidic conditions, especially with certain Lewis acids.[14]

  • Regioselectivity: In cases where multiple positions on the aromatic ring are available for cyclization, a mixture of regioisomers may be obtained. The product distribution will depend on the electronic and steric effects of the substituents present.

Applications in Drug Development

The chroman-4-one scaffold is a key pharmacophore in numerous compounds of medicinal interest. Its structural features allow for diverse substitutions, enabling the fine-tuning of biological activity.

  • SIRT2 Inhibitors: Substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[5][6]

  • Anticancer Agents: Various chroman-4-one derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1]

  • Antioxidant and Anti-inflammatory Agents: The chroman-4-one core is present in many flavonoids, which are well-known for their antioxidant and anti-inflammatory properties.[15]

  • Neurological Research: Chroman-4-one serves as a precursor for the synthesis of antagonists for group-II metabotropic glutamate receptors, which are targets in neurological research.[15]

The synthetic accessibility of chroman-4-ones via Friedel-Crafts acylation makes this class of compounds highly attractive for the development of new therapeutic agents.

Conclusion and Future Outlook

The intramolecular Friedel-Crafts acylation remains a powerful and widely used method for the synthesis of chroman-4-ones. Its operational simplicity and broad applicability make it a valuable tool in both academic research and industrial drug development. Future research in this area will likely focus on the development of milder and more catalytic versions of this reaction, employing novel Lewis or Brønsted acid catalysts to improve the substrate scope, functional group tolerance, and overall sustainability of the process. The continued exploration of the biological activities of novel chroman-4-one derivatives will undoubtedly lead to the discovery of new therapeutic agents for a variety of diseases.

References

Application Note & Protocol: Base-Promoted Intramolecular Condensation of 2'-Hydroxyacetophenone for Chroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Chroman-4-one Scaffold

The chroman-4-one framework is a privileged heterocyclic motif integral to a vast array of natural products and pharmacologically active molecules.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2] Consequently, the development of efficient and robust synthetic routes to functionalized chroman-4-ones is a cornerstone of medicinal chemistry and drug discovery programs.[3][4]

This application note provides a detailed examination of a classical and highly effective method for chroman-4-one synthesis: the base-promoted intramolecular condensation of 2'-hydroxyacetophenones. We will delve into the mechanistic underpinnings of this transformation, offer a validated, step-by-step protocol, and discuss critical parameters for reaction optimization and troubleshooting.

Mechanistic Rationale: An Intramolecular Aldol-Type Condensation

The synthesis of chroman-4-ones from 2'-hydroxyacetophenones and aldehydes proceeds through a sequential reaction cascade initiated by a base. The generally accepted mechanism involves an initial intermolecular aldol condensation, followed by an intramolecular Michael-type addition (cyclization).

  • Enolate Formation: A suitable base abstracts an acidic α-proton from the 2'-hydroxyacetophenone to generate an enolate.

  • Aldol Addition: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. This step forms an aldol addition product.

  • Dehydration (optional but common): The aldol adduct can then dehydrate to form a 2'-hydroxychalcone intermediate.

  • Intramolecular Oxa-Michael Addition: The crucial cyclization step involves the nucleophilic attack of the phenoxide ion (formed by deprotonation of the hydroxyl group) onto the β-carbon of the α,β-unsaturated ketone system. This intramolecular 1,4-conjugate addition, also known as an oxa-Michael addition, forms the chroman-4-one ring.[5]

Reaction_Mechanism cluster_0 Step 1 & 2: Aldol Condensation cluster_1 Step 3: Dehydration cluster_2 Step 4: Intramolecular Oxa-Michael Addition 2_Hydroxyacetophenone 2'-Hydroxyacetophenone Enolate Enolate Intermediate 2_Hydroxyacetophenone->Enolate Base Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Aldol_Adduct Chalcone 2'-Hydroxychalcone Aldol_Adduct->Chalcone - H₂O Aldol_Adduct->Chalcone Phenoxide Phenoxide Intermediate Chalcone->Phenoxide Base Chalcone->Phenoxide Chromanone Chroman-4-one Phenoxide->Chromanone Cyclization

Caption: Reaction mechanism for chroman-4-one synthesis.

Materials and Equipment

Reagents:
  • Substituted 2'-hydroxyacetophenone (e.g., 1.0 mmol, 1.0 eq)

  • Appropriate aldehyde (e.g., 1.1 mmol, 1.1 eq)

  • Base (e.g., Diisopropylamine (DIPA), Pyrrolidine, Piperidine, or Potassium Carbonate)

  • Solvent (e.g., Ethanol (EtOH), Dimethylformamide (DMF))

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., Ethyl acetate/Heptane or Ethyl acetate/Hexane mixture)

Equipment:
  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

  • Reflux condenser (for conventional heating)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Experimental Protocol: Microwave-Assisted Synthesis

This protocol details a microwave-assisted procedure, which often provides higher yields and shorter reaction times compared to conventional heating.[5][6]

Experimental_Workflow A 1. Reagent Combination - 2'-Hydroxyacetophenone in EtOH - Add Aldehyde (1.1 eq) - Add DIPA (1.1 eq) B 2. Microwave Irradiation - Heat to 160-170 °C - Hold for 1 hour A->B C 3. Reaction Quenching & Dilution - Cool to room temperature - Dilute with CH₂Cl₂ B->C D 4. Aqueous Workup - Wash with 10% NaOH (aq) - Wash with 1 M HCl (aq) - Wash with Water - Wash with Brine C->D E 5. Drying and Concentration - Dry organic phase over MgSO₄ - Filter - Concentrate under reduced pressure D->E F 6. Purification - Flash column chromatography (e.g., 5% EtOAc in Heptane) E->F G 7. Product Isolation - Isolate pure Chroman-4-one F->G

References

Application Notes and Protocols for the Analytical Characterization of 2,2-Dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed overview of the essential analytical techniques for the structural elucidation and purity assessment of 2,2-dimethylchroman-4-one. As a key heterocyclic scaffold in medicinal chemistry, rigorous characterization of this compound is paramount for its application in drug discovery and development. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic (UV-Vis and IR) methods. Each section includes detailed, step-by-step protocols, expected data, and visual workflows to ensure replicable and reliable results.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring.[1] This core structure is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active molecules.[2][3] The precise characterization of this compound is a critical step in its synthesis and subsequent use as a building block for novel therapeutic agents. Accurate analytical data ensures structural integrity, identifies potential impurities, and is a foundational requirement for regulatory submission.

This guide provides the analytical workflows necessary to achieve a comprehensive characterization of this compound.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Rationale for NMR in Structural Verification

The distinct electronic environments of the aromatic and heterocyclic rings in this compound give rise to a well-resolved NMR spectrum. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms and information about their hybridization. The combination of these techniques allows for an unambiguous assignment of the molecular structure.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Temperature: 25 °C.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single pulse.

      • Spectral Width: -2 to 10 ppm.

      • Number of Scans: 16.

      • Relaxation Delay: 1 s.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay: 2 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Expected Spectroscopic Data

The following table summarizes the anticipated chemical shifts for this compound.

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons6.9-7.9Multiplets4HAr-H
Methylene Protons~2.7Singlet2H-CH₂-
Methyl Protons~1.5Singlet6H-C(CH₃)₂
¹³C NMR Chemical Shift (ppm) Assignment
Carbonyl Carbon~192C=O
Aromatic Carbons117-161Ar-C
Quaternary Carbon~79-C(CH₃)₂
Methylene Carbon~48-CH₂-
Methyl Carbons~26-C(CH₃)₂

Note: The exact chemical shifts can be influenced by the solvent and the presence of substituents.[4]

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of this compound and for providing structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited technique for this volatile compound.

The Role of GC-MS in Purity and Identity Confirmation

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5] This hyphenated technique not only provides the mass-to-charge ratio (m/z) of the parent molecule, confirming its molecular weight, but the gas chromatogram also serves as a purity check.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL, with a split ratio of 20:1.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 amu.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Data
Parameter Expected Value
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
Expected [M]⁺ Peak (m/z)176
Key Fragment Ions (m/z)161 ([M-CH₃]⁺), 120, 92

Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for assessing the purity of pharmaceutical compounds and for quantitative analysis.[6] A reverse-phase HPLC method is ideal for the separation of this compound from potential non-polar impurities.

Rationale for Reverse-Phase HPLC

Reverse-phase HPLC utilizes a non-polar stationary phase and a polar mobile phase.[7][8] this compound, being a moderately polar compound, will be well-retained on a C18 column and can be effectively eluted with a mixture of water and an organic solvent like acetonitrile or methanol. This method provides excellent resolution and peak shapes for accurate quantification.[9]

Experimental Protocol: Reverse-Phase HPLC
  • Sample and Standard Preparation:

    • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas.

    • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

    • Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set at an appropriate wavelength (e.g., 254 nm).

Expected Chromatographic Data
Parameter Expected Outcome
Retention Time (tR)Dependent on the specific column and conditions, but should be well-resolved from the solvent front and any impurities.
Peak ShapeSymmetrical, with a tailing factor between 0.9 and 1.2.
LinearityR² > 0.999 for the calibration curve.
PurityThe peak area of this compound should be >95% (or as per specification) of the total peak area in the chromatogram.

Spectroscopic Fingerprinting: UV-Vis and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide complementary information for the characterization of this compound. UV-Vis spectroscopy gives insights into the electronic transitions within the molecule, while IR spectroscopy identifies the functional groups present.

Principles and Applications
  • UV-Vis Spectroscopy: The chromanone scaffold contains a conjugated system (the benzene ring and the carbonyl group) that absorbs UV radiation, leading to characteristic π → π* and n → π* electronic transitions.[10] The wavelength of maximum absorbance (λ_max) is a useful characteristic for identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The presence of a strong absorption band for the carbonyl group (C=O) and characteristic bands for the aromatic ring and C-O bonds provides a unique "fingerprint" of the molecule.

Experimental Protocols

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent like ethanol or acetonitrile.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 400 nm, using the pure solvent as a blank.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

Expected Spectroscopic Data
UV-Vis Spectroscopy Expected λ_max (nm) Transition
Band I~250-260π → π* (aromatic)
Band II~320-330n → π* (carbonyl)
Infrared (IR) Spectroscopy Expected Wavenumber (cm⁻¹) Vibrational Mode
~1680StrongC=O stretch
~1600, ~1480MediumC=C aromatic ring stretch
~1250StrongC-O stretch (aryl-alkyl ether)
~2970MediumC-H stretch (aliphatic)

Integrated Analytical Workflow

For a comprehensive characterization of a newly synthesized batch of this compound, a logical workflow should be followed. This ensures that both the structure and purity are confirmed efficiently.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity & Quantification Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (¹H & ¹³C) Purification->NMR Purified Sample MS GC-MS (Molecular Ion & Fragmentation) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR HPLC HPLC (Purity Assay) IR->HPLC GC GC (Impurity Profile) HPLC->GC

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR, MS, HPLC, and spectroscopic methods, researchers can confidently verify the structure, assess the purity, and quantify this important heterocyclic compound. Adherence to these validated methodologies is essential for ensuring the quality and reliability of data in drug discovery and development pipelines.

References

Application Notes and Protocols for the Reduction of 2,2-Dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of 2,2-dimethylchroman-4-one to its corresponding alcohol, 2,2-dimethylchroman-4-ol, is a pivotal transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. The resulting chromanol scaffold is a key structural motif in a variety of biologically active molecules. The stereochemistry of the hydroxyl group at the C-4 position is often crucial for biological efficacy, necessitating precise control over the reduction process. This guide provides detailed experimental procedures for the reduction of this compound, exploring various methodologies to achieve desired outcomes in terms of yield and selectivity. We will delve into the mechanistic underpinnings of common reducing agents and provide step-by-step protocols suitable for a research and development setting.

Strategic Approaches to the Reduction of this compound

The choice of reducing agent and reaction conditions is paramount in achieving the successful synthesis of 2,2-dimethylchroman-4-ol. The primary methods for this transformation include:

  • Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and selective reducing agent for ketones. It is known for its operational simplicity and safety profile.[1][2]

  • Meerwein-Ponndorf-Verley (MPV) Reduction: A chemoselective reduction method that utilizes an aluminum alkoxide catalyst in the presence of a sacrificial alcohol.[3][4][5][6][7] This method is particularly advantageous when other reducible functional groups are present in the molecule.

  • Catalytic Hydrogenation: A powerful reduction technique employing hydrogen gas and a metal catalyst. This method can be tuned to achieve specific stereochemical outcomes.

This document will provide detailed protocols for the Sodium Borohydride and Meerwein-Ponndorf-Verley reduction methods, as they represent versatile and commonly employed strategies for this type of transformation.

Protocol 1: Sodium Borohydride Reduction of this compound

This protocol details the straightforward and efficient reduction of this compound using sodium borohydride. The reaction is typically performed in a protic solvent like methanol or ethanol at room temperature.

Reaction Scheme

G start This compound reagents NaBH4, MeOH product 2,2-Dimethylchroman-4-ol reagents->product Reduction

Caption: Reduction of this compound to 2,2-dimethylchroman-4-ol.

Materials and Equipment
  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp

Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess sodium borohydride.

  • Acidification: Slowly add 1 M HCl to the mixture until the pH is approximately 5-6. This will neutralize the borate salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Expected Results

This procedure typically affords 2,2-dimethylchroman-4-ol in good to excellent yields (85-95%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction of this compound

The MPV reduction offers a highly chemoselective method for reducing ketones and is particularly useful when sensitive functional groups that might be affected by hydride reagents are present.[3][4][5][6][7] This protocol utilizes aluminum isopropoxide as the catalyst and isopropanol as the hydride donor and solvent.

Reaction Mechanism Visualization

MPV_Mechanism cluster_0 Catalytic Cycle Ketone 2,2-Dimethyl- chroman-4-one Coord_Complex Coordinated Complex Ketone->Coord_Complex Coordination Al_iPrO Al(O-i-Pr)3 Al_iPrO->Coord_Complex TS Six-membered Transition State Coord_Complex->TS Hydride Transfer Product_Complex Product-Catalyst Complex TS->Product_Complex Product_Complex->Al_iPrO Regeneration Product 2,2-Dimethyl- chroman-4-ol Product_Complex->Product Release Acetone Acetone Product_Complex->Acetone iPrOH Isopropanol iPrOH->Al_iPrO

Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley reduction.

Materials and Equipment
  • This compound

  • Aluminum isopropoxide [Al(O-i-Pr)₃]

  • Anhydrous isopropanol

  • Anhydrous toluene (optional, for azeotropic removal of acetone)

  • Distillation apparatus

  • Heating mantle

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment as listed in Protocol 1

Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a distillation head, add this compound (1.0 eq) and a solution of aluminum isopropoxide (0.5-1.0 eq) in anhydrous isopropanol (10-20 mL per gram of substrate). Anhydrous toluene can be added to facilitate the azeotropic removal of acetone.

  • Reaction: Heat the reaction mixture to a gentle reflux. The acetone formed during the reaction can be slowly distilled off to drive the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and reaction scale.

  • Work-up: After completion, cool the reaction mixture to room temperature. Hydrolyze the aluminum salts by the slow addition of 2 M HCl.

  • Extraction and Purification: Follow the extraction, washing, drying, and purification steps as outlined in Protocol 1.

Quantitative Data Summary
Reduction MethodKey ReagentsTypical SolventTemperature (°C)Typical Reaction TimeTypical Yield (%)
Sodium Borohydride NaBH₄Methanol0 - RT1 - 2 hours85 - 95
MPV Reduction Al(O-i-Pr)₃, IsopropanolIsopropanol/TolueneReflux4 - 16 hours70 - 90

Troubleshooting and Key Considerations

  • Incomplete Reaction (NaBH₄ Reduction): If the reaction does not go to completion, ensure the sodium borohydride used is fresh and has been stored properly to avoid deactivation by moisture. A slight excess of the reducing agent can be added.

  • Low Yield (MPV Reduction): The efficiency of the MPV reduction is highly dependent on the removal of acetone. Ensure that the distillation is proceeding effectively. The quality of the aluminum isopropoxide is also critical; it should be anhydrous.

  • Stereoselectivity: The reduction of this compound will produce a racemic mixture of the corresponding alcohol. For stereoselective reductions, chiral reducing agents or catalysts would be required. This is an advanced topic beyond the scope of these standard protocols but is a critical consideration for drug development.

Conclusion

The reduction of this compound is a fundamental transformation that can be achieved through various reliable methods. The choice between sodium borohydride and Meerwein-Ponndorf-Verley reduction will depend on the specific requirements of the synthesis, such as the presence of other functional groups and desired operational simplicity. The protocols provided herein offer robust starting points for researchers to successfully synthesize 2,2-dimethylchroman-4-ol, a valuable intermediate in the pursuit of novel therapeutics.

References

Application Note: High-Purity Isolation of 2,2-dimethylchroman-4-one using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-dimethylchroman-4-one is a core heterocyclic scaffold found in a multitude of biologically active compounds, making it a pivotal building block in medicinal chemistry and drug discovery.[1] The synthesis of this and related chromanone derivatives often results in a crude mixture containing unreacted starting materials, intermediates, and by-products.[2][3][4] Achieving high purity is non-negotiable for subsequent applications, including biological screening and structural modification, necessitating a robust and efficient purification strategy. This document provides a detailed protocol for the purification of this compound using silica gel flash column chromatography, a technique prized for its speed and efficacy. We will delve into the underlying principles, from mobile phase selection via Thin-Layer Chromatography (TLC) to the final isolation of the purified compound, offering field-proven insights to ensure reproducible, high-yield results.

The Principle of Separation: Exploiting Polarity

Normal-phase column chromatography operates on the principle of differential adsorption. The stationary phase, typically silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase, an organic solvent or solvent mixture, is significantly less polar.

When a mixture of compounds is introduced onto the column, a competition ensues. Polar molecules in the mixture will adsorb more strongly to the polar silica gel, while less polar molecules will have a greater affinity for the mobile phase and travel down the column more rapidly.[5]

This compound possesses moderate polarity, attributed to its ketone and ether functionalities within the heterocyclic ring system. Common impurities from its synthesis can range from non-polar by-products to more polar unreacted phenols. By carefully selecting a mobile phase of appropriate polarity, we can effectively separate the target compound from these contaminants. A solvent system that is too polar will elute all compounds too quickly with poor separation, while a system that is not polar enough will result in excessively long elution times or irreversible adsorption of the desired product.

Essential Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost analytical technique that serves as a small-scale pilot for column chromatography.[6] The primary goal is to identify a mobile phase composition that provides a Retention Factor (Rf) for this compound in the range of 0.25 to 0.35 .[5] An Rf in this range ensures that the compound will migrate through the column at a suitable rate, allowing for effective separation from impurities.[5]

Protocol for TLC Analysis
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254). Using a pencil, gently draw a straight line (the origin) approximately 0.5-1.0 cm from the bottom edge.[7]

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the origin line. Make the spot as small and concentrated as possible.[5]

  • Developing the Plate: Prepare a series of developing chambers (e.g., a covered beaker with filter paper) with different solvent systems. A standard starting point for a moderately polar compound like this compound is a mixture of hexanes and ethyl acetate.[8][9]

    • Test Ratios (Hexane:Ethyl Acetate): 9:1, 8:2, 7:3, 1:1.

  • Elution: Place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the origin line.[5] Allow the solvent front to ascend the plate until it is about 0.5 cm from the top edge.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. Since this compound contains a chromophore, it can be visualized under a UV lamp (254 nm).[7][10] Circle the spots gently with a pencil.

  • Rf Calculation: Measure the distance from the origin to the center of the spot corresponding to the target compound and the distance from the origin to the solvent front.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Select the solvent system that gives a distinct spot for the product with an Rf value between 0.25 and 0.35 and shows good separation from other spots (impurities).

Detailed Protocol: Flash Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volume may be necessary for different sample quantities.

Experimental Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard for flash chromatography, providing a balance between resolution and flow rate.[11]
Column Dimensions 40 mm inner diameter, ~20 cm lengthAppropriate for separating 1-2 g of crude material.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (Gradient Elution)A common, effective, and cost-efficient solvent system for compounds of moderate polarity.[5][8] A gradient improves separation and speeds up the process.
Target Rf ~0.3 in 8:2 Hexane:Ethyl AcetateIndicates optimal mobility on the column for effective separation.[5]
Sample Loading Dry LoadingProvides sharper bands and superior resolution compared to wet loading, especially for less soluble or concentrated samples.[12]
Step-by-Step Methodology

Part 1: Column Packing (Slurry Method)

  • Preparation: Secure the glass column vertically to a stand. Place a small plug of cotton wool at the bottom, followed by a ~1 cm layer of clean sand.[13]

  • Slurry Creation: In a beaker, combine ~40 g of silica gel with ~150 mL of the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Stir gently with a glass rod to create a uniform slurry free of air bubbles.[13]

  • Packing: Quickly pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure the silica packs down evenly, preventing cracks or channels.[12][13]

  • Equilibration: Once all the silica has settled, add a ~1 cm layer of sand on top to protect the silica bed. Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.[14]

Part 2: Sample Application (Dry Loading)

  • Adsorption: Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent like dichloromethane. Add 2-3 g of silica gel to this solution.

  • Evaporation: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[12]

  • Loading: Carefully add the silica-adsorbed sample as a uniform layer on top of the sand in the packed column.

Part 3: Elution and Fraction Collection

  • Initiation: Carefully add the initial eluent (95:5 hexane:ethyl acetate) to the column. Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate (e.g., ~5 cm/minute descent of the solvent front).

  • Gradient Elution: Begin collecting fractions (e.g., 20 mL per test tube). Start the elution with a low polarity mobile phase and gradually increase the polarity to elute compounds of increasing polarity.

    • Solvent 1: 200 mL of 95:5 Hexane:Ethyl Acetate (to elute non-polar impurities).

    • Solvent 2: 400 mL of 90:10 Hexane:Ethyl Acetate.

    • Solvent 3: 400 mL of 80:20 Hexane:Ethyl Acetate (the target compound is expected to elute in this phase).

    • Solvent 4: 200 mL of 70:30 Hexane:Ethyl Acetate (to elute more polar impurities).

  • Monitoring: Continuously monitor the separation by collecting small aliquots from the eluent stream and spotting them on a TLC plate.

Part 4: Analysis and Isolation

  • Fraction Analysis: Analyze the collected fractions by TLC using the solvent system that gave an Rf of ~0.3. Spot multiple fractions per plate to identify which ones contain the pure product.

  • Pooling: Combine the fractions that contain only the pure this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound as a solid or oil.

  • Final Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, IR, and Mass Spectrometry.

Visualizing the Process

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis: Determine Optimal Solvent (Rf = 0.25-0.35) Pack 2. Pack Column: Silica Gel Slurry Method TLC->Pack Load 3. Dry Load Sample: Adsorb Crude on Silica Pack->Load Elute 4. Gradient Elution: Increase Solvent Polarity Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvent Pool->Evap Pure Pure 2,2-dimethyl- chroman-4-one Evap->Pure

Caption: Workflow for the purification of this compound.

Separation Principle Diagram

G cluster_0 Column at T=0 (Sample Loaded) cluster_1 Elution with Low Polarity Solvent (e.g., 9:1 Hex:EtOAc) cluster_2 Elution with Higher Polarity Solvent (e.g., 8:2 Hex:EtOAc) cluster_3 Eluted Fractions column_start Sample Mixture (Crude) Non-Polar Impurity This compound Polar Impurity Silica Gel column_mid Solvent Non-Polar Impurity Product Polar Impurity Silica Gel column_end Solvent ... This compound Polar Impurity Silica Gel Frac1 Fractions 1-5 (Non-Polar Impurity) Frac1:s->column_mid:imp1 Frac2 Fractions 6-12 (Pure Product) Frac2:s->column_end:prod Frac3 Fractions 13+ (Polar Impurity) Frac3:s->column_end:imp2

References

Application Notes & Protocols for the Synthesis of 2-Alkyl-Substituted Chroman-4-Ones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance and Synthesis of a Privileged Scaffold

Chroman-4-one, a heterocyclic motif featuring a benzene ring fused to a dihydropyranone ring, is recognized in medicinal chemistry as a "privileged structure".[1][2] This is due to its core presence in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] Specifically, 2-alkyl-substituted chroman-4-ones have garnered significant attention as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer, making them highly valuable targets in drug discovery.[2][6] For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC₅₀ of 1.5 μM.[2]

The absence of the C2-C3 double bond distinguishes chroman-4-ones from the related chromones, a seemingly minor structural change that can lead to significant variations in biological activity.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and efficient synthetic strategies for accessing 2-alkyl-substituted chroman-4-ones. We will delve into the mechanistic underpinnings of these methods, provide field-proven, step-by-step protocols, and discuss the strategic advantages of each approach. The methodologies covered include the classical one-pot condensation/cyclization, modern radical cascade reactions, and reductive alkylation techniques.

Strategy I: Base-Mediated Intramolecular Cyclization

This is a highly efficient and widely used one-step method for synthesizing 2-alkyl-substituted chroman-4-ones. The reaction proceeds via a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, which is immediately followed by an intramolecular oxa-Michael addition to form the heterocyclic ring.[2]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of the 2'-hydroxyacetophenone by a base, typically a non-nucleophilic amine like diisopropylamine (DIPA), to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde in a classic aldol addition. The resulting aldol adduct is transient. The crucial cyclization step occurs when the phenolic hydroxyl group, activated by the base, undergoes a conjugate addition (oxa-Michael) to the newly formed α,β-unsaturated ketone intermediate, yielding the final 2-alkyl-substituted chroman-4-one. The use of microwave irradiation is common as it significantly accelerates the reaction, often reducing reaction times from hours to minutes.[1][2]

cluster_0 Mechanism: Base-Mediated Cyclization R1 2'-Hydroxy- acetophenone Enolate Enolate Intermediate R1->Enolate Deprotonation R2 Aldehyde (R-CHO) Aldol Aldol Adduct Base Base (e.g., DIPA) Enolate->Aldol Aldol Addition Chalcone α,β-Unsaturated Ketone (Chalcone Intermediate) Aldol->Chalcone Dehydration Product 2-Alkyl-Chroman-4-one Chalcone->Product Intramolecular Oxa-Michael Addition

Caption: Base-mediated synthesis of 2-alkyl-chroman-4-ones.

Experimental Protocol: Synthesis of 2-Pentylchroman-4-one

This protocol is adapted from procedures reported for the synthesis of SIRT2 inhibitors.[1][2]

Materials:

  • 2'-Hydroxyacetophenone

  • Pentanal

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH), absolute

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • 10% Sodium Hydroxide (NaOH)

  • Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Microwave synthesizer vial

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave vial, add 2'-hydroxyacetophenone (1.0 mmol, 1.0 equiv).

  • Dissolve the starting material in ethanol to make a 0.4 M solution (e.g., 2.5 mL EtOH).

  • Add pentanal (1.1 mmol, 1.1 equiv) to the solution.

  • Add diisopropylamine (DIPA) (1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the mixture at 160-170 °C for 1 hour with a fixed hold time. Note: Monitor pressure to ensure it remains within the instrument's safe operating limits.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with 10% NaOH (aq, 15 mL), 1 M HCl (aq, 15 mL), water (15 mL), and finally brine (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-pentylchroman-4-one.

Discussion and Data

The success of this reaction is highly dependent on the electronic properties of the substituents on the 2'-hydroxyacetophenone ring.[2]

  • Electron-withdrawing groups (e.g., -Br, -Cl) on the aromatic ring generally lead to higher yields. These groups increase the acidity of the phenolic proton, facilitating the final oxa-Michael addition.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) can lead to lower yields. They may reduce the electrophilicity of the intermediate and promote side reactions, such as the self-condensation of the aldehyde, which complicates purification.[2]

Table 1: Representative Yields for Substituted 2-Pentylchroman-4-ones

Substituents on Acetophenone Aldehyde Yield (%) Reference
None Pentanal 65% [1][2]
6,8-Dibromo Pentanal 88% [1][2]
6,8-Dichloro Pentanal 81% [1][2]
6,8-Dimethyl Pentanal 17% [2]

| 6-Methoxy | Pentanal | 17% |[2] |

Strategy II: Radical Cascade Cyclization of o-(Allyloxy)arylaldehydes

Radical cascade reactions represent a powerful and modern approach for constructing complex molecular architectures. For chroman-4-one synthesis, this strategy typically involves the generation of a radical species that adds to the aldehyde of an o-(allyloxy)arylaldehyde, triggering an intramolecular cyclization cascade to form the desired product.[6][7][8] This method is highly versatile, as a wide variety of radicals can be used to install diverse functionalities at the 3-position, which subsequently become 2-alkyl substituents after rearrangement.

Mechanistic Rationale

The reaction is initiated by the generation of a radical from a precursor. For example, using ammonium persulfate ((NH₄)₂S₂O₈), a sulfate radical anion is formed upon heating, which can then generate an alkoxycarbonyl radical from an oxalate.[6] This radical adds to the aldehyde carbonyl of the o-(allyloxy)arylaldehyde substrate, forming an acyl radical. This acyl radical then undergoes a 5-exo-trig cyclization onto the pendant allyl group. The resulting alkyl radical is subsequently trapped, often by a hydrogen atom abstraction from the solvent or another species, to yield the final substituted chroman-4-one.[7][9]

cluster_1 Mechanism: Radical Cascade Cyclization Start o-(Allyloxy)arylaldehyde Acyl_Radical Acyl Radical Intermediate Start->Acyl_Radical + R• Radical_Source Radical Precursor (e.g., Oxalate) Radical Alkyl Radical (R•) Initiator Initiator (e.g., (NH₄)₂S₂O₈) Initiator->Radical generates Cyclized_Radical Cyclized Alkyl Radical Acyl_Radical->Cyclized_Radical 5-exo-trig Cyclization Product Substituted Chroman-4-one Cyclized_Radical->Product H-atom abstraction

Caption: General workflow for radical cascade synthesis of chroman-4-ones.

Experimental Protocol: (NH₄)₂S₂O₈-Mediated Synthesis of Ester-Containing Chroman-4-ones

This protocol is a general representation based on a reported method for synthesizing ester-functionalized chroman-4-ones.[6]

Materials:

  • 2-(Allyloxy)benzaldehyde (1.0 equiv)

  • 2-Methoxy-2-oxoacetic acid (oxalate precursor, 2.0 equiv)

  • Ammonium persulfate ((NH₄)₂S₂O₈, 3.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen (N₂) atmosphere

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dried Schlenk tube, add 2-(allyloxy)benzaldehyde (0.5 mmol, 1.0 equiv), 2-methoxy-2-oxoacetic acid (1.0 mmol, 2.0 equiv), and (NH₄)₂S₂O₈ (1.5 mmol, 3.0 equiv).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DMSO (2.0 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 24 hours under a nitrogen atmosphere.

  • After completion (monitored by TLC), cool the reaction to room temperature.

  • Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired ester-containing chroman-4-one.

Discussion and Data

The primary advantage of radical cyclization is its remarkable functional group tolerance and the ability to generate a wide variety of substituted chroman-4-ones by simply changing the radical precursor.[6][8][10] This method avoids the use of harsh bases or acids.

Table 2: Examples of Radical Cascade Cyclizations

Radical Precursor Initiator / Catalyst Resulting Substituent at C-2 Yield (%) Reference
Oxalates (NH₄)₂S₂O₈ Ester-containing alkyl groups ~71% [6]
Diphenylphosphine oxide K₂S₂O₈ Phosphine oxide motifs Moderate [9]
Oxamic acids Metal-free (thermal) Amide-containing alkyl groups Good [9][11]

| N-(Acyloxy)phthalimides | Visible light / Photoredox | Alkyl groups | Good |[11][12] |

Strategy III: Zinc-Mediated Reductive Alkylation of 3-Chlorochromones

This strategy offers an alternative pathway starting from chromone derivatives. Specifically, it involves a cascade reaction with 3-chlorochromones, which are readily prepared from 2'-hydroxyacetophenones. The method uses zinc powder to mediate a decarboxylative β-alkylation and subsequent dechlorination under mild conditions.[13]

Mechanistic Rationale

The reaction is proposed to initiate with the formation of an alkyl radical from an N-hydroxyphthalimide (NHPI) ester via a single-electron transfer (SET) process involving zinc. This alkyl radical then adds to the C2-C3 double bond of the 3-chlorochromone (a Michael addition). The resulting radical intermediate is then reduced by another equivalent of zinc to form a zinc enolate. This enolate undergoes elimination of the chloride ion. Finally, protonation during aqueous workup yields the 2-alkyl-substituted chroman-4-one product. The process is efficient and avoids harsh reagents, light, or heat.[13]

cluster_2 Mechanism: Reductive Alkylation of 3-Chlorochromone NHPI Alkyl NHPI Ester Radical Alkyl Radical (R•) NHPI->Radical SET Zn Zinc (Zn) Chromone 3-Chlorochromone Adduct Radical Adduct Chromone->Adduct + R• Enolate Zinc Enolate Adduct->Enolate + Zn (Reduction) Product 2-Alkyl-Chroman-4-one Enolate->Product 1. Dechlorination 2. Protonation

Caption: Zinc-mediated cascade for 2-alkyl-chroman-4-one synthesis.

Experimental Protocol

This is a generalized protocol based on the reported zinc-mediated cascade reaction.[13]

Materials:

  • 3-Chlorochromone (1.0 equiv)

  • Alkyl N-hydroxyphthalimide (NHPI) ester (1.5 equiv)

  • Zinc powder (3.0 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl

  • Nitrogen (N₂) atmosphere

Procedure:

  • Add the 3-chlorochromone (0.2 mmol, 1.0 equiv), the alkyl NHPI ester (0.3 mmol, 1.5 equiv), and zinc powder (0.6 mmol, 3.0 equiv) to an oven-dried reaction tube.

  • Evacuate and backfill the tube with nitrogen.

  • Add anhydrous dichloromethane (2.0 mL).

  • Stir the resulting suspension at room temperature for 12-24 hours (monitor by TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-alkyl-chroman-4-one.

Discussion and Data

This protocol is notable for its mild, room-temperature conditions and its tolerance of a variety of functional groups on both the chromone scaffold and the alkyl radical precursor. It provides a valuable method for late-stage functionalization and the creation of diverse compound libraries.[13]

Table 3: Substrate Scope for Zinc-Mediated Alkylation-Dechlorination

3-Chlorochromone Substituent NHPI Ester Source Yield (%) Reference
H Cyclohexanecarboxylic acid 95% [13]
6-Cl Cyclohexanecarboxylic acid 94% [13]
6-Br 4-Phenylbutanoic acid 85% [13]
7-OCH₃ Adamantane-1-carboxylic acid 78% [13]

| 6-NO₂ | Cyclopentanecarboxylic acid | 51% |[13] |

Conclusion

The synthesis of 2-alkyl-substituted chroman-4-ones is a critical task for medicinal chemists targeting a range of diseases. This guide has detailed three primary, robust synthetic strategies. The choice of method depends on the desired substitution pattern, available starting materials, and required functional group tolerance.

  • The base-mediated cyclization is a powerful, direct, and often high-yielding one-pot method, ideal for straightforward targets derived from available acetophenones and aldehydes.

  • Radical cascade cyclizations offer unparalleled versatility, enabling the introduction of complex and diverse functionalities under relatively mild conditions.

  • The zinc-mediated reductive alkylation of 3-chlorochromones provides an excellent alternative for modifying existing chromone scaffolds, particularly for generating compound libraries with varied alkyl side chains.

By understanding the mechanisms and protocols for each of these routes, researchers can confidently and efficiently access this important class of bioactive molecules.

References

Application Note: One-Pot Synthesis of Functionalized Chroman-4-one Derivatives for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The chroman-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Traditional multi-step syntheses of these valuable derivatives are often time-consuming and inefficient. This application note provides an in-depth guide to modern one-pot synthetic strategies that offer significant advantages in terms of efficiency, atom economy, and reduced waste. We will explore the mechanistic underpinnings of key methodologies, including base-mediated domino reactions and metal-free radical cascades. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to facilitate the rapid generation of diverse chroman-4-one libraries for screening and lead optimization.

Introduction: The Chroman-4-one Scaffold, A Privileged Motif

Chroman-4-one (2,3-dihydro-1-benzopyran-4-one) is a heterocyclic framework composed of a benzene ring fused to a dihydropyranone ring.[1][4] This structural motif is prevalent in a vast family of naturally occurring compounds, most notably flavanones (2-phenyl-chroman-4-ones) and isoflavanones (3-phenyl-chroman-4-ones), which exhibit significant biological properties.[1][2] The therapeutic potential of synthetic chroman-4-one derivatives is vast, with demonstrated activities including anticancer, anti-inflammatory, antioxidant, and potent, selective inhibition of enzymes like Sirtuin 2 (SIRT2), a target implicated in neurodegenerative diseases.[4][5][6][7]

The compelling need for diverse libraries of these compounds for structure-activity relationship (SAR) studies has driven the development of more efficient synthetic routes. One-pot reactions, which combine multiple reaction steps in a single vessel without isolating intermediates, represent a paradigm shift in synthetic efficiency. These processes, encompassing domino, tandem, and multi-component reactions, are central to modern green chemistry and high-throughput synthesis.[8][9] This guide focuses on providing both the theoretical basis and practical protocols for the most robust of these one-pot methods.

Core Synthetic Strategies & Mechanistic Rationale

The choice of a synthetic strategy is dictated by the desired substitution pattern on the chroman-4-one core. One-pot methods predominantly target substitutions at the C2 and C3 positions. Below, we dissect two powerful and widely applicable strategies.

Strategy A: Base-Mediated Domino Reaction for 2-Substituted Chroman-4-ones

This is a classic and highly effective one-pot approach that proceeds through a sequential aldol condensation and intramolecular oxa-Michael addition. The primary advantage lies in its use of readily available starting materials: a 2'-hydroxyacetophenone and a suitable aldehyde.

Causality of the Mechanism: The reaction is initiated by a base (e.g., DIPA, KOH) which deprotonates the α-carbon of the 2'-hydroxyacetophenone, forming an enolate.[5] This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde in an intermolecular aldol reaction to form a chalcone-like intermediate. The key to the one-pot cyclization is the presence of the ortho-phenolic hydroxyl group. Under the basic conditions, this hydroxyl group is deprotonated to a phenoxide, which is perfectly positioned to act as an intramolecular nucleophile. It attacks the β-carbon of the α,β-unsaturated ketone system (the chalcone intermediate) in a 1,4-conjugate addition (oxa-Michael reaction), forming the six-membered heterocyclic ring of the chroman-4-one core.[5] Microwave irradiation is often employed to drastically reduce reaction times from hours to minutes.[5]

G SM 2'-Hydroxyacetophenone + Aldehyde Enolate Enolate Formation SM->Enolate Base (e.g., DIPA) Aldol Intermolecular Aldol Condensation Enolate->Aldol Chalcone Chalcone Intermediate Aldol->Chalcone Phenoxide Phenoxide Formation Chalcone->Phenoxide Base Cyclization Intramolecular Oxa-Michael Addition Phenoxide->Cyclization Product 2-Substituted Chroman-4-one Cyclization->Product

Caption: Domino reaction pathway for 2-substituted chroman-4-ones.

Strategy B: Metal-Free Radical Cascade for 3-Substituted Chroman-4-ones

Radical cascade reactions have emerged as a powerful tool for forming C-C bonds and complex heterocyclic systems under mild conditions.[10][11] This strategy is particularly effective for installing functionalized side chains at the C3 position. A common approach involves the reaction of a 2-(allyloxy)arylaldehyde with a radical precursor.

Causality of the Mechanism: The reaction is initiated by the thermal or chemical decomposition of an oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈), which generates a reactive radical species.[6] This initiator then abstracts a hydrogen atom from a radical precursor (e.g., an oxalate) to generate a new carbon-centered radical (an alkoxycarbonyl radical in the case of oxalates).[6] This radical adds to the aldehyde group of the 2-(allyloxy)arylaldehyde, forming an alkoxy radical intermediate. This is followed by a rapid and highly favored 6-exo-trig intramolecular cyclization, where the radical attacks the proximate allyl double bond. This key step forms the chroman ring and transfers the radical to the exocyclic carbon. Finally, the cascade is terminated by a hydrogen atom transfer (HAT) from a suitable donor in the reaction medium, yielding the 3-substituted chroman-4-one product. The entire sequence is a self-propagating chain reaction that proceeds until the starting materials are consumed.[6] This metal-free approach offers excellent functional group tolerance.

G Initiator Initiator ((NH₄)₂S₂O₈) Decomposition RadicalGen Radical Precursor (e.g., Oxalate) -> C• Radical Initiator->RadicalGen Heat Addition Radical Addition to 2-(allyloxy)arylaldehyde RadicalGen->Addition Cyclization 6-exo-trig Intramolecular Cyclization Addition->Cyclization Termination Hydrogen Atom Transfer (HAT) Cyclization->Termination Product 3-Substituted Chroman-4-one Termination->Product

Caption: Metal-free radical cascade for 3-substituted chroman-4-ones.

Data Summary: Comparison of One-Pot Methodologies

The selection of a synthetic method depends on the target molecule and available resources. The following table summarizes the key features of the discussed strategies.

Method Key Reagents/Catalysts Typical Starting Materials Substitution Pattern Typical Yields Key Advantages Reference(s)
Domino Aldol/Oxa-Michael Base (DIPA, KOH), Microwave2'-Hydroxyacetophenones, AldehydesC2-Substituted40-90%Readily available starting materials, rapid with MW[5]
Radical Cascade Annulation (NH₄)₂S₂O₈ or K₂S₂O₈ (Initiator)2-(Allyloxy)arylaldehydes, Radical Precursors (Oxalates, Aldehydes)C3-Substituted50-80%Metal-free, high functional group tolerance[6][10]
Organocatalytic Conjugate Addition Chiral Thiourea CatalystsPhenols, β-ketoester alkylidenesEnantioenriched C2/C380-95%High enantioselectivity (80-94% ee)[12]
Multi-Component Mannich-type Ethylenediamine diacetate (EDDA)2-Hydroxyacetophenones, Aldehydes, AnilineC3-amino substitutedGood to ExcellentBuilds complexity rapidly[13]

Detailed Experimental Protocols

The following protocols are designed to be self-validating. Adherence to the described stoichiometry, conditions, and workup procedures should provide the desired products, which can be verified by standard analytical techniques.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 2-Pentylchroman-4-one
  • Principle: This protocol utilizes a base-promoted domino aldol condensation and intramolecular oxa-Michael addition, accelerated by microwave irradiation, to synthesize a 2-alkyl-substituted chroman-4-one.[5]

  • Materials and Reagents:

    • 2'-Hydroxyacetophenone (1.0 eq)

    • Hexanal (1.1 eq)

    • Diisopropylamine (DIPA) (1.1 eq)

    • Ethanol (EtOH), Anhydrous

    • Dichloromethane (CH₂Cl₂)

    • 1 M Hydrochloric Acid (HCl)

    • 10% Sodium Hydroxide (NaOH)

    • Brine (saturated aq. NaCl)

    • Magnesium Sulfate (MgSO₄), Anhydrous

    • Silica gel for column chromatography

    • Microwave synthesis vials

  • Step-by-Step Procedure:

    • Reaction Setup: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2'-hydroxyacetophenone (e.g., 136 mg, 1.0 mmol).

    • Dissolve the starting material in anhydrous ethanol to make a 0.4 M solution (2.5 mL for 1.0 mmol).

    • Add hexanal (110 mg, 1.1 mmol, 1.1 eq) to the solution.

    • Add diisopropylamine (DIPA) (111 mg, 1.1 mmol, 1.1 eq).

    • Seal the vial securely with a cap.

    • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 160-170 °C for 1 hour with stirring. Ensure the "fixed hold time" setting is active.

    • Workup: After the reaction is complete and the vial has cooled to room temperature, dilute the reaction mixture with dichloromethane (20 mL).

    • Transfer the solution to a separatory funnel. Wash sequentially with 10% aq. NaOH (15 mL), 1 M aq. HCl (15 mL), water (15 mL), and finally brine (15 mL).

    • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-pentylchroman-4-one.

  • Expected Outcome: A colorless or pale yellow oil. The yield should be in the range of 70-88%.[5] Characterization by ¹H NMR, ¹³C NMR, and HRMS should confirm the structure.

Protocol 2: Metal-Free Radical Synthesis of Methyl 2-(4-oxochroman-3-yl)acetate
  • Principle: This protocol employs a persulfate-initiated radical cascade reaction between 2-(allyloxy)benzaldehyde and a mono-methyl oxalate to generate a C3-functionalized chroman-4-one.[6]

  • Materials and Reagents:

    • 2-(Allyloxy)benzaldehyde (1.0 eq)

    • 2-Methoxy-2-oxoacetic acid (mono-methyl oxalate) (2.0 eq)

    • Ammonium persulfate ((NH₄)₂S₂O₈) (3.0 eq)

    • Dimethyl sulfoxide (DMSO)

    • Deionized Water

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Sodium Sulfate (Na₂SO₄), Anhydrous

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-(allyloxy)benzaldehyde (e.g., 162 mg, 1.0 mmol, 1.0 eq), 2-methoxy-2-oxoacetic acid (208 mg, 2.0 mmol, 2.0 eq), and ammonium persulfate ((NH₄)₂S₂O₈) (684 mg, 3.0 mmol, 3.0 eq).

    • Add DMSO (4 mL) and a trace amount of water (0.2 mL, 5% v/v).

    • Inert Atmosphere: Evacuate and backfill the tube with nitrogen gas three times.

    • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 24 hours.

    • Workup: After cooling to room temperature, add deionized water (20 mL) to the reaction mixture.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMSO.

    • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the pure product.

  • Expected Outcome: A solid or viscous oil. The yield should be approximately 70-75%.[6] The structure should be confirmed by NMR spectroscopy, where characteristic signals for the acetate moiety and the chroman core will be present.[6]

General Laboratory Workflow

The successful synthesis and characterization of chroman-4-one derivatives follow a logical and systematic workflow, from initial planning to final analysis.

G Plan Reaction Planning (Select Strategy & Substrates) Setup One-Pot Reaction Setup (Stoichiometry & Conditions) Plan->Setup Reaction Reaction Execution (e.g., Microwave or Heating) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Flash Column Chromatography Workup->Purify Analyze Structural Analysis (NMR, HRMS, etc.) Purify->Analyze

Caption: General workflow for one-pot synthesis of chroman-4-ones.

Conclusion

The one-pot synthesis of functionalized chroman-4-one derivatives represents a significant advancement over classical, multi-step methods. The strategies outlined in this guide—domino aldol/oxa-Michael reactions and metal-free radical cascades—provide reliable and efficient pathways to C2- and C3-substituted products, respectively. By understanding the mechanistic principles behind these transformations, researchers can rationally design and execute syntheses to rapidly access novel analogues. The detailed protocols provided herein serve as a robust starting point for any laboratory engaged in medicinal chemistry or drug discovery, enabling the efficient construction of compound libraries for the identification of next-generation therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethylchroman-4-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to optimize your synthetic outcomes. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Therefore, achieving high yields of derivatives like this compound is often a critical step in the development of novel therapeutics.

This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this compound synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal temperature, insufficient reaction time, or an ineffective catalyst.

  • Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include self-condensation of starting materials or alternative cyclization pathways.

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. Both Brønsted and Lewis acids are commonly used, and their effectiveness can vary depending on the specific substrates and reaction conditions.[3][4][5]

  • Poor Quality Reagents: The purity of starting materials, particularly the phenol and 3,3-dimethylacrylic acid (or its derivatives), is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

Q2: I am observing the formation of multiple products. How can I improve the selectivity for this compound?

The formation of multiple products often arises from a lack of regioselectivity during the initial acylation step. The Fries rearrangement, a key reaction in many chromanone syntheses, can lead to both ortho and para acylated phenols.[3][4]

To favor the ortho-acylation required for chromanone formation, consider the following:

  • Temperature Control: Higher reaction temperatures generally favor the formation of the ortho product, which is the kinetic product in many cases.[4]

  • Solvent Choice: Non-polar solvents tend to favor ortho substitution.[4]

  • Catalyst Selection: The choice of Lewis acid can influence the ortho/para ratio. For instance, TiCl₄ is often used to promote regioselective ortho-acylation.[3]

Q3: What is the role of the catalyst in this synthesis, and how do I choose the right one?

Catalysts, typically Lewis or Brønsted acids, play a critical role in facilitating the key bond-forming steps of the synthesis.[6] Their primary functions include:

  • Activation of the Acylating Agent: The catalyst coordinates to the acylating agent (e.g., 3,3-dimethylacryloyl chloride or 3,3-dimethylacrylic acid), making it more electrophilic and susceptible to attack by the phenol.

  • Promotion of the Fries Rearrangement: In methods involving a Fries rearrangement, the catalyst facilitates the migration of the acyl group from the phenolic oxygen to the aromatic ring.[3][4][5]

  • Facilitating Cyclization: The catalyst can also promote the final intramolecular oxa-Michael addition to form the chromanone ring.

Commonly used catalysts include AlCl₃, BF₃, TiCl₄, SnCl₄, polyphosphoric acid (PPA), and methanesulfonic acid.[3][4][5][6][7] The optimal catalyst depends on the specific synthetic route and substrates. For instance, bismuth(III) triflate has been shown to be an effective catalyst for a tandem esterification–Fries–oxa-Michael route.[7]

Q4: Are there alternative synthetic routes to this compound that might offer better yields?

Yes, several methods exist for the synthesis of chroman-4-ones. If you are facing persistent issues with one method, exploring an alternative can be a viable strategy. Some common approaches include:

  • Condensation of Phenols with 3,3-Dimethylacrylic Acid: This is a direct approach often catalyzed by strong acids like PPA or methanesulfonic acid.[8]

  • Photo-Fries Rearrangement: This method involves the photochemical rearrangement of an aryl 3-methyl-2-butenoate ester, followed by a base-catalyzed intramolecular oxa-Michael addition. This can be a milder alternative to traditional acid-catalyzed methods.[1][3]

  • Condensation of o-Hydroxyacetophenones with Aldehydes or Ketones: While not directly applicable to this compound, this is a general method for other chromanone derivatives.[1][9]

Troubleshooting Guides

This section provides detailed, step-by-step guidance to address specific experimental challenges.

Guide 1: Optimizing the One-Pot Synthesis from Phenol and 3,3-Dimethylacrylic Acid

This is a common and efficient route, but yield can be sensitive to reaction conditions.

Problem: Low yield (<40%) and/or significant side product formation.

Underlying Cause: This often points to incomplete reaction, suboptimal catalysis, or unfavorable reaction equilibrium.

Troubleshooting Workflow:

G start Low Yield in One-Pot Synthesis catalyst Step 1: Catalyst Optimization - Vary Lewis/Brønsted acid (e.g., PPA, MsOH, Bi(OTf)3) - Optimize catalyst loading (e.g., 10-20 mol% for Bi(OTf)3) start->catalyst temp Step 2: Temperature & Time - Incrementally increase temperature (e.g., 80°C to 120°C) - Extend reaction time and monitor by TLC/LC-MS catalyst->temp If yield remains low solvent Step 3: Solvent Selection - Test solvents of varying polarity (e.g., Toluene, Dioxane, solvent-free) temp->solvent If side products persist purification Step 4: Purification Strategy - Column chromatography with optimized solvent system - Consider recrystallization solvent->purification Once optimal conditions are found success Improved Yield (>70%) purification->success

Caption: Workflow for optimizing the one-pot synthesis of this compound.

Detailed Protocol for Optimization:

  • Catalyst Screening:

    • Set up parallel reactions using different catalysts such as polyphosphoric acid (PPA), methanesulfonic acid, and bismuth(III) triflate.[7][8]

    • For catalysts like Bi(OTf)₃, screen catalyst loading from 10 to 25 mol%.[7]

    • Rationale: Different catalysts have varying activities and may be more or less prone to promoting side reactions with your specific substrate.

  • Temperature and Time Optimization:

    • Using the best catalyst from Step 1, run the reaction at different temperatures (e.g., 80°C, 100°C, 120°C).

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours) to determine the optimal reaction time.

    • Rationale: Higher temperatures can increase the reaction rate but may also lead to decomposition or side product formation. Finding the optimal balance is key.

  • Solvent Effects:

    • While some methods are solvent-free, consider using a high-boiling, non-polar solvent like toluene or xylene.[7]

    • Rationale: The solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway.

Data Comparison Table:

CatalystTemperature (°C)SolventTypical Yield Range (%)Reference
PPA/P₂O₅100-120Methanesulfonic acid50-75[8]
Bi(OTf)₃110Toluene25-90[7]
Microwave160-170Ethanol17-88[9]
Guide 2: Addressing Issues in the Photo-Fries Rearrangement Route

This method offers a milder alternative but can be sensitive to photochemical conditions.

Problem: Inefficient conversion of the aryl 3-methyl-2-butenoate ester.

Underlying Cause: Insufficient UV irradiation, incorrect wavelength, or quenching of the excited state.

Troubleshooting Workflow:

G start Inefficient Photo-Fries Rearrangement uv_source Step 1: UV Source & Wavelength - Ensure appropriate UV lamp (e.g., medium-pressure Hg) - Check for proper wavelength for excitation start->uv_source solvent_degas Step 2: Solvent & Degassing - Use a photochemically inert solvent - Degas the solvent to remove oxygen, which can be a quencher uv_source->solvent_degas If conversion is still low concentration Step 3: Substrate Concentration - Optimize concentration to avoid intermolecular reactions and ensure light penetration solvent_degas->concentration If side products are observed base Step 4: Base for Cyclization - Ensure efficient base-catalyzed intramolecular oxa-Michael addition post-rearrangement concentration->base For the one-pot procedure success Successful Conversion base->success

Caption: Troubleshooting guide for the photo-Fries rearrangement route.

Detailed Protocol for Optimization:

  • UV Source and Setup:

    • Verify the output and wavelength of your UV lamp. A medium-pressure mercury lamp is commonly used.

    • Ensure the reaction vessel is made of a material transparent to the required UV wavelength (e.g., quartz).

    • Rationale: The photo-Fries rearrangement is initiated by the absorption of UV light, so the correct wavelength and intensity are critical for efficient excitation.[3]

  • Solvent and Degassing:

    • Choose a solvent that is transparent to the UV light being used and does not participate in photochemical side reactions.

    • Thoroughly degas the solvent and reaction mixture (e.g., by bubbling with nitrogen or argon) before and during irradiation.

    • Rationale: Dissolved oxygen can act as a triplet quencher, inhibiting the desired radical reaction pathway of the photo-Fries rearrangement.

  • Base-Catalyzed Cyclization:

    • For the one-pot procedure, ensure the base (e.g., aqueous NaOH in a biphasic system) is added after the photochemical rearrangement is complete or as described in the literature protocol.[1]

    • Rationale: The base is required for the subsequent intramolecular oxa-Michael addition that forms the chromanone ring.

Conclusion

Improving the yield of this compound synthesis requires a systematic approach to troubleshooting. By understanding the underlying chemical principles of the chosen synthetic route and methodically optimizing key parameters such as catalyst, temperature, and solvent, researchers can significantly enhance their experimental outcomes. This guide provides a framework for identifying and resolving common issues, ultimately leading to more efficient and reliable syntheses of this important heterocyclic scaffold.

References

Troubleshooting incomplete reactions in 2,2-dimethylchroman-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this valuable synthetic procedure. As your dedicated application scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental success.

The synthesis of the this compound core is a cornerstone in the development of various biologically active molecules.[1][2] While seemingly straightforward, this reaction involves a delicate interplay of equilibria and reaction rates that can lead to incomplete reactions and the formation of side products. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles.

Core Reaction Pathway

The most common and versatile route to this compound and its derivatives involves a base-catalyzed reaction between a suitably substituted 2'-hydroxyacetophenone and acetone. This transformation is a classic example of a tandem reaction sequence, proceeding through two key stages:

  • Intermolecular Claisen-Schmidt Condensation: A base abstracts an α-proton from acetone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 2'-hydroxyacetophenone. The resulting aldol adduct readily dehydrates to form a chalcone intermediate (an α,β-unsaturated ketone).[3][4]

  • Intramolecular Oxa-Michael Addition: Under the same basic conditions, the phenoxide ion of the chalcone intermediate performs a conjugate addition onto the α,β-unsaturated system, closing the six-membered heterocyclic ring to yield the final this compound product.[5][6]

This sequence is elegant but presents multiple points where the reaction can stall or deviate.

Reaction_Mechanism cluster_0 Claisen-Schmidt Condensation cluster_1 Intramolecular Oxa-Michael Addition A 2'-Hydroxyacetophenone + Acetone B Acetone Enolate Formation A->B Base (e.g., NaOH) C Aldol Adduct B->C Nucleophilic Attack C->A Reversible D Chalcone Intermediate C->D Dehydration E Phenoxide Formation D->E Base F Ring Closure E->F Conjugate Addition F->E Reversible G This compound F->G Protonation

Caption: General reaction pathway for this compound synthesis.

Troubleshooting Guide

This section addresses the most common issues observed during the synthesis in a direct question-and-answer format.

Issue 1: The reaction is incomplete, and a significant amount of the starting 2'-hydroxyacetophenone remains.

This is the most frequent challenge, indicating that the initial condensation step is inefficient.

Potential Cause 1: Insufficient Base Strength or Concentration. The formation of the acetone enolate is the rate-determining step for the initial condensation. If the base is too weak or used in truly catalytic amounts, the enolate concentration will be too low to drive the reaction forward effectively.

  • Solution:

    • Increase Base Stoichiometry: Unlike many catalytic reactions, Claisen-type condensations often require a stoichiometric amount of base. This is because the final β-keto ester product is acidic and will be deprotonated by the base, effectively consuming it.[7] While chromanone formation isn't a true Claisen condensation, the principle of needing sufficient base to drive the initial equilibrium holds.

    • Switch to a Stronger Base: If using a mild base like diisopropylethylamine (DIPA)[8] results in a stalled reaction, consider switching to a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] For reactions sensitive to water, a non-hydroxide base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF) can be used, but requires stringent anhydrous conditions.[9]

Potential Cause 2: Competing Self-Condensation of Acetone. Under strongly basic conditions, acetone can react with itself in an aldol condensation to form diacetone alcohol and subsequently mesityl oxide. This parasitic reaction consumes both the base and the acetone.

  • Solution:

    • Control the Order of Addition: Instead of adding the base to a mixture of the ketone and acetophenone, try a slow addition of acetone to a mixture of the 2'-hydroxyacetophenone and the base. This maintains a low instantaneous concentration of acetone enolate, favoring its reaction with the more electrophilic acetophenone.[10]

    • Use an Excess of Acetone: Employing acetone as the solvent or in large excess can help push the equilibrium towards the desired crossed-condensation product.

Potential Cause 3: Low Reaction Temperature. While higher temperatures can promote side reactions, an insufficient temperature may not provide the necessary activation energy for the condensation to occur at a reasonable rate.

  • Solution:

    • Optimize Temperature: The reaction is often performed at room temperature or with gentle heating. If the reaction is stalled at room temperature, consider refluxing the mixture in a suitable solvent like ethanol.[11] Microwave irradiation has also been successfully employed to accelerate this transformation, often reducing reaction times from hours to minutes.[8]

Issue 2: The reaction produces the chalcone intermediate, but it does not cyclize to the final product.

This indicates a problem with the second key step, the intramolecular oxa-Michael addition.

Potential Cause 1: The Base is Consumed or Neutralized. The cyclization step also requires basic conditions to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. If the base has been consumed by side reactions or neutralized during the workup, the cyclization will not proceed.

  • Solution:

    • Ensure Persistently Basic Conditions: The cyclization is often favored by prolonged reaction times in the presence of the base. Ensure that enough base was added initially to account for all acidic protons in the system.

    • Two-Step, One-Pot Procedure: First, drive the condensation to completion to form the chalcone. Then, add a second portion of a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to specifically promote the cyclization.[12]

Potential Cause 2: Steric Hindrance. Although less common for the synthesis of the parent this compound, bulky substituents on the aromatic ring near the hydroxyl group can sterically hinder the approach of the phenoxide to the Michael acceptor.

  • Solution:

    • Increase Thermal Energy: Refluxing the reaction for an extended period can provide the necessary energy to overcome the steric barrier to cyclization.

    • Use a Smaller Cation Base: If using a base with a large counter-ion (e.g., potassium tert-butoxide), switching to one with a smaller counter-ion (e.g., sodium ethoxide) might reduce steric crowding around the phenoxide, facilitating the reaction.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for this reaction?

The choice of solvent is critical and depends on the base used and the desired reaction temperature.

SolventBase CompatibilityTypical Use Case & Rationale
Ethanol NaOH, KOH, NaOEt, DIPAProtic Solvent. Excellent for reactions using hydroxide or alkoxide bases. It can participate in proton transfer and effectively solvates ionic intermediates. Often used under reflux.[8]
Toluene Bismuth(III) triflate, PPAAprotic, Non-polar Solvent. Used in acid-catalyzed versions of the synthesis, particularly when driving the reaction via azeotropic removal of water.[13]
THF NaH, LDA, LiHMDSAprotic, Polar Solvent. Essential for reactions requiring strictly anhydrous conditions with strong, moisture-sensitive bases.[9]
DMSO DBU, K₂CO₃Aprotic, Highly Polar Solvent. Its high boiling point is useful for reactions requiring high temperatures. It can also accelerate reactions by effectively solvating cations, leaving a more "naked" and reactive anion.[14]
None Solid NaOH, KOHSolvent-Free. Environmentally friendly and can lead to very high reaction rates and quantitative yields, often with simple grinding of reactants.[3][4]

Q2: My reaction mixture turns dark red or brown. Is this normal?

A color change to yellow, orange, or even red is common and expected. This is due to the formation of the highly conjugated chalcone intermediate and its corresponding phenoxide, which are chromophores. However, the formation of a very dark brown or black tar-like substance often indicates decomposition or polymerization side reactions, which can be caused by excessively high temperatures or overly concentrated, strong bases.[9] If this occurs, consider lowering the temperature or using the base in a slightly lower concentration.

Q3: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most effective tool.

  • Mobile Phase: A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm). The starting acetophenone, the chalcone intermediate, and the final chromanone product are all UV-active and should show distinct spots with different Rf values.

  • What to Look For: You should see the spot for the 2'-hydroxyacetophenone (starting material) diminish while a new spot for the chalcone intermediate appears. As the reaction proceeds, the chalcone spot should then diminish as the final, typically higher Rf, chromanone spot appears and intensifies.

TLC_Workflow Start Start Reaction TLC Run TLC at t = 1 hr Start->TLC SM_Only Only Starting Material Visible TLC->SM_Only No Reaction SM_Chalcone Starting Material + Chalcone (Intermediate) TLC->SM_Chalcone Partial Reaction Chalcone_Product Chalcone + Product (SM Consumed) TLC->Chalcone_Product Good Progress Product_Only Product Spot Predominates TLC->Product_Only Reaction Complete Troubleshoot1 Troubleshoot Condensation (See Issue 1) SM_Only->Troubleshoot1 Continue1 Continue Reaction Monitor every 2 hrs SM_Chalcone->Continue1 All_Three SM + Chalcone + Product Continue2 Continue Reaction Monitor for Chalcone Consumption Chalcone_Product->Continue2 Workup Proceed to Workup & Purification Product_Only->Workup Continue1->TLC Continue2->TLC

Caption: A typical TLC monitoring workflow for the reaction.

Standard Experimental Protocols

Protocol 1: General Synthesis using Sodium Hydroxide in Ethanol

This protocol is a robust starting point for the synthesis of this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-hydroxyacetophenone (1.0 eq).

  • Reagents: Add ethanol (approx. 0.5 M concentration relative to the acetophenone) followed by acetone (5.0 - 10.0 eq).

  • Base Addition: While stirring, add a solution of sodium hydroxide (2.0 eq) in water or ethanol.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, neutralize the reaction mixture by slowly adding 1M HCl until the pH is ~7.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine solution.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[15]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) as the eluent.[16]

Protocol 2: Purification by Column Chromatography
  • Prepare Column: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the slurry solvent.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 98:2 Hexane:EtOAc).

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:EtOAc) to elute the product.

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2,2-Dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding the synthesis of 2,2-dimethylchroman-4-one, a key heterocyclic scaffold in medicinal chemistry. Our focus is on the prevalent and robust method involving the acid-catalyzed condensation of phenols with 3,3-dimethylacrylic acid.

Section 1: Core Synthesis Principles & Mechanism

The synthesis of this compound from a phenol and 3,3-dimethylacrylic acid is a tandem reaction that proceeds via two key stages: an initial Friedel-Crafts acylation followed by an intramolecular oxa-Michael addition. The choice of acid catalyst is critical, as it must be strong enough to promote both steps efficiently.

The Reaction Mechanism

The reaction is initiated by the activation of the carboxylic acid by a strong acid catalyst (e.g., methanesulfonic acid/P₂O₅, polyphosphoric acid). This forms a highly electrophilic acylium ion intermediate. The electron-rich phenol then attacks this intermediate (electrophilic aromatic substitution) to form a β-ketone. Subsequently, the phenolic hydroxyl group undergoes a conjugate addition to the α,β-unsaturated ketone system, leading to the formation of the chromanone ring.

Reaction_Mechanism Figure 1: Reaction Mechanism for this compound Synthesis R1 Phenol + 3,3-Dimethylacrylic Acid Step1 Step 1: Friedel-Crafts Acylation (Formation of Acylium Ion & C-C Bond) R1->Step1 Catalyst Acid Catalyst (e.g., PPA, MsOH/P₂O₅) Catalyst->Step1 Activates Intermediate Aryl-β-ketoalkene Intermediate Step1->Intermediate Forms Step2 Step 2: Intramolecular Oxa-Michael Addition Intermediate->Step2 Cyclizes via Product This compound Step2->Product

Figure 1: Reaction Mechanism for this compound Synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?

A1: Low conversion is a frequent issue and can be traced to several factors. A systematic approach is needed to diagnose the problem.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The catalyst is the engine of this reaction.

    • Polyphosphoric Acid (PPA): Ensure the PPA is fresh and has not absorbed atmospheric moisture, which reduces its efficacy. If it's old or viscous, consider using a fresh batch.

    • Methanesulfonic Acid (MsOH)/P₂O₅: Phosphorus pentoxide (P₂O₅) is highly hygroscopic. Use a freshly opened container or ensure it was stored in a desiccator. The ratio of MsOH to P₂O₅ is also crucial for creating the superacidic environment needed for the reaction.[1]

    • Lewis Acids (e.g., Bi(OTf)₃, BF₃·OEt₂): These can be effective but are also sensitive to water. Ensure all glassware is oven-dried and reactants are anhydrous.[2]

  • Low Reaction Temperature: This reaction requires significant thermal energy to overcome the activation barrier, especially for the initial acylation. A typical temperature range is 70-100 °C.[1][2] If your temperature is too low, the reaction rate will be negligible.

  • Insufficient Reaction Time: These reactions can be slow, sometimes requiring several hours to reach completion under conventional heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.

  • Deactivated Phenol: If your phenol substrate has strong electron-withdrawing groups (e.g., -NO₂, -CN), the aromatic ring is less nucleophilic and more resistant to Friedel-Crafts acylation. Harsher conditions (higher temperature, stronger acid catalyst) may be required.[3]

Troubleshooting_Low_Yield Figure 2: Diagnostic Workflow for Low Yield Start Low or No Product Yield CheckTLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->CheckTLC StartMat Is starting phenol present? CheckTLC->StartMat ComplexMix Complex mixture of spots/peaks? StartMat->ComplexMix No Solution1 Incomplete Reaction Increase Temperature Increase Reaction Time Verify Catalyst Activity/Amount StartMat->Solution1 Yes Solution2 Side Reactions/Degradation Lower Temperature Check for charring (polymerization) Consider a milder catalyst ComplexMix->Solution2 Yes Solution3 No Reaction Drastic Issue Confirm Reagent Identity/Purity Re-evaluate entire protocol ComplexMix->Solution3 No

Figure 2: Diagnostic Workflow for Low Yield.
Q2: I am using a substituted resorcinol and getting a mixture of products. How can I control the regioselectivity?

A2: This is a classic challenge when using non-symmetrical phenols. With a 5-substituted resorcinol, acylation can occur at either the C2 or C6 position, leading to 7-hydroxy or 5-hydroxy chromanone regioisomers, respectively.[1][4]

  • Understanding the Directing Effects: The outcome is a delicate balance between electronic and steric effects.

    • Electronic Effects: Both hydroxyl groups strongly direct ortho and para. The position ortho to both hydroxyls (C2) is highly activated.

    • Steric Effects: The substituent at the 5-position can sterically hinder acylation at the adjacent C6 position.

  • Controlling the Outcome: Research has shown that the nature of the 5-alkyl substituent significantly influences the product ratio.[1]

    • Small Substituents (H, Me): Acylation preferentially occurs at the C2 position, leading to the 2,2-dimethyl-7-hydroxychroman-4-one as the major or sole product.[1]

    • Bulky Substituents (e.g., 1,1-dimethylheptyl): The steric bulk directs the reaction to the less hindered C2 position, yielding the 2,2-dimethyl-5-hydroxychroman-4-one isomer exclusively.[1]

    • Intermediate Substituents (n-butyl, n-pentyl): These often result in a mixture of both the 5-hydroxy and 7-hydroxy isomers, which can be difficult to separate.[1]

  • Solution: If a specific isomer is required, careful selection of the starting material is the most effective strategy. If you must use a substrate that gives mixtures, expect to perform careful column chromatography for separation.

Q3: My reaction mixture turned dark and I have a lot of insoluble material. What happened?

A3: This indicates polymerization or charring. It is typically caused by reaction conditions that are too harsh.

  • Cause: Strong acids and high temperatures can dehydrate the phenol or reaction intermediates, leading to the formation of polymeric tars. This is especially problematic with highly activated phenols like resorcinol or phloroglucinol.

  • Solution:

    • Reduce Temperature: Lower the reaction temperature by 10-20 °C.

    • Shorter Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

    • Alternative Catalyst: Consider a milder Lewis acid catalyst which may operate under less forcing conditions.[2]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of using microwave irradiation for this synthesis?

A1: Microwave-assisted synthesis is an excellent technique for this reaction.

  • Pros:

    • Dramatically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[1][4]

    • Improved Yields: Rapid heating can sometimes minimize the formation of degradation byproducts.

    • Uniform Heating: Direct heating of the polar reaction mixture leads to a more uniform temperature profile.

  • Cons:

    • Specialized Equipment: Requires a dedicated scientific microwave reactor.

    • Scale-Up Challenges: Translating microwave conditions to large-scale conventional reactors is not always straightforward.

    • Pressure Build-up: Reactions must be performed in sealed, pressure-rated vessels.

Q2: How do I properly work up and purify the product?

A2: A proper workup is critical to isolate the product from the highly acidic and viscous reaction medium.

  • Quenching: After cooling, the reaction mixture should be cautiously poured onto a mixture of ice and water. This hydrolyzes the catalyst and precipitates the crude product.

  • Extraction: Extract the aqueous slurry with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is almost always purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[5][6]

Q3: What are the key spectroscopic signatures to confirm the formation of this compound?

A3: A combination of NMR and IR spectroscopy is used for structural confirmation.

Technique Key Signature Approximate Value
¹H NMR Singlet for the two gem-dimethyl groups (C2-Me)δ 1.4-1.5 ppm (6H, s)
Singlet for the methylene protons (C3-H₂)δ 2.7-2.8 ppm (2H, s)
Aromatic protonsδ 6.8-7.9 ppm (depends on substitution)
¹³C NMR Carbonyl carbon (C4)δ ~192 ppm
Quaternary carbon (C2)δ ~78 ppm
Methylene carbon (C3)δ ~48 ppm
Gem-dimethyl carbonsδ ~26 ppm
IR Spectroscopy Carbonyl (C=O) stretch1680-1690 cm⁻¹

Note: Exact chemical shifts and coupling constants will vary based on the substitution pattern of the aromatic ring.[7]

Appendix A: Optimized Experimental Protocol

This protocol is a generalized procedure based on common literature methods for the reaction of a phenol with 3,3-dimethylacrylic acid.[1]

Materials:

  • Substituted Phenol (1.0 eq)

  • 3,3-Dimethylacrylic Acid (1.5 - 2.0 eq)

  • Methanesulfonic Acid (solvent)

  • Phosphorus Pentoxide (P₂O₅) (1.2 - 1.5 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add methanesulfonic acid.

  • With stirring, add phosphorus pentoxide in portions. The mixture will become warm.

  • Add the substituted phenol (1.0 eq) and 3,3-dimethylacrylic acid (1.5-2.0 eq) to the catalyst mixture.

  • Heat the reaction mixture to 70 °C under an inert atmosphere (e.g., Nitrogen).

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Upon completion (disappearance of the starting phenol), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

  • Extract the resulting slurry with ethyl acetate (3 x volume of MsOH).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound derivative.

References

Technical Support Center: Purification of 2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for overcoming the purification challenges of 2,2-dimethylchroman-4-one. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of isolating this valuable compound.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the purification of this compound.

Q1: What are the typical impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. For instance, in syntheses involving the condensation of a phenol with 3,3-dimethylacrylic acid or its derivatives, common impurities include unreacted starting materials, polymeric byproducts, and potentially isomeric chromanones if the phenolic starting material has multiple possible cyclization sites.[1][2] If the synthesis involves a Claisen-Schmidt condensation followed by an intramolecular oxa-Michael addition, residual chalcone precursor may be present.[3][4]

Q2: My purified this compound appears as an oil, but the literature reports it as a solid. What should I do?

A2: It is not uncommon for highly pure compounds to exist as supercooled liquids or oils. The presence of even minor impurities can disrupt the crystal lattice, preventing solidification. First, confirm the purity of your product using techniques like NMR or GC-MS. If the purity is high, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the desired compound, or cooling the sample to a lower temperature.[5][6]

Q3: Is this compound stable to standard purification techniques?

A3: this compound is generally stable under standard purification conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can potentially lead to degradation or side reactions.[7] It is advisable to use neutral or mildly acidic/basic conditions during workup and chromatography.

II. Troubleshooting Guide: Navigating Purification Hurdles

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues encountered during the purification of this compound.

A. Crystallization Challenges

Q4: I'm trying to recrystallize my crude this compound, but it keeps "oiling out." What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid crystal. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when the cooling process is too rapid.

Causality: The high concentration of the solute in the hot solvent, combined with rapid cooling, does not allow sufficient time for the molecules to orient themselves into a crystal lattice.

Solutions:

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before transferring it to an ice bath or refrigerator.

  • Solvent System Modification: The chosen solvent may be too good a solvent. Try a solvent system where the compound is less soluble at room temperature but sufficiently soluble when heated. A mixture of a "good" solvent and a "poor" solvent (anti-solvent) can be effective.[6]

  • Lower Concentration: Use slightly more solvent to create a less concentrated solution. While this may reduce the yield, it can significantly improve the quality of the crystals.[6]

Q5: I have successfully obtained crystals, but they are very fine needles or plates and still seem impure. How can I improve the crystal quality?

A5: The formation of fine needles or plates often indicates rapid crystallization. To obtain larger, purer crystals, the rate of crystal growth needs to be slowed down.

Causality: Rapid nucleation and crystal growth trap impurities within the crystal lattice.

Solutions:

  • Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile "good" solvent and place this vial inside a larger, sealed container with a more volatile "poor" solvent (anti-solvent). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote slow crystal growth.[5]

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser "good" solvent. Slow diffusion at the interface will induce crystallization.[5]

  • Seeding: Introduce a single, high-quality crystal of this compound into a saturated solution to act as a nucleation point for crystal growth.[5]

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone).

  • While the solution is still hot, add a "poor" solvent (e.g., hexane, heptane) dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[3]

B. Chromatographic Purification Issues

Q6: I am running a silica gel column to purify my this compound, but I am getting poor separation from a closely eluting impurity. What can I do?

A6: Poor separation on a silica gel column indicates that the components have similar polarities. Optimizing the mobile phase and stationary phase is crucial.

Causality: The similar affinities of the desired compound and the impurity for the stationary phase result in overlapping elution profiles.

Solutions:

  • Solvent System Optimization: A systematic approach to selecting the eluent is key. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[8][9] A shallow gradient or isocratic elution with a finely tuned solvent ratio can improve separation.

  • Alternative Adsorbents: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina (basic or neutral) or reverse-phase silica (C18).

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer significantly higher resolution.[10]

Data Presentation: Solvent Systems for Column Chromatography

Solvent System (Hexane:Ethyl Acetate)Observed Separation
95:5Good for less polar impurities.
90:10Often a good starting point for this compound.
80:20May be too polar, leading to co-elution with more polar impurities.

Q7: My this compound seems to be degrading on the silica gel column. How can I prevent this?

A7: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.

Causality: The acidic nature of the silica gel can catalyze decomposition or rearrangement reactions.

Solutions:

  • Deactivate the Silica Gel: Treat the silica gel with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), added to the eluent. This will neutralize the acidic sites on the silica.

  • Use Neutral Alumina: Neutral alumina is a good alternative to silica gel for compounds that are sensitive to acid.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time the compound is in contact with the stationary phase.

Experimental Workflow: Column Chromatography Purification

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Isolation A Dissolve crude product in minimal solvent B Dry load onto silica gel A->B C Run column with optimized eluent B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F Identify pure fractions G Evaporate solvent F->G H Dry under vacuum G->H

Caption: Workflow for column chromatography purification.

III. Characterization of Purified this compound

Once purified, it is essential to confirm the identity and purity of the this compound.

Q8: What are the key spectroscopic signatures I should look for to confirm the structure of this compound?

A8: A combination of NMR, IR, and Mass Spectrometry will provide unambiguous structural confirmation.

  • ¹H NMR: Expect to see characteristic signals for the gem-dimethyl group (a singlet integrating to 6H), the methylene protons at C3 (a singlet integrating to 2H), and the aromatic protons.[11]

  • ¹³C NMR: Key signals will include the carbonyl carbon (C4), the quaternary carbon at C2, the methylene carbon at C3, and the aromatic carbons.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₂O₂) should be observed.[12]

This technical support guide provides a framework for addressing the common purification challenges associated with this compound. By understanding the underlying principles and systematically applying these troubleshooting strategies, researchers can achieve high purity of this important chemical scaffold.

References

Minimizing byproduct formation in Friedel-Crafts synthesis of chromanones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation in Friedel-Crafts Reactions

Welcome to the technical support center for chromanone synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your Friedel-Crafts-based synthetic routes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.

Section 1: Frequently Asked Questions - Understanding the Core Chemistry

This section addresses fundamental questions about the mechanism and common pitfalls in the Friedel-Crafts synthesis of chromanones.

Q1: What is the general mechanism for the Friedel-Crafts synthesis of chromanones?

The synthesis of chromanones via a Friedel-Crafts reaction is typically an intramolecular electrophilic aromatic substitution. The process generally involves two key stages:

  • Formation of the Acylating Agent Precursor: A phenol is reacted with a suitable three-carbon electrophile. Common starting materials include β-propiolactone, acrylic acid derivatives, or 3-halopropionyl chlorides. This forms a 3-phenoxypropanoic acid or a related derivative.

  • Intramolecular Cyclization: In the presence of a strong Brønsted or Lewis acid catalyst, the carboxylic acid (or its acid chloride) is activated to form an acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of the phenol at the ortho position, leading to ring closure and the formation of the chromanone structure after deprotonation.[1][2]

G cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation Phenol Phenol Precursor 3-Phenoxypropanoic Acid Derivative Phenol->Precursor Nucleophilic Attack AcylatingAgent 3-Carbon Electrophile (e.g., 3-chloropropionyl chloride) AcylatingAgent->Precursor AcyliumIon Acylium Ion Intermediate Precursor->AcyliumIon Activation Catalyst Lewis/Brønsted Acid (e.g., AlCl₃, PPA) Catalyst->AcyliumIon Chromanone Chromanone AcyliumIon->Chromanone Intramolecular Cyclization (EAS)

Caption: General workflow for chromanone synthesis.

Q2: What are the most common byproducts I should expect?

Byproduct formation is the primary challenge in this synthesis. The main culprits are:

  • Phenyl Esters (O-Acylation Product): This is often the most significant byproduct. Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[3][4] O-acylation is often faster (kinetically favored), leading to the formation of a stable phenyl ester instead of the desired ketone precursor.

  • Undesired Regioisomers: If the para position of the phenol is unsubstituted, the intramolecular cyclization can occur there, leading to a mixture of chromanone and a 2,3-dihydro-4H-benzo[b]oxepin-5-one derivative. The distribution is governed by both steric and electronic factors.

  • Polyacylated Products: While less common in acylation than alkylation, highly activated phenols can sometimes undergo a second intermolecular acylation if excess acylating agent is present.[5][6]

  • Polymeric/Decomposition Products: The use of strong acids like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃) at elevated temperatures can lead to charring and the formation of intractable polymeric tars.[7][8]

Q3: Why am I predominantly getting the O-acylated ester instead of the C-acylated chromanone?

This is a classic case of kinetic versus thermodynamic control.

  • O-Acylation (Kinetic Product): The phenolic oxygen is a highly accessible and potent nucleophile. Its reaction with the acylating agent is rapid and often occurs at lower temperatures, making the resulting ester the kinetic product. Low concentrations of an acid catalyst can favor this pathway.[3][9]

  • C-Acylation (Thermodynamic Product): The formation of the C-C bond on the aromatic ring is more energetically favorable and leads to the more stable product. This pathway has a higher activation energy and requires more forcing conditions, such as higher temperatures and a stoichiometric amount of a strong Lewis acid like AlCl₃. The Lewis acid coordinates to both the acylating agent and the phenolic oxygen, which favors the intramolecular C-acylation.[3][4]

G Start Phenol + Acylating Agent O_Product O-Acylated Ester (Kinetic Product) Start->O_Product Fast, Low Temp Low [Catalyst] (e.g., 1% TfOH) C_Product C-Acylated Precursor (Thermodynamic Product) Start->C_Product Slow, High Temp High [Lewis Acid] (e.g., >1 eq. AlCl₃) O_Product->C_Product Fries Rearrangement (Excess Lewis Acid, Heat) Chromanone Chromanone C_Product->Chromanone Cyclization

Caption: Kinetic vs. Thermodynamic pathways in phenol acylation.

Section 2: Troubleshooting Guide - From Theory to Practice

This section provides direct solutions to specific experimental problems.

Problem 1: Low Yield - My reaction isn't working.

Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.

Potential Cause Scientific Rationale & Troubleshooting Steps
Inactive Catalyst Lewis acids like AlCl₃ are extremely hygroscopic. Moisture deactivates them, halting the reaction. Solution: Use a fresh, unopened container of anhydrous AlCl₃ or other Lewis acid. Ensure all glassware is rigorously flame- or oven-dried, and perform the reaction under an inert atmosphere (N₂ or Ar).[5][10]
Insufficient Catalyst Unlike truly catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or more) of the Lewis acid. The product ketone is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][11] Solution: Increase the molar ratio of the Lewis acid to the substrate, typically starting at 1.1 to 2.0 equivalents.[5]
Deactivated Substrate If the phenol contains strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the aromatic ring becomes too electron-poor (deactivated) to participate in the electrophilic substitution. Solution: Friedel-Crafts acylation is generally unsuitable for strongly deactivated rings.[5] Consider protecting the hydroxyl group and using a more potent activating group if possible, or explore alternative synthetic routes.
Low Temperature The activation energy for C-acylation can be high. Solution: While starting at a low temperature (0 °C) is crucial for controlled addition, you may need to gradually and carefully increase the reaction temperature. Monitor the reaction progress by TLC to find the optimal temperature that promotes product formation without causing decomposition.[5]
Problem 2: Wrong Product - I'm making the phenyl ester, not the chromanone.

Symptom: The major isolated product is identified as the O-acylated ester byproduct.

Potential Cause Scientific Rationale & Troubleshooting Steps
Kinetic Control Dominating The reaction conditions (low temperature, insufficient or weak catalyst) are favoring the faster O-acylation pathway. Solution 1 (Direct C-Acylation): Increase the amount of strong Lewis acid (e.g., AlCl₃) to over 1 equivalent. The excess acid coordinates to the phenolic oxygen, disfavoring O-acylation and promoting the thermodynamically favored C-acylation.[3][4] Solution 2 (Fries Rearrangement): Embrace the O-acylation. First, synthesize and isolate the phenyl ester. Then, subject this ester to classic Fries Rearrangement conditions (excess Lewis acid and heat). This will rearrange the acyl group from the oxygen to the ortho and para positions on the ring, yielding the desired C-acylated precursor.[12][13] This two-step approach often provides cleaner results and higher overall yields.[13]
Use of Brønsted vs. Lewis Acids The choice and concentration of acid are critical. A low concentration of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) can yield almost exclusively the O-acylated product.[9] Solution: For C-acylation, use TfOH as the solvent (neat) rather than a catalytic amount.[3][9] Alternatively, switch to a strong Lewis acid system known to promote C-acylation.
Problem 3: Product Mixture - I have inseparable regioisomers.

Symptom: NMR analysis indicates a mixture of the desired chromanone and another isomer, which are difficult to separate via column chromatography.

Potential Cause Scientific Rationale & Troubleshooting Steps
Lack of Regiocontrol If both ortho and para positions are sterically accessible, cyclization can occur at both sites. The electronics of other substituents on the ring will influence the ratio. Solution: If possible, start with a phenol that has a blocking group at the para position. If this is not an option, systematically screen different catalysts and solvents. Bulky Lewis acids can sometimes favor the less sterically hindered position. Solvents like nitromethane have been shown to improve regioselectivity in some intramolecular Friedel-Crafts acylations.[14]
Section 3: Optimized Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key strategies. Safety Note: These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Fries Rearrangement for Chromanone Synthesis

This two-step protocol is often the most reliable method for avoiding the O- vs. C-acylation issue.[13]

Step A: O-Acylation (Ester Formation)

  • Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the substituted phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq.) to the solution. Slowly add 3-chloropropionyl chloride (1.1 eq.) dropwise via the dropping funnel over 20-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl 3-chloropropionate. Purify if necessary.

Step B: Intramolecular Cyclization via Fries Rearrangement

  • Setup: In a rigorously dried flask under N₂, add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.). Cool to 0 °C.

  • Reagent Addition: Slowly add the purified phenyl 3-chloropropionate from Step A, either neat or dissolved in a minimal amount of an inert solvent like carbon disulfide.

  • Reaction: After the addition, slowly warm the mixture to room temperature and then heat to 60-80 °C (temperature may require optimization). Stir vigorously for 2-6 hours, monitoring the formation of the C-acylated intermediate and its subsequent cyclization by TLC or LC-MS.

  • Workup: Cool the reaction mixture back to 0 °C and quench with extreme caution by slowly adding crushed ice, followed by concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting chromanone by column chromatography or recrystallization.

Protocol 2: One-Pot Synthesis using Polyphosphoric Acid (PPA)

This method directly reacts a phenol with an α,β-unsaturated acid. It is potent but can lead to decomposition if not controlled carefully.[7]

  • Setup: To a flask equipped with a mechanical stirrer (PPA is very viscous) and a thermometer, add polyphosphoric acid (PPA). Heat the PPA to 60-70 °C with stirring.

  • Reagent Addition: Add the phenol (1.0 eq.) and the α,β-unsaturated carboxylic acid (e.g., 3,3-dimethylacrylic acid, 1.1 eq.) to the hot PPA.

  • Reaction: Increase the temperature to 90-100 °C and stir for 1-3 hours. The mixture will become homogeneous and may change color. Monitor the reaction by taking small aliquots, quenching them in ice water, extracting, and analyzing by TLC.

  • Workup: After the reaction is complete, cool the mixture slightly and pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction & Purification: Extract the product from the aqueous slurry using ethyl acetate or a similar solvent. Wash the organic layer with water, saturated NaHCO₃ solution (to remove any unreacted acid), and brine. Dry, concentrate, and purify as described previously.

Section 4: Data Summary & Decision Tools
Table 1: Comparison of Common Catalysts for Chromanone Synthesis
CatalystTypical LoadingAdvantagesDisadvantages & Common Byproducts
Aluminum Chloride (AlCl₃) 1.1 - 3.0 eq.Highly effective for promoting C-acylation; well-established.[1]Extremely moisture sensitive; requires stoichiometric amounts; workup can be difficult; can cause charring at high temperatures.[10]
Polyphosphoric Acid (PPA) Solvent/CatalystInexpensive; effective for direct cyclization with unsaturated acids.[7][8]Highly viscous, making stirring difficult; reactions can be exothermic; can cause extensive decomposition/charring if overheated; workup is challenging.[15]
Trifluoromethanesulfonic Acid (TfOH) Catalytic (1%) to SolventExcellent catalyst. As a solvent, promotes very high yields of C-acylation/Fries rearrangement.[9]Expensive; can favor O-acylation at low concentrations.[3][9]
Zinc Chloride (ZnCl₂) Catalytic to StoichiometricMilder Lewis acid, can offer better selectivity and reduce decomposition for sensitive substrates.[16]Less reactive than AlCl₃, may require higher temperatures or longer reaction times.

Troubleshooting Workflow Diagram

G Start Reaction Start CheckTLC Analyze Reaction Mixture (TLC, LC-MS) Start->CheckTLC NoReaction Problem: No Reaction (Starting Material Only) CheckTLC->NoReaction  Main spot is  starting material   WrongProduct Problem: Wrong Product (e.g., O-Acylated Ester) CheckTLC->WrongProduct  Main spot is  non-polar byproduct   LowYield Problem: Low Yield (Mixture/Decomposition) CheckTLC->LowYield  Multiple spots,  streaking, or tar   Success Success: Clean Chromanone Product CheckTLC->Success  Main spot is  desired product   Sol_NoReaction Solution: 1. Check catalyst activity (use fresh). 2. Increase catalyst loading (>1 eq.). 3. Increase temperature cautiously. NoReaction->Sol_NoReaction Sol_WrongProduct Solution: 1. Increase Lewis Acid conc. to >1.5 eq. 2. Use Fries Rearrangement Protocol. 3. Switch from Brønsted to Lewis acid. WrongProduct->Sol_WrongProduct Sol_LowYield Solution: 1. Lower reaction temperature. 2. Use a milder catalyst (e.g., ZnCl₂). 3. Check for substrate stability issues. LowYield->Sol_LowYield

References

Stability issues of 2,2-dimethylchroman-4-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2,2-Dimethylchroman-4-one

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. By understanding the underlying chemical principles, you can mitigate degradation, ensure the integrity of your experimental results, and optimize your synthetic and formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is a moderately stable compound under standard ambient and neutral conditions.[1] Its stability is largely dictated by the reactivity of the chroman-4-one core, which features a ketone and an ether linkage within a heterocyclic ring system. The primary liabilities arise under harsh pH conditions (strong acid or base), in the presence of strong oxidizing agents, and upon prolonged exposure to high-intensity light, particularly UV radiation.[2] The gem-dimethyl group at the C2 position provides some steric hindrance that can slightly modulate its reactivity compared to unsubstituted chromanones, but the fundamental degradation pathways remain similar.

Q2: How do substituents on the aromatic ring affect the stability of the this compound core?

Substituents on the aromatic ring can significantly influence the electronic properties and, consequently, the stability of the chroman-4-one scaffold.[3]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) decrease electron density in the benzene ring. This effect can make the carbonyl carbon (C4) more electrophilic and thus more susceptible to nucleophilic attack, which often initiates base-catalyzed degradation.[4]

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase electron density. This can enhance the stability of the ether linkage and may reduce the susceptibility of the ring to certain degradation pathways.

Understanding these electronic effects is crucial when designing experiments or interpreting stability data for substituted analogs.[5]

Q3: Is this compound susceptible to photodegradation?

Yes, like many aromatic ketones, this compound has the potential to be photolabile. The chroman-4-one moiety contains chromophores that absorb UV-Vis light, which can lead to photochemical reactions such as photodimerization, photoreduction, or rearrangement.[2][6] If your application involves exposure to light, performing a formal photostability study is essential. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized protocol for such testing.[7] Key steps include exposing the compound (in solid state and in solution) to a controlled light source and monitoring for the appearance of degradants over time.

Q4: What is the expected thermal stability of this compound?

The chroman core is generally thermally stable at typical laboratory temperatures (up to ~80-90 °C for short periods).[8] However, prolonged exposure to high temperatures, especially in the presence of acidic or basic impurities, can accelerate degradation. For applications requiring high temperatures, it is recommended to perform Thermogravimetric Analysis (TGA) to determine the precise decomposition temperature of your specific batch.

Troubleshooting Guide: Experimental Issues & Solutions

Issue 1: My compound is degrading during an acidic workup or purification.

Question: I'm observing a new, more polar spot on my TLC and an unexpected peak in my HPLC analysis after treating my reaction mixture with strong acid (e.g., 1M HCl). What is happening and how can I prevent it?

Root Cause Analysis: The ether linkage in the pyranone ring of the chroman-4-one scaffold is susceptible to acid-catalyzed hydrolysis. Under strong acidic conditions, the carbonyl oxygen is protonated, activating the molecule for nucleophilic attack by water. This leads to the opening of the heterocyclic ring to form a phenolic ketone intermediate.[9][10] This degradation pathway is often accelerated by heat.

Mechanism: Acid-Catalyzed Ring Opening

G cluster_0 Acid-Catalyzed Hydrolysis A 2,2-Dimethyl- chroman-4-one B Protonated Carbonyl (Resonance Stabilized) A->B + H⁺ C Water Attack (Nucleophilic Addition) B->C + H₂O D Hemiketal Intermediate C->D Proton Transfer E Ring-Opened Phenolic Ketone D->E Ring Cleavage

Caption: Acid-catalyzed hydrolysis of the chromanone ring.

Mitigation Strategies & Protocol:

  • Use Milder Acids: Whenever possible, substitute strong mineral acids with weaker organic acids like acetic acid or use buffered solutions (e.g., pH 4-5 acetate buffer) for neutralization.

  • Control Temperature: Perform all acidic steps at low temperatures (0-5 °C) to minimize the rate of hydrolysis.

  • Minimize Contact Time: Do not allow the compound to remain in acidic aqueous solutions for extended periods. Promptly extract the product into an organic solvent after neutralization.

  • Anhydrous Workup: If the subsequent step is compatible, consider an anhydrous workup where the acid is neutralized with a solid base (like NaHCO₃) over a drying agent (like MgSO₄) in an organic solvent.

Protocol: Mild Acidic Workup

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% citric acid solution with vigorous stirring until the pH of the aqueous phase is between 6 and 7.

  • Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

Issue 2: I'm observing multiple byproducts after exposing my compound to a base.

Question: During a base-catalyzed reaction (e.g., alkylation, condensation), my starting material is consumed, but I see several new products instead of the desired one. Why is this happening?

Root Cause Analysis: The chroman-4-one ring system is vulnerable to base-catalyzed ring-opening. A strong base can deprotonate the carbon at the C3 position, but more commonly, it promotes a retro-Michael type reaction, leading to the cleavage of the C-O bond and formation of a 2'-hydroxychalcone-like intermediate.[11][12] This intermediate can then undergo further reactions, leading to a complex mixture of byproducts.

Mechanism: Base-Catalyzed Ring Opening

G cluster_1 Base-Catalyzed Degradation A 2,2-Dimethyl- chroman-4-one C Ring-Opening (Retro-Michael) A->C + Base (e.g., OH⁻) B Enolate Formation or Nucleophilic Attack D 2'-Hydroxychalcone Intermediate C->D Protonation E Further Reactions/ Byproducts D->E Condensation/ Rearrangement

Caption: Base-catalyzed ring-opening of the chromanone scaffold.

Mitigation Strategies & Protocol:

  • Select a Weaker Base: Avoid strong bases like NaOH, KOH, or alkoxides. For reactions like O-alkylation, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like DMF or acetonitrile are highly effective and minimize degradation.[13]

  • Control Stoichiometry: Use the minimum effective amount of base, typically 1.1 to 1.5 equivalents.

  • Maintain Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature is sufficient.

Protocol: Base-Mediated O-Alkylation with Minimal Degradation

  • To a solution of the substituted this compound (1.0 eq) in anhydrous DMF, add finely ground potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise.

  • Monitor the reaction by TLC or LC-MS. If the reaction is slow, gently warm to 40-50 °C.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and purify as required.

Issue 3: My compound shows signs of degradation in the presence of air or certain solvents.

Question: My sample, which was pure upon isolation, now shows new impurities after being stored in a solution or exposed to air. What could be the cause?

Root Cause Analysis: This issue points towards oxidative degradation. The chromanone structure can be susceptible to oxidation, particularly if there are activating groups on the aromatic ring or if exposed to radical initiators (like light or trace metals).[14] Peroxides in solvents like THF or diethyl ether are common culprits. The degradation pathway may involve oxidation of the benzylic C-H bonds or the aromatic ring itself.

Mitigation Strategies & Protocol:

  • Use High-Purity, Peroxide-Free Solvents: Always use freshly distilled or inhibitor-stabilized solvents. Test solvents for peroxides before use, especially for long-term reactions or storage in solution.

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere of nitrogen or argon to prevent air oxidation. This is critical for long-term storage of high-purity reference standards.

  • Add Antioxidants: For formulated products or solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a trace amount of a chelating agent like EDTA can be beneficial.

Protocol: Handling and Storing Oxygen-Sensitive Compounds

  • Solid Storage: Place the solid compound in a vial. Purge the vial with a gentle stream of nitrogen or argon for 1-2 minutes. Seal the vial tightly with a Teflon-lined cap and wrap with Parafilm®. Store in a cool, dark, and dry place (desiccator).

  • Solution Storage: Prepare solutions using solvents that have been de-gassed via sparging with nitrogen or argon for 15-30 minutes. Store the solution in a sealed vial with an inert atmosphere in the headspace. For extended storage, freezing the solution is recommended.

Data Summary: Stability Under Forced Degradation

Forced degradation studies are essential to understand a molecule's intrinsic stability.[15] The following table summarizes the expected behavior of this compound under typical stress conditions.

ConditionStress AgentExpected OutcomePrimary Degradation Pathway
Acidic 0.1 M HCl, 60 °CDegradation likelyAcid-catalyzed hydrolysis (Ring opening)
Basic 0.1 M NaOH, RTRapid degradationBase-catalyzed ring opening
Oxidative 3% H₂O₂, RTPotential degradationOxidation of aromatic ring or benzylic positions
Thermal 80 °C, Solid StateGenerally stableAccelerated hydrolysis/oxidation if impurities present
Photolytic ICH Q1B lightPotential degradationPhotorearrangement, dimerization, or oxidation

Workflow & Visualization

A systematic approach is key to diagnosing stability issues. The workflow below outlines a standard process for conducting a forced degradation study, which is foundational to understanding a compound's liabilities.[16]

Workflow: Forced Degradation Study

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimizing Catalyst Selection for 2,2-Dimethylchroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2,2-dimethylchroman-4-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to move beyond simple procedural lists to offer a deeper understanding of the causality behind experimental choices, ensuring both scientific accuracy and practical, field-tested insights. The synthesis of the this compound scaffold, a key structural motif in many biologically active compounds, often presents challenges in catalyst selection and reaction optimization. This guide is structured to address these specific issues, empowering you to enhance yield, purity, and overall efficiency in your synthetic endeavors.

Troubleshooting Guides & FAQs

Issue 1: Low to No Product Formation

Question: My reaction to synthesize this compound from a substituted phenol and 3,3-dimethylacrylic acid (or its equivalent) is resulting in very low or no yield. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product formation is a common initial hurdle. The root cause often lies in the catalyst's inability to effectively promote one or more key steps in the reaction sequence: (1) Friedel-Crafts acylation or esterification, (2) a potential Fries rearrangement, and (3) the final intramolecular oxa-Michael ring closure.

Potential Causes & Solutions:

  • Inadequate Catalyst Acidity or Strength: The direct Friedel-Crafts acylation of a phenol with 3,3-dimethylacrylic acid requires a sufficiently strong Lewis or Brønsted acid to activate the reactants.

    • Troubleshooting Step: If using a mild Lewis acid like ZnCl₂, consider switching to a stronger one. Boron trifluoride etherate (BF₃·OEt₂) is a classic and effective catalyst for this condensation.[1] Bismuth(III) triflate (Bi(OTf)₃) has also been reported as an efficient catalyst for a tandem esterification–Fries–oxa-Michael route, which may be more suitable for electron-rich phenols.[1] For challenging substrates, strong Brønsted acids like polyphosphoric acid (PPA) or a mixture of phosphorus oxychloride (POCl₃) and zinc chloride can be effective, though they represent harsher conditions.[1][2]

    • Expected Outcome: A significant increase in conversion of the starting phenol.

  • Catalyst Deactivation: The presence of water or other nucleophilic impurities can deactivate Lewis acid catalysts.[3]

    • Troubleshooting Step: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Expected Outcome: Improved and more consistent yields.

  • Substrate Reactivity: The electronic properties of the phenol substrate heavily influence the reaction's success. Electron-withdrawing groups on the phenol ring can deactivate it towards electrophilic aromatic substitution, hindering the Friedel-Crafts reaction.

    • Troubleshooting Step: For deactivated phenols, a two-step approach might be necessary: first, form the ester of the phenol with 3,3-dimethylacryloyl chloride, and then induce a Fries rearrangement followed by cyclization using a strong Lewis acid like AlCl₃.

    • Expected Outcome: Successful formation of the chromanone from previously unreactive phenols.

  • Incorrect Reaction Temperature: The optimal temperature is a balance between achieving a sufficient reaction rate and preventing side reactions or decomposition.

    • Troubleshooting Step: Systematically vary the reaction temperature.[4][5][6] Some protocols may run at room temperature, while others require heating to reflux in solvents like toluene.[1] Microwave-assisted synthesis can also be explored to shorten reaction times and potentially improve yields.[7][8]

    • Expected Outcome: Identification of an optimal temperature that maximizes yield.

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing the desired this compound, but I am also observing significant amounts of side products, such as the linear ester or polymeric material. How can I improve the selectivity?

Answer:

The formation of side products indicates that the reaction conditions favor alternative pathways over the desired intramolecular cyclization. The primary side product is often the uncyclized phenolic ester, resulting from esterification without the subsequent ring closure. Polymerization can also occur under harsh acidic conditions.

Potential Causes & Solutions:

  • Catalyst Choice Influencing Reaction Pathway: Some catalysts may favor esterification but be inefficient at promoting the subsequent intramolecular oxa-Michael addition.

    • Troubleshooting Step: The choice of catalyst is critical. A systematic study comparing catalysts like zinc chloride/phosphorus oxychloride and aluminum chloride/phosphorus oxychloride has shown that the formation of phenolic esters versus the desired chromanones is strongly influenced by the catalyst system and the substituents on the phenol.[1] Bismuth(III) triflate has been shown to effectively catalyze the entire tandem sequence.[1]

    • Expected Outcome: An improved ratio of the desired chromanone to the intermediate ester.

  • Reaction Concentration and Temperature: High concentrations and temperatures can sometimes favor intermolecular reactions, leading to oligomers or polymers, over the desired intramolecular cyclization.

    • Troubleshooting Step: Try running the reaction at a higher dilution. Also, as mentioned previously, optimize the temperature; sometimes a lower temperature for a longer duration can improve selectivity.

    • Expected Outcome: A reduction in the formation of high-molecular-weight side products.

Issue 3: Difficulty with Specific Substrates (e.g., Substituted Phenols)

Question: I am attempting to synthesize a series of this compound derivatives with different substituents on the phenolic ring, but the yields are inconsistent. What factors should I consider when adapting a general protocol for specific substrates?

Answer:

The electronic and steric nature of substituents on the phenol ring significantly impacts the reaction's outcome. A one-size-fits-all approach is rarely successful.

Potential Causes & Solutions:

  • Electronic Effects of Substituents: Electron-donating groups (e.g., -OH, -OR, -alkyl) on the phenol ring generally activate it towards the initial electrophilic attack, facilitating the reaction. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -COR) deactivate the ring, making the reaction more difficult.

    • Troubleshooting Step: For phenols with electron-donating groups, milder catalysts like Bi(OTf)₃ or even just heating in a suitable solvent might be sufficient.[1] For those with electron-withdrawing groups, stronger Lewis acids (e.g., AlCl₃) and higher temperatures may be required.

    • Expected Outcome: A more rational approach to catalyst selection based on the electronic properties of the substrate, leading to improved yields across a range of derivatives.

  • Steric Hindrance: Bulky substituents ortho to the phenolic hydroxyl group can sterically hinder the intramolecular cyclization step.

    • Troubleshooting Step: If steric hindrance is a suspected issue, consider catalysts that are less sterically demanding. Additionally, prolonged reaction times or higher temperatures might be necessary to overcome the higher activation energy for cyclization.

    • Expected Outcome: Improved yields for sterically hindered substrates.

  • Regioselectivity with Polysubstituted Phenols: With phenols that have multiple potential sites for acylation (e.g., resorcinols), the choice of catalyst and conditions can influence the regioselectivity of the initial acylation, leading to mixtures of isomers.

    • Troubleshooting Step: A study on 5-alkyl-substituted resorcinols demonstrated that the reaction conditions can be tuned to favor the formation of either 2,2-dimethyl-5-hydroxychroman-4-ones or 2,2-dimethyl-7-hydroxychroman-4-ones.[7] Careful selection of the catalyst and solvent system is crucial for controlling regioselectivity.

    • Expected Outcome: The ability to selectively synthesize a desired regioisomer.

Data Presentation & Experimental Protocols

Table 1: Comparison of Catalytic Systems for this compound Synthesis
Catalyst SystemSubstrate ExampleSolventTemperatureYieldKey ConsiderationsReference
Bi(OTf)₃ (20 mol%)Electron-rich phenols & 3,3-dimethylacrylic acidTolueneReflux25-90%Efficient for tandem esterification-Fries-oxa-Michael sequence.[1]
BF₃·OEt₂Phenol & β-hydroxyisovaleric acid--GoodA classic, effective Lewis acid for this condensation.[1]
ZnCl₂ / POCl₃Substituted phenols & 3-methylbut-2-enoic acid--VariableFormation of ester vs. chromanone is highly substrate-dependent.[1][2]
AlCl₃ / POCl₃Substituted phenols & 3-methylbut-2-enoic acid--VariableAnother strong Lewis acid system; outcome is substrate-dependent.[1]
Microwave Irradiation5-alkyl-substituted resorcinols--GoodCan significantly reduce reaction times.[7][8]
Experimental Protocol: General Procedure for Bismuth(III) Triflate Catalyzed Synthesis

This protocol is a general guideline based on reported procedures and should be optimized for specific substrates.[1]

Materials:

  • Substituted phenol (1.0 equiv)

  • 3,3-Dimethylacrylic acid (1.1 equiv)

  • Bismuth(III) triflate (Bi(OTf)₃) (0.2 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 equiv), 3,3-dimethylacrylic acid (1.1 equiv), and bismuth(III) triflate (0.2 equiv).

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.2 M).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizations

Decision Workflow for Catalyst Selection

Catalyst_Selection_Workflow Start Start: Synthesize This compound Substrate_Analysis Analyze Phenol Substrate: Electronic & Steric Properties Start->Substrate_Analysis Electron_Donating Electron-Donating Groups (e.g., -OH, -OR, -alkyl) Substrate_Analysis->Electron_Donating Electron Rich Electron_Withdrawing Electron-Withdrawing Groups (e.g., -NO2, -CN) Substrate_Analysis->Electron_Withdrawing Electron Poor Mild_Catalyst Start with Mild Lewis Acid (e.g., Bi(OTf)3) Electron_Donating->Mild_Catalyst Strong_Catalyst Use Strong Lewis/Brønsted Acid (e.g., AlCl3, PPA, BF3·OEt2) Electron_Withdrawing->Strong_Catalyst Check_Yield Reaction Outcome: Check Yield & Purity Mild_Catalyst->Check_Yield Strong_Catalyst->Check_Yield Success Success: Product Isolated Check_Yield->Success High Yield Troubleshoot Low Yield / Side Products: Troubleshoot Check_Yield->Troubleshoot Low Yield Optimize_Conditions Optimize Conditions: Temp, Time, Concentration Troubleshoot->Optimize_Conditions Two_Step Consider Two-Step: Esterification -> Fries Rearrangement Troubleshoot->Two_Step Optimize_Conditions->Check_Yield Two_Step->Strong_Catalyst

Caption: Catalyst selection workflow for this compound synthesis.

General Reaction Mechanism

Reaction_Mechanism cluster_0 Tandem Reaction Sequence Reactants Phenol + 3,3-Dimethylacrylic Acid Intermediate Intermediate: Phenolic Ester / Acylated Phenol Reactants->Intermediate 1. Esterification or Friedel-Crafts Acylation Catalyst Lewis Acid (e.g., Bi(OTf)3) Catalyst->Reactants Product This compound Intermediate->Product 2. Intramolecular Oxa-Michael Addition

References

Technical Support Center: Scalable Synthesis of 2,2-Dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for the scalable synthesis of 2,2-dimethylchroman-4-one.

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we provide not just protocols, but the underlying chemical logic, field-proven troubleshooting advice, and answers to frequently asked questions to ensure your synthesis is successful, scalable, and reproducible.

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its efficient and scalable synthesis is therefore a critical starting point for many drug discovery programs. This guide focuses on the most robust and widely adopted synthetic strategies.

Core Synthesis Workflow

The most common scalable synthesis of this compound and its derivatives involves the acid-catalyzed reaction of a phenol with an α,β-unsaturated carboxylic acid, specifically 3,3-dimethylacrylic acid. This process typically involves a Friedel-Crafts acylation followed by an intramolecular oxa-Michael addition to form the chromanone ring.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Reagents Phenol & 3,3-Dimethylacrylic Acid Mixing Combine Reactants & Catalyst Reagents->Mixing Catalyst Acid Catalyst (PPA, MSA) Catalyst->Mixing Heating Heat to Reaction Temp. (e.g., 80-100 °C) Mixing->Heating Monitoring Monitor via TLC/GC-MS Heating->Monitoring Quench Quench with Ice-Water Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Characterization NMR, MS, IR Spectroscopy Purify->Characterization Product Pure 2,2-Dimethyl- chroman-4-one Characterization->Product Mechanism Start Phenol + 3,3-Dimethylacrylic Acid Step1 Friedel-Crafts Acylation Start->Step1 H⁺ Catalyst Intermediate Acylated Phenol (α,β-unsaturated ketone) Step1->Intermediate Step2 Intramolecular Oxa-Michael Addition Intermediate->Step2 Ring Closure Product 2,2-Dimethyl- chroman-4-one Step2->Product

Validation & Comparative

A Comparative Guide to the Synthesis of 2,2-Dimethylchroman-4-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2,2-dimethylchroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. Its derivatives have demonstrated a wide range of pharmacological activities, making the development of efficient and versatile synthetic routes to this key intermediate a topic of significant interest for researchers in drug discovery and organic synthesis. This guide provides an in-depth, comparative analysis of the most prominent methods for the synthesis of this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to aid in methodological selection.

Introduction: The Significance of the Chroman-4-one Core

The chroman-4-one framework is a bicyclic heterocyclic system where a dihydropyranone ring is fused to a benzene ring. The gem-dimethyl substitution at the C2 position is a common motif that imparts specific conformational and metabolic properties to the molecule. The versatility of the chroman-4-one core allows for functionalization at various positions, leading to a diverse library of compounds with potential therapeutic applications. Efficient access to the parent this compound is therefore a critical first step in many drug development programs.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is predominantly achieved through the cyclization of a C6-C3 phenolic precursor. The choice of method often depends on factors such as the availability of starting materials, desired yield, scalability, and tolerance to various functional groups on the aromatic ring. We will compare three major approaches: traditional strong acid catalysis, modern Lewis acid catalysis, and microwave-assisted synthesis.

Method 1: Direct Acid-Catalyzed Cyclization of Phenol and 3,3-Dimethylacrylic Acid

This is the most classical and direct approach, relying on the reaction between a phenol and 3,3-dimethylacrylic acid (also known as senecioic acid) in the presence of a strong acid catalyst that also often serves as the solvent.

The reaction proceeds via a tandem Friedel-Crafts acylation and intramolecular oxa-Michael addition. The strong acid (e.g., Polyphosphoric Acid or Eaton's Reagent) serves a dual purpose:

  • Activation of the Carboxylic Acid: It protonates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich phenol ring at the ortho position (Friedel-Crafts acylation) to form a β-hydroxyketone intermediate.

  • Intramolecular Cyclization: The phenolic hydroxyl group subsequently undergoes a rapid, intramolecular oxa-Michael addition to the α,β-unsaturated ketone, forming the chromanone ring.

The choice of a strong, dehydrating acid like Polyphosphoric Acid (PPA) is crucial as it drives the equilibrium towards the acylated product and promotes the final cyclization. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is often a superior alternative, offering higher reactivity and milder conditions due to its lower viscosity.[1][2]

G cluster_0 Friedel-Crafts Acylation cluster_1 Intramolecular Oxa-Michael Addition Phenol Phenol Acylium Acylium Ion Intermediate Phenol->Acylium Attack DMA 3,3-Dimethylacrylic Acid DMA->Acylium Activation (H+) Intermediate o-Acyl Phenol Intermediate Acylium->Intermediate Electrophilic Aromatic Substitution Product 2,2-Dimethyl- chroman-4-one Intermediate->Product Cyclization

Caption: General workflow for acid-catalyzed synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place phenol (1.0 eq).

  • Reagent Addition: Add 3,3-dimethylacrylic acid (1.1 eq) to the flask.

  • Catalyst Addition: Slowly add Polyphosphoric Acid (PPA) (approx. 10 times the weight of phenol) to the mixture with vigorous stirring. The mixture will become viscous.

  • Heating: Heat the reaction mixture to 80-100°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Allow the mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Bismuth(III) Triflate-Catalyzed Tandem Reaction

The use of milder Lewis acids like Bismuth(III) triflate (Bi(OTf)₃) represents a significant advancement, offering higher yields for electron-rich phenols and avoiding the harsh conditions and difficult workup associated with PPA.[3]

This elegant one-pot reaction proceeds through a different mechanistic pathway involving three sequential steps: (1) esterification, (2) Fries rearrangement, and (3) oxa-Michael ring closure.[3]

  • Esterification: Bi(OTf)₃, a water-tolerant Lewis acid, catalyzes the esterification of the phenol with 3,3-dimethylacrylic acid to form the corresponding phenyl ester.

  • Fries Rearrangement: The Lewis acid then coordinates to the ester, promoting the rearrangement of the acyl group from the phenolic oxygen to the ortho position of the aromatic ring, forming the same β-hydroxyketone intermediate as in Method 1.[4][5][6]

  • Oxa-Michael Addition: The final intramolecular cyclization occurs to yield the chromanone.

This method is particularly advantageous for substrates sensitive to strong Brønsted acids. The catalytic nature of Bi(OTf)₃ (typically 10-20 mol%) makes it more atom-economical than the super-stoichiometric amounts of acid used in the classical method.

G Phenol Phenol Ester Phenyl Ester Intermediate Phenol->Ester Esterification (Bi(OTf)3) DMA 3,3-Dimethylacrylic Acid DMA->Ester Acyl_Phenol o-Acyl Phenol Intermediate Ester->Acyl_Phenol Fries Rearrangement (Bi(OTf)3) Product 2,2-Dimethyl- chroman-4-one Acyl_Phenol->Product Intramolecular Oxa-Michael Addition

Caption: Bismuth(III) triflate-catalyzed tandem reaction pathway.

  • Reaction Setup: To a solution of the phenol (1.0 eq) and 3,3-dimethylacrylic acid (1.2 eq) in boiling toluene, add Bismuth(III) triflate (0.2 eq).[3]

  • Heating: Reflux the reaction mixture for 12-24 hours, monitoring its progress by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the desired this compound.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields, often under solvent-free conditions. This "green chemistry" approach is highly effective for the synthesis of chromanones.[7]

The underlying mechanism is typically the same as the conventional acid-catalyzed method (Friedel-Crafts acylation followed by cyclization). However, microwave irradiation provides rapid and efficient heating of the polar reactants and catalyst, leading to a dramatic reduction in reaction times from hours to minutes. The choice of catalyst can be similar to conventional methods, with methanesulfonic acid being a common choice in microwave protocols.[7] The key advantage is the selective and instantaneous localized heating, which can enhance reaction rates and sometimes alter product selectivity compared to conventional heating.

  • Reagent Preparation: In a microwave-safe reaction vessel, mix the resorcinol or other activated phenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq).

  • Catalyst Addition: Add methanesulfonic acid and phosphorus pentoxide.[7]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-140°C) for a short period (e.g., 5-20 minutes). Power and time will need to be optimized for the specific instrument and scale.

  • Work-up and Purification: After cooling, the work-up and purification procedure is similar to that described for Method 1 (quenching with ice, extraction, and chromatography).

Performance Comparison

The following table summarizes the key performance metrics for the synthesis of this compound and its derivatives via the described methods. Note that yields and conditions can vary significantly based on the specific substituents on the phenolic starting material.

Parameter Method 1: Strong Acid (PPA) Method 2: Lewis Acid (Bi(OTf)₃) Method 3: Microwave-Assisted
Catalyst Polyphosphoric Acid (PPA)Bismuth(III) TriflateMethanesulfonic Acid / P₂O₅
Catalyst Loading Super-stoichiometric (solvent)Catalytic (10-20 mol%)Catalytic/Solvent
Typical Temperature 80-120°C110°C (Toluene reflux)100-140°C
Typical Reaction Time 2-6 hours12-24 hours5-20 minutes
Reported Yield Range Moderate to Good (e.g., ~50-70%)[3]Good to Excellent (25-90%)[3]Good to Excellent (e.g., ~80-95%)[7]
Advantages Inexpensive reagents, well-established.Milder conditions, catalytic, good for sensitive substrates, higher yields.Extremely rapid, high yields, potential for solvent-free conditions.
Disadvantages Harsh conditions, viscous medium, difficult work-up, large waste stream.Longer reaction times, more expensive catalyst.Requires specialized equipment, optimization of irradiation parameters needed.

Characterization of this compound

The structure and purity of the synthesized this compound (C₁₁H₁₂O₂) must be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR (CDCl₃)δ (ppm) ≈ 7.8 (dd, 1H, Ar-H), 7.4 (ddd, 1H, Ar-H), 7.0-6.9 (m, 2H, Ar-H), 2.8 (s, 2H, -CH₂-), 1.5 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃)δ (ppm) ≈ 192 (C=O), 161 (Ar-C-O), 136 (Ar-CH), 127 (Ar-CH), 121 (Ar-C), 121 (Ar-CH), 118 (Ar-CH), 79 (C-2), 48 (C-3), 27 (-CH₃)
IR (KBr/ATR)ν (cm⁻¹) ≈ 1680 (C=O stretch, conjugated ketone), 1605, 1475 (C=C aromatic stretch), 1220 (C-O stretch)
Mass Spec. (EI)m/z (%) = 176 (M⁺), 161 (M-CH₃)⁺, 121 (base peak)

Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used. The provided data is based on analysis of the parent compound and closely related derivatives.[8][9]

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved through several effective methods.

  • For large-scale, cost-effective synthesis where substrate sensitivity is not a concern, the classical Strong Acid Catalysis (Method 1) with PPA or Eaton's reagent remains a viable, albeit environmentally challenging, option.

  • For substrates with sensitive functional groups or when higher yields and cleaner reactions are paramount , the Bismuth(III) Triflate-Catalyzed Tandem Reaction (Method 2) is the superior choice. Its catalytic nature and milder conditions align well with modern synthetic standards.

  • For rapid synthesis, high-throughput screening, and methods development , Microwave-Assisted Synthesis (Method 3) is unparalleled in its efficiency. The dramatic reduction in reaction time makes it an extremely attractive option for accelerating research and development timelines.

The choice of synthesis method is a strategic decision that must be weighed against the specific goals of the research program, including scale, cost, time, and green chemistry considerations. This guide provides the foundational data and protocols to make an informed choice for the successful synthesis of this valuable heterocyclic building block.

References

The Enigmatic Core: A Comparative Guide to the Biological Activity of 2,2-dimethylchroman-4-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of a vast array of naturally occurring and synthetic molecules with significant therapeutic potential.[1][2] Its inherent structural features allow for diverse substitutions, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] This guide provides an in-depth, objective comparison of the biological activities of various chromanone derivatives, with a special focus on the influence of the 2,2-dimethyl substitution present in 2,2-dimethylchroman-4-one. While direct and comprehensive experimental data on the parent this compound is limited in publicly available literature, this guide synthesizes findings from structurally related derivatives to provide researchers, scientists, and drug development professionals with a foundational understanding and to illuminate pathways for future investigation.

We will delve into the causality behind experimental choices, present comparative data in a structured format, and provide detailed methodologies for key assays. Visual diagrams will be employed to elucidate complex signaling pathways and experimental workflows, offering a clear and comprehensive overview of the current state of research in this exciting field.

I. Anticancer Activity: Targeting Cellular Proliferation and Survival

Chromanone derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms including the induction of apoptosis and the inhibition of cell proliferation.[1] The substitution pattern on the chromanone ring is a critical determinant of their cytotoxic potency and selectivity against cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of chromanone derivatives is significantly influenced by the nature and position of substituents on both the aromatic and heterocyclic rings. For instance, the presence of a phenyl group at the C2 position, as seen in flavanones, can enhance biological activity compared to unsubstituted chromanones.[4] Furthermore, modifications at the C3 position with benzylidene groups have been shown to confer potent cytotoxic effects.

While specific data on the anticancer activity of this compound is not extensively documented, studies on related structures offer valuable insights. The gem-dimethyl group at the C2 position is a common motif in many bioactive natural products and is known to influence molecular conformation and lipophilicity.[5][6][7] This substitution can enhance binding to target proteins and improve pharmacokinetic properties. For example, a study on 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one, isolated from Eupatorium fortunei, demonstrated its cytotoxic effects, highlighting the potential of the this compound scaffold in cancer research.[8]

Comparative Anticancer Activity of Chromanone Derivatives

The following table summarizes the cytotoxic activity of various chromanone derivatives against different cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50). This data, gathered from multiple studies, allows for a comparative assessment of the impact of different substitution patterns.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-acetyl-8-methoxy-2,2-dimethylchroman-4-oneA549 (Lung)>40[8]
6-acetyl-8-methoxy-2,2-dimethylchroman-4-oneMCF-7 (Breast)>40[8]
3-BenzylideneflavanoneHL-60 (Leukemia)~20[4]
Spiropyrazoline analogue of 3-benzylidenechromanoneHL-60 (Leukemia)<10[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chromanone derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. Chromanone derivatives have demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[1][8][9]

Mechanistic Insights and SAR

The anti-inflammatory effects of chromanones are often attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The substitution pattern on the chromanone scaffold plays a crucial role in determining the potency and selectivity of these inhibitory activities. For example, certain chromone derivatives have been identified as specific COX-2 inhibitors, offering a potential advantage over non-steroidal anti-inflammatory drugs (NSAIDs) with gastrointestinal side effects.[10]

While direct studies on the anti-inflammatory activity of this compound are lacking, the general anti-inflammatory potential of the chromanone core is well-established.[1] The gem-dimethyl group at C2 could potentially enhance the interaction with hydrophobic pockets of inflammatory enzymes, thereby modulating their activity.

Comparative Anti-inflammatory Activity of Chromone Derivatives

The following table presents the inhibitory activity of various chromone derivatives on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Compound/DerivativeNO Production Inhibition (IC50, µM)Reference
Chromone Derivative Q744.83 ± 2.01[10]
Chromone Derivative Q7-9-[10]
2-(2-phenylethyl)chromone derivatives7.0–12.0[1]
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the chromanone derivatives for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Chromanone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[1][3]

SAR and Spectrum of Activity

The antimicrobial efficacy of chromanones is highly dependent on their structural features. Substitutions at various positions of the chromanone scaffold can significantly influence their activity against different microbial strains. For instance, a review on chromanones highlighted that this compound derivatives have exhibited both antibacterial and antifungal activities.[1] The lipophilicity conferred by the alkyl groups at C2 can facilitate the penetration of the microbial cell membrane.

Comparative Antimicrobial Activity of Chromanone Derivatives

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound. The following table provides a comparison of the MIC values of different chromanone derivatives against various microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Spiropyrrolidines with thiochroman-4-oneBacillus subtilis32[11]
Spiropyrrolidines with thiochroman-4-oneStaphylococcus epidermidis32[11]
Chromone-3-carbonitrilesCandida albicans5-10[12]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the chromanone derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Chromanone derivatives, particularly those with hydroxyl substitutions, are known for their potent antioxidant properties.[13][14][15]

SAR and Antioxidant Mechanisms

The antioxidant capacity of chromanones is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence and position of hydroxyl groups on the aromatic ring are crucial for this activity. While the 2,2-dimethyl substitution in this compound does not directly contribute to radical scavenging, it can influence the electronic properties of the entire molecule, which may indirectly affect its antioxidant potential. The overall antioxidant activity will largely depend on the substitution pattern on the benzene ring of the chromanone scaffold.

Comparative Antioxidant Activity of Chromone Derivatives

The antioxidant activity of compounds can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound/DerivativeDPPH Scavenging Activity (EC50, µM)Reference
7,8-dihydroxy-2-phenyl-3-benzoyl substituted chromone2.58[15]
Quercetin (Reference)10.89[15]
Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to act as a free radical scavenger.

Step-by-Step Methodology:

  • DPPH Solution Preparation: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare different concentrations of the chromanone derivatives in methanol.

  • Reaction Mixture: Mix the DPPH solution with the sample solutions in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

V. Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Diagram 1: Simplified Anticancer Signaling Pathway

anticancer_pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream_Effectors Activates Cell_Response Cell Proliferation, Survival, and Growth Downstream_Effectors->Cell_Response Promotes Chromanone_Derivative Chromanone Derivative Chromanone_Derivative->Akt Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of certain chromanone derivatives.

Diagram 2: General Workflow for Biological Activity Screening

workflow Start Compound Synthesis (Chromanone Derivatives) Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Anti-inflammatory, Antimicrobial) Hit_Identification->Secondary_Assays Active End Preclinical Development Hit_Identification->End Inactive Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection Lead_Selection->Secondary_Assays Needs Optimization Mechanism_Studies Mechanism of Action Studies Lead_Selection->Mechanism_Studies Potent Mechanism_Studies->End

Caption: A generalized workflow for the screening and development of bioactive chromanone derivatives.

VI. Conclusion and Future Directions

The chroman-4-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The biological activity of its derivatives is intricately linked to the nature and position of various substituents. While this guide has provided a comparative overview of the anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of a range of chromanone derivatives, it also highlights a significant knowledge gap concerning the parent compound, this compound.

Future research should focus on the systematic evaluation of this compound across a battery of biological assays to establish a baseline for its activity. Furthermore, a comprehensive investigation into the structure-activity relationship of C2-substituted chromanones, including the gem-dimethyl group, will be crucial for the rational design of more potent and selective drug candidates. The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of compounds.

References

A Senior Application Scientist's Guide to Structural Validation: 2,2-dimethylchroman-4-one by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, The Imperative of Unambiguous Confirmation

In the realm of chemical synthesis, particularly within drug development and materials science, the successful creation of a target molecule is only the first milestone. The subsequent, and arguably more critical, phase is the rigorous and unambiguous validation of its chemical structure. The chroman-4-one scaffold is a vital heterocyclic building block found in a multitude of biologically active compounds.[1] The synthesis of its derivative, 2,2-dimethylchroman-4-one, while well-established, presents potential pitfalls such as the formation of isomeric byproducts or the persistence of starting materials.[2][3] For researchers and drug development professionals, relying on an incorrectly identified compound can lead to misinterpreted biological data, wasted resources, and significant delays.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of this compound, with a primary focus on the power and precision of High-Resolution Mass Spectrometry (HRMS). We will move beyond mere protocol recitation to explain the causality behind experimental choices, establishing a framework for trustworthy, self-validating analytical workflows.

The Primary Tool: High-Resolution Mass Spectrometry (HRMS)

HRMS has become an indispensable technique for the structural elucidation of small molecules.[4][5][6] Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS instruments like the Orbitrap or Time-of-Flight (TOF) analyzers provide mass measurements with exceptional accuracy, typically within 1 to 5 parts per million (ppm).[7][8] This precision is the cornerstone of confident molecular formula determination.[7]

The Foundational Principle: Mass Accuracy and Isotopic Fidelity

The power of HRMS lies in two core capabilities:

  • Accurate Mass Measurement: The ability to measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[4] This allows differentiation between compounds that have the same nominal mass but different elemental compositions.[9][10] For this compound (C₁₁H₁₂O₂), the theoretical monoisotopic mass is 176.08373 Da.[11] HRMS can confirm this value with a very low margin of error, immediately ruling out numerous other potential structures.

  • Isotopic Pattern Analysis: The relative abundance of natural isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) creates a distinct isotopic pattern for any given molecular formula. HRMS instruments can resolve these isotopologues. Comparing the experimentally observed isotopic distribution to the theoretically calculated pattern provides a secondary, powerful layer of confirmation for the proposed elemental formula.[7][8]

Experimental Workflow: From Sample to Structure

A robust HRMS analysis follows a self-validating workflow. The inclusion of an internal calibrant is not merely a suggestion but a requirement for ensuring the highest level of mass accuracy, as it corrects for any instrumental drift during the analysis.[12]

HRMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Validation A Synthesized Product (Crude or Purified) B Prepare Solution (1-50 µM in ACN/MeOH) A->B Dissolve C Add Internal Calibrant (e.g., PEG, Ultramark) B->C Spike-in D Infuse into ESI Source (Soft Ionization) C->D Direct Infusion E Mass Analyzer (e.g., Orbitrap, TOF) D->E Ion Transfer F Detector E->F Ion Separation G Acquire High-Resolution Mass Spectrum F->G Signal Acquisition H Process Data: - Extract Accurate Mass (M+H)⁺ - Analyze Isotopic Pattern G->H I Calculate Elemental Composition (C₁₁H₁₂O₂) H->I J Compare Experimental vs. Theoretical Data I->J K Structure Confirmed J->K < 5 ppm error & Isotope Match L Structure Rejected J->L > 5 ppm error or Isotope Mismatch

Caption: HRMS workflow for structural validation.

Detailed Protocol: HRMS Analysis of this compound
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized and purified this compound.

    • Dissolve the sample in a high-purity (LC-MS grade) solvent such as acetonitrile or methanol to create a stock solution of ~1 mg/mL.

    • Perform a serial dilution to achieve a final concentration between 1 and 50 µM.[13] The optimal concentration should be determined to ensure a strong signal without causing detector saturation.

    • For internal calibration, a suitable reference compound (e.g., a compound with a known m/z near the analyte) is introduced concurrently.[12]

  • Instrument Setup (Example: ESI-Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is chosen as the chromanone structure can readily accept a proton to form the [M+H]⁺ ion.

    • Mass Analyzer: Set to a resolving power of at least 60,000 (FWHM at m/z 200) to ensure accurate mass measurement.[14]

    • Scan Range: A range of m/z 100-500 is sufficient to observe the precursor ion and potential low-mass fragments.

    • Calibration: Ensure the instrument is calibrated according to the manufacturer's guidelines, typically using an external calibration solution. The use of an internal calibrant or lock mass is crucial for sub-2-ppm mass accuracy.[12]

  • Data Interpretation:

    • Identify the [M+H]⁺ Ion: The primary ion of interest will be the protonated molecule.

    • Verify Mass Accuracy: Compare the measured accurate mass to the theoretical mass.

    • Analyze Isotopic Pattern: Use the instrument software to compare the observed isotopic distribution with the theoretical pattern for C₁₁H₁₃O₂⁺.

ParameterTheoretical Value (for [C₁₁H₁₂O₂ + H]⁺)Expected Experimental Result
Molecular Formula C₁₁H₁₃O₂⁺C₁₁H₁₃O₂⁺
Monoisotopic Mass 177.09101 Da177.09101 ± 0.00088 Da (<5 ppm error)
A+1 Isotope Abundance ~12.0%11.5% - 12.5%
A+2 Isotope Abundance ~0.9%0.7% - 1.1%

Comparative Analysis: HRMS in the Context of Orthogonal Techniques

While HRMS is exceptionally powerful for determining the molecular formula, it provides limited information about the specific connectivity of atoms. For unambiguous structural elucidation, a synergistic approach using orthogonal (complementary) techniques is the gold standard in the field.[15][16]

Synergistic_Approach cluster_main Integrated Structural Elucidation HRMS HRMS Provides: Molecular Formula Question Answered: What is it made of? Confirmation Unambiguous Structure Confirmed HRMS->Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Provides: Atom Connectivity (C-H Framework) Question Answered: How is it assembled? NMR->Confirmation IR IR Spectroscopy Provides: Functional Groups Question Answered: What key bonds are present? IR->Confirmation

Caption: A synergistic approach to structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise bonding arrangement of a molecule.[16][17]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the aromatic protons, the methylene (-CH₂-) protons, and a singlet for the two equivalent methyl (-CH₃) groups.[18]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[18]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[19][20] For this compound, the most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) group of the ketone, typically appearing in the 1680-1700 cm⁻¹ region.

Performance Comparison
FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Infrared (IR) Spectroscopy
Primary Information Elemental Composition (Molecular Formula)Atom Connectivity (Molecular Structure)Functional Groups
Sensitivity High (picomole to femtomole)Low (micromole to millimole)Moderate (nanomole to micromole)
Sample Requirement Very Low (µg)High (mg)Low (µg to mg)
Analysis Time Fast (< 5 minutes per sample)Slow (minutes to hours per experiment)Very Fast (< 1 minute per sample)
Key Strength Unambiguous formula determinationDefinitive structure elucidationRapid functional group identification
Limitation Does not provide connectivity dataLower sensitivity, higher costProvides limited structural detail

Conclusion: A Multi-faceted Approach to Certainty

For the definitive validation of synthesized this compound, no single technique is sufficient. While HRMS provides the most accurate and rapid confirmation of the elemental composition, its data must be interpreted alongside evidence from orthogonal methods. The workflow of a diligent scientist should first employ HRMS to confirm that the synthesized molecule has the correct molecular formula (C₁₁H₁₂O₂). This result provides a high degree of confidence and justifies moving to more time-consuming analyses. Subsequently, NMR spectroscopy is used to piece together the atomic "skeleton," confirming the unique arrangement of the this compound scaffold. Finally, IR spectroscopy serves as a quick and simple check to verify the presence of key functional groups, such as the ketone's carbonyl bond.

By integrating these techniques, researchers and drug development professionals can build a self-validating system of evidence, ensuring that their subsequent biological and chemical studies are built upon a foundation of absolute structural certainty.

References

A Comparative Guide to Chroman-4-one Synthesis: Microwave-Assisted versus Conventional Heating

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis is a cornerstone for the development of new therapeutics. This guide provides an in-depth, objective comparison of two primary heating methods for a key reaction in chroman-4-one synthesis: microwave-assisted synthesis and conventional heating. We will delve into the underlying principles, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your research.

The Synthetic Route: A Tale of Two Reactions

The most common and efficient route to 2-substituted chroman-4-ones involves a base-mediated reaction between a 2'-hydroxyacetophenone and an aldehyde. This transformation is a beautiful example of a tandem reaction, proceeding through two key steps:

  • Intermolecular Aldol Condensation: The base deprotonates the α-carbon of the 2'-hydroxyacetophenone, forming an enolate. This enolate then attacks the aldehyde in an aldol addition, followed by dehydration to yield a 2'-hydroxychalcone intermediate.

  • Intramolecular Oxa-Michael Addition: The phenoxide ion of the 2'-hydroxychalcone, formed under basic conditions, then undergoes a 1,4-conjugate addition (Oxa-Michael reaction) to the α,β-unsaturated ketone, leading to the cyclization and formation of the chroman-4-one ring.[1][2]

The choice of heating method can dramatically influence the efficiency of this elegant reaction sequence.

Head-to-Head Comparison: Performance and Efficiency

The primary advantages of microwave-assisted organic synthesis (MAOS) are often cited as drastic reductions in reaction times and improvements in yields.[3][4] This holds true for the synthesis of chroman-4-one derivatives.

A direct comparative study on the synthesis of 2-phenylchromen-4-one derivatives highlights the significant advantages of microwave irradiation over conventional heating.[5]

CompoundMethodReaction TimeYield (%)
2-(2,4-dimethoxyphenyl)-chromen-4-oneConventional5 hours75
Microwave3.5 minutes88
2-(4-ethoxyphenyl)-chromen-4-oneConventional6 hours72
Microwave4 minutes85

Table 1: Comparison of conventional and microwave techniques for the synthesis of 2-phenylchromen-4-one derivatives. Data sourced from Matin et al., 2020.[5]

These results demonstrate a dramatic acceleration of the reaction, reducing the synthesis time from hours to mere minutes, while also providing a notable increase in the product yield.[5]

The "Why": Understanding the Microwave Advantage

Conventional heating, typically using an oil bath, transfers energy indirectly and inefficiently. The vessel is heated first, which then heats the solvent, and finally the reactants. This leads to a temperature gradient within the reaction mixture and can result in localized overheating at the vessel walls.[6][7]

Microwave irradiation, on the other hand, directly heats the polar molecules (reactants, solvent) in the reaction mixture through dielectric heating.[3] This leads to rapid, uniform, and efficient heating, often allowing the reaction to reach the required temperature much faster and maintain it more precisely.[6] This efficient energy transfer is a key reason for the observed rate enhancements.[8][9]

G cluster_0 Conventional Heating (Oil Bath) cluster_1 Microwave-Assisted Heating Oil Bath Oil Bath Reaction Vessel Reaction Vessel Oil Bath->Reaction Vessel Heat Transfer (Slow, Indirect) Solvent Solvent Reaction Vessel->Solvent Reactants Reactants Solvent->Reactants Microwave Source Microwave Source Reactants & Solvent Reactants & Solvent Microwave Source->Reactants & Solvent Direct Energy Transfer (Rapid, Uniform)

Comparison of Heat Transfer Mechanisms

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the synthesis of a representative 2-alkyl-chroman-4-one, 2-pentylchroman-4-one, using both microwave-assisted and a typical conventional heating approach.

Microwave-Assisted Synthesis of 2-Pentylchroman-4-one

This protocol is adapted from a well-established procedure for the efficient synthesis of 2-alkyl-substituted chroman-4-ones.[7][10]

Materials:

  • 2'-Hydroxyacetophenone

  • Hexanal

  • Diisopropylamine (DIPA)

  • Ethanol (absolute)

  • Dichloromethane

  • 1 M Hydrochloric acid

  • 10% Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

  • Microwave reactor with sealed vessels

Procedure:

  • To a 10 mL microwave vial, add 2'-hydroxyacetophenone (1.0 mmol), hexanal (1.2 mmol), and diisopropylamine (1.2 mmol).

  • Add absolute ethanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (10 mL), 10% NaOH solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, heptane/ethyl acetate gradient) to afford the desired 2-pentylchroman-4-one.

Conventional Heating Synthesis of 2-Pentylchroman-4-one

This protocol represents a typical procedure for this type of transformation under conventional heating conditions.

Materials:

  • 2'-Hydroxyacetophenone

  • Hexanal

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Oil bath

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 mmol) and hexanal (1.2 mmol) in ethanol (20 mL).

  • Add a solution of potassium hydroxide (2.0 mmol) in ethanol (5 mL) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux using an oil bath and maintain reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with concentrated HCl.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, heptane/ethyl acetate gradient) to afford the desired 2-pentylchroman-4-one.

G cluster_Microwave Microwave Protocol cluster_Conventional Conventional Protocol M_Start Mix Reactants & Solvent in Vial M_React Microwave Irradiation (170°C, 1 hr) M_Start->M_React M_Workup Aqueous Workup M_React->M_Workup M_Purify Column Chromatography M_Workup->M_Purify C_Start Mix Reactants & Solvent in Flask C_React Reflux in Oil Bath (6-8 hrs) C_Start->C_React C_Workup Neutralization & Aqueous Workup C_React->C_Workup C_Purify Column Chromatography C_Workup->C_Purify

Comparative Experimental Workflows

Energy Consumption: A Green Chemistry Perspective

Beyond time and yield, energy consumption is a critical factor in assessing the sustainability of a synthetic method. Microwave-assisted synthesis has been shown to be significantly more energy-efficient than conventional heating methods like oil baths.[9]

Conclusion: A Clear Winner for Efficiency and Sustainability

For the synthesis of chroman-4-ones via the condensation of 2'-hydroxyacetophenones and aldehydes, microwave-assisted heating presents a compelling case as the superior methodology. The dramatic reduction in reaction times, coupled with increased yields and significantly lower energy consumption, aligns with the principles of green chemistry and offers substantial benefits in a research and drug development setting. While conventional heating remains a viable option, the efficiency and sustainability offered by microwave synthesis make it the preferred choice for the modern synthetic chemist.

References

A Comparative Guide to the Antimicrobial Efficacy of Chroman-4-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the chroman-4-one scaffold has emerged as a privileged structure in medicinal chemistry.[1][2][3] These heterocyclic compounds, characterized by a benzene ring fused to a dihydropyranone ring, offer a versatile platform for synthetic modification and have demonstrated a broad spectrum of biological activities, including potent antibacterial and antifungal effects.[1][2][3] However, the antimicrobial efficacy of chroman-4-one derivatives is not merely a function of the presence of certain substituents; their specific placement on the aromatic ring (positional isomerism) and the stereochemical orientation of chiral centers (stereoisomerism) can profoundly influence their biological activity.

This guide provides an in-depth comparison of the antimicrobial efficacy of different chroman-4-one isomers, drawing upon experimental data to elucidate key structure-activity relationships (SAR). We will delve into the experimental protocols for assessing antimicrobial activity, present comparative data for key isomers, and discuss the mechanistic implications of isomeric variations. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new antimicrobial agents.

I. The Foundational Importance of Isomerism in Drug Discovery

Isomerism plays a critical role in determining the pharmacological profile of a drug molecule. Positional isomers, which have the same molecular formula but differ in the position of substituents on a parent structure, can exhibit vastly different biological activities. This is because the position of a functional group can dictate its ability to interact with specific residues within a biological target, such as an enzyme's active site or a receptor's binding pocket.

Similarly, stereoisomers, molecules with the same molecular formula and sequence of bonded atoms but differing in the three-dimensional orientations of their atoms in space, can have distinct pharmacological and toxicological properties. For chiral molecules, which are non-superimposable on their mirror images (enantiomers), one enantiomer may exhibit potent therapeutic activity while the other may be inactive or even elicit undesirable side effects. Therefore, a thorough understanding of the impact of isomerism is paramount in the rational design of effective and safe therapeutic agents.

II. Experimental Determination of Antimicrobial Efficacy

To objectively compare the antimicrobial efficacy of different chroman-4-one isomers, standardized and reproducible experimental protocols are essential. The most widely accepted methods are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used and standardized technique for determining MIC values.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Chroman-4-one Isomer Solutions:

    • Prepare a stock solution of each chroman-4-one isomer in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth within a 96-well microtiter plate to obtain a range of test concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted chroman-4-one isomers.

    • Include a positive control (microorganism in broth without any test compound) and a negative control (broth only) in each plate.

    • Incubate the plates at an appropriate temperature (typically 35-37°C for bacteria and 30-35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the chroman-4-one isomer in which there is no visible growth.

B. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a logical extension of the MIC test.

Experimental Protocol: MBC Determination

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria).

  • Incubation:

    • Incubate the agar plates at the appropriate temperature for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the chroman-4-one isomer that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Microbial Inoculum (0.5 McFarland Standard) D Inoculate Plate with Microbial Suspension A->D B Prepare Chroman-4-one Isomer Stock Solutions C Serial Dilution in 96-Well Plate B->C C->D E Incubate (18-24h) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Subculture from Clear Wells onto Agar Plates F->G Proceed if bactericidal activity is to be determined H Incubate Agar Plates (18-24h) G->H I Read MBC (Lowest concentration with ≥99.9% killing) H->I

Caption: Workflow for determining MIC and MBC of chroman-4-one isomers.

III. Comparative Antimicrobial Efficacy of Chroman-4-one Isomers

The antimicrobial activity of chroman-4-ones is significantly influenced by the substitution pattern on the aromatic ring. Below, we compare the efficacy of key positional and stereoisomers based on available experimental data.

A. Positional Isomers: The Critical Role of Hydroxylation

Hydroxylation of the chroman-4-one scaffold is a key determinant of its antimicrobial activity. The position of the hydroxyl group(s) on the A-ring has a profound impact on the compound's efficacy, particularly against Gram-positive bacteria.

A study by Feng et al. (2014) provides a direct comparison of the antibacterial activity of 7-hydroxy-4-chromanones and their 5,7-dihydroxy-4-chromanone counterparts against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results clearly demonstrate that the introduction of a hydroxyl group at the 5-position significantly enhances antibacterial activity.[4] For instance, while several 7-hydroxy-4-chromanone derivatives were largely inactive against MRSA (MIC >200 µg/mL), the corresponding 5,7-dihydroxy analogs exhibited potent activity with MIC values as low as 3.13 µg/mL.[4]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Hydroxylated Chroman-4-one Positional Isomers against MRSA

Compound StructureR Group7-hydroxy-4-chromanone (MIC, µg/mL)5,7-dihydroxy-4-chromanone (MIC, µg/mL)
Isomer Pair 1 n-propyl>200100
Isomer Pair 2 n-pentyl>2006.25
Isomer Pair 3 n-heptyl>2003.13
Isomer Pair 4 n-nonyl>2003.13

Data synthesized from Feng et al. (2014).[4]

The enhanced activity of the 5,7-dihydroxy isomers can be attributed to several factors. The 5-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl group at position 4, which can influence the planarity and electronic properties of the molecule. This, in turn, may enhance its ability to interact with microbial targets. Additionally, the presence of multiple hydroxyl groups can increase the compound's ability to disrupt microbial membranes or inhibit key enzymes.

B. Stereoisomers: An Investigation into the Influence of Chirality

Many biologically active chroman-4-one derivatives are chiral, possessing a stereocenter at the 2-position. This raises the question of whether the two enantiomers (R and S) exhibit different antimicrobial activities.

In the same study by Feng et al. (2014), the synthesis and antibacterial evaluation of both the racemic and the chiral (S)-isomer of olympicin A, a 2-substituted-5,7-dihydroxy-4-chromanone, were reported.[5] Interestingly, the study found that the racemic mixture and the pure S-enantiomer exhibited largely the same activity against M. tuberculosis and Gram-positive bacteria.[5] This suggests that for this particular chroman-4-one derivative, the stereochemistry at the 2-position does not play a significant role in its antibacterial action.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Olympicin A Stereoisomers

CompoundM. tuberculosisE. faecalisMSSAMRSA
(S)-Olympicin A 1003.131.561.56
Racemic Olympicin A 1003.131.561.56

Data from Feng et al. (2014).[5]

IV. Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data presented above allows for the formulation of key structure-activity relationships for chroman-4-one isomers.

Key SAR Findings:

  • Hydroxylation at Position 5 is Crucial: The presence of a hydroxyl group at the 5-position of the chroman-4-one scaffold significantly enhances antibacterial activity, particularly against Gram-positive bacteria like MRSA.[4]

  • Lipophilic Substituents at Position 2 are Favorable: The data in Table 1 suggests that increasing the length of the alkyl chain (a lipophilic substituent) at the 2-position of 5,7-dihydroxy-4-chromanones generally leads to increased antibacterial potency.[4]

  • Stereochemistry at Position 2 May Not Always Be a Critical Determinant: For at least one potent antibacterial chroman-4-one derivative, the stereochemistry at the 2-position does not appear to significantly impact its activity.[5]

Influence of Isomerism on Antimicrobial Activity

G cluster_positional Positional Isomerism (Hydroxylation) cluster_stereo Stereoisomerism (Chirality at C2) A 7-Hydroxychroman-4-one Lower Activity B 5,7-Dihydroxychroman-4-one Higher Activity A:f0->B:f0 Addition of 5-OH Group Significantly Increases Efficacy C (S)-Enantiomer Similar Activity D (R)-Enantiomer Similar Activity C:f0->D:f0 Enantiomers Showed Comparable Efficacy (in the studied example)

Caption: Impact of positional and stereoisomerism on chroman-4-one antimicrobial efficacy.

The precise mechanisms by which chroman-4-ones exert their antimicrobial effects are still under investigation and may vary depending on the specific derivative and microbial species. However, several potential mechanisms have been proposed, including:

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication.

  • Disruption of Membrane Function: The lipophilic nature of some chroman-4-one derivatives may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.

  • Inhibition of Energy Metabolism: Chroman-4-ones may interfere with key metabolic pathways, such as the electron transport chain, thereby depleting the cell's energy supply.

The enhanced activity of 5,7-dihydroxychroman-4-ones could be due to their increased ability to chelate metal ions that are essential for the function of certain microbial enzymes or their ability to form more stable interactions with the active sites of their target proteins.

V. Conclusion and Future Directions

This guide has provided a comparative analysis of the antimicrobial efficacy of different chroman-4-one isomers, highlighting the critical role of substituent positioning and, to a lesser extent in the examples found, stereochemistry. The data clearly indicates that the presence of a hydroxyl group at the 5-position of the chroman-4-one scaffold is a key determinant of antibacterial activity against Gram-positive pathogens.

While the influence of stereochemistry at the 2-position appeared to be minimal for the specific compound evaluated, this should not be generalized to all chiral chroman-4-ones. Further research is warranted to explore the enantioselective synthesis and antimicrobial evaluation of a wider range of chiral chroman-4-one derivatives to fully elucidate the role of stereoisomerism.

The chroman-4-one scaffold remains a highly promising starting point for the development of novel antimicrobial agents. A deeper understanding of the structure-activity relationships of its isomers will be instrumental in the rational design of next-generation therapeutics to combat the growing challenge of antimicrobial resistance.

VI. References

  • Feng, L., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry, 57(19), 8048–8065. --INVALID-LINK--

  • Albrecht, U., Lalk, M., & Langer, P. (2005). Synthesis and structure-activity relationships of 2-vinylchroman-4-ones as potent antibiotic agents. Bioorganic & Medicinal Chemistry, 13(5), 1531–1536. --INVALID-LINK--

  • de Oliveira, D. A., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 30(17). --INVALID-LINK--

  • El-Sayed, M. A., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(3), 582. --INVALID-LINK--

  • Feng, L., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. ACS Publications. --INVALID-LINK--

  • de Oliveira, D. A., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. --INVALID-LINK--

  • de Oliveira, D. A., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. --INVALID-LINK--

References

A Spectroscopic Journey: Unraveling the Transformation of Phenol to 2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of heterocyclic compounds, the transformation of simple precursors into complex scaffolds is a fundamental process. This guide provides an in-depth spectroscopic comparison of 2,2-dimethylchroman-4-one with its common precursors, phenol and 3,3-dimethylacrylic acid. By examining the characteristic changes in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectra, we can elucidate the structural evolution from reactants to the final product. This comparative analysis serves as a valuable resource for reaction monitoring, structural verification, and a deeper understanding of the underlying chemical principles.

The Synthetic Pathway: From Simple Aromatics to a Bioactive Scaffold

The synthesis of this compound typically proceeds via a Pechmann condensation followed by an intramolecular Michael addition, or more directly through a one-pot reaction of phenol and 3,3-dimethylacrylic acid in the presence of a suitable catalyst.[1] This transformation involves the formation of a new heterocyclic ring, a process that is readily monitored by the distinct changes in the spectroscopic signatures of the molecules.

G phenol Phenol product This compound phenol->product + Catalyst dmaa 3,3-Dimethylacrylic Acid dmaa->product

Figure 1. Synthesis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy provides a detailed map of the hydrogen environments within a molecule. The transition from the precursors to this compound is marked by significant changes in chemical shifts and coupling patterns.

Phenol: The ¹H NMR spectrum of phenol is characterized by signals in the aromatic region (δ 6.8-7.4 ppm) and a broad singlet for the hydroxyl proton (δ 4.5-7.0 ppm), the position of which is concentration and solvent dependent.[2] The aromatic protons typically appear as a complex multiplet due to spin-spin coupling.

3,3-Dimethylacrylic Acid: This precursor exhibits two singlets for the two methyl groups (δ ~1.9 and ~2.2 ppm) and a singlet for the vinylic proton (δ ~5.7 ppm). The carboxylic acid proton appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).

This compound: The formation of the chromanone ring introduces new proton environments. The gem-dimethyl protons at the C2 position appear as a sharp singlet around δ 1.4-1.5 ppm.[3] A singlet for the methylene protons at the C3 position is observed around δ 2.7 ppm. The aromatic protons of the chromanone ring system show a more defined splitting pattern compared to phenol, typically appearing as multiplets in the range of δ 6.9-7.9 ppm. The disappearance of the broad phenolic -OH and carboxylic acid -OH signals is a key indicator of successful reaction completion.

Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ ppm)MultiplicityAssignment
Phenol 6.8-7.4mAr-H
4.5-7.0br s-OH
3,3-Dimethylacrylic Acid ~1.9, ~2.2s-CH₃
~5.7s=CH-
>10br s-COOH
This compound 1.4-1.5s2 x -CH₃
~2.7s-CH₂-
6.9-7.9mAr-H
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Backbone

Carbon NMR provides insights into the carbon framework of a molecule. The formation of the chromanone ring results in distinct changes in the chemical shifts of the carbon atoms.

Phenol: The ¹³C NMR spectrum of phenol shows a signal for the carbon bearing the hydroxyl group at a downfield chemical shift (δ ~155 ppm) due to the deshielding effect of the oxygen atom.[4] The other aromatic carbons resonate in the range of δ 115-130 ppm.

3,3-Dimethylacrylic Acid: Key signals include those for the carboxylic carbon (δ > 170 ppm), the vinylic carbons (δ ~115 and ~160 ppm), and the methyl carbons (δ ~20 and ~27 ppm).

This compound: The most notable change is the appearance of a signal for the carbonyl carbon (C4) at a significantly downfield chemical shift, typically around δ 191-192 ppm.[3] The quaternary carbon at C2 appears around δ 78 ppm, and the methylene carbon at C3 is observed around δ 49 ppm.[3] The aromatic carbons of the chromanone ring also show characteristic shifts.

Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ ppm)Assignment
Phenol ~155C-OH
115-130Ar-C
3,3-Dimethylacrylic Acid >170-COOH
~115, ~160=C
~20, ~27-CH₃
This compound ~191-192C=O (C4)
~161C4a
117-136Ar-C
~121C8a
~78C2
~49C3
~272 x -CH₃
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to ¹H NMR spectra.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a powerful tool for identifying functional groups. The key transformations in the synthesis of this compound are clearly reflected in the IR spectra.

Phenol: The most prominent feature in the IR spectrum of phenol is a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, broadened due to hydrogen bonding.[5] Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, and strong C=C stretching bands for the aromatic ring appear in the 1500-1600 cm⁻¹ region.[5] A characteristic C-O stretching vibration is also present around 1220 cm⁻¹.[5]

3,3-Dimethylacrylic Acid: The IR spectrum is dominated by a very broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹, which often overlaps with the C-H stretching vibrations. A strong C=O stretching absorption for the carboxylic acid is observed around 1700 cm⁻¹. The C=C stretching vibration appears around 1640 cm⁻¹.

This compound: The most significant change is the appearance of a strong, sharp absorption band around 1680 cm⁻¹, characteristic of a conjugated ketone (the C=O group of the chromanone). The broad O-H absorption bands from both precursors are absent, confirming the formation of the ether linkage and the consumption of the carboxylic acid. The aromatic C=C stretching bands are still present in the 1500-1600 cm⁻¹ region.

Table 3: Comparative IR Data (cm⁻¹)

CompoundO-H StretchC=O StretchC=C StretchC-O Stretch
Phenol 3200-3600 (broad)-1500-1600~1220
3,3-Dimethylacrylic Acid 2500-3300 (very broad)~1700~1640-
This compound -~16801500-1600~1230
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Place the sample in an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio. A background spectrum of the empty sample holder or pure solvent should be collected and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation.

Phenol: The mass spectrum of phenol shows a prominent molecular ion peak (M⁺) at m/z 94. A common fragmentation pathway is the loss of a CO molecule, leading to a peak at m/z 66.

3,3-Dimethylacrylic Acid: The molecular ion peak is observed at m/z 100. Fragmentation often involves the loss of a methyl group (m/z 85) or a carboxyl group (m/z 55).

This compound: The molecular ion peak is expected at m/z 176, confirming the molecular formula C₁₁H₁₂O₂.[6] A characteristic fragmentation pattern involves a retro-Diels-Alder reaction, leading to the loss of isobutylene (C₄H₈, 56 Da) and the formation of a fragment at m/z 120. Another significant fragmentation is the loss of a methyl group (CH₃, 15 Da) to give a fragment at m/z 161.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Phenol 9466
3,3-Dimethylacrylic Acid 10085, 55
This compound 176161, 120
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample NMR Spectroscopy NMR Spectroscopy Sample->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Sample->IR Spectroscopy Mass Spectrometry Mass Spectrometry Sample->Mass Spectrometry Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation Final Confirmation Final Confirmation Structure Elucidation->Final Confirmation Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Functional Group ID->Final Confirmation Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Molecular Weight & Fragmentation->Final Confirmation

Figure 2. Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic comparison of this compound with its precursors, phenol and 3,3-dimethylacrylic acid, provides a clear and detailed picture of the chemical transformation. Each spectroscopic technique offers unique and complementary information. NMR spectroscopy reveals the changes in the proton and carbon environments, IR spectroscopy confirms the formation and disappearance of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. This comprehensive spectroscopic analysis is an indispensable tool for any researcher working on the synthesis and characterization of chromanone derivatives and other heterocyclic compounds.

References

A Comparative Guide to the Structure-Activity Relationships of 2,2-Dimethylchroman-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2,2-dimethylchroman-4-one scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, comparing how specific structural modifications influence their performance as anticancer, anti-inflammatory, and enzyme-inhibiting agents. We will delve into the causality behind experimental designs and present supporting data to offer a clear, objective comparison for researchers and drug development professionals.

The this compound Core: A Scaffold for Innovation

The chroman-4-one framework consists of a benzene ring fused to a dihydropyran ring.[2][3] The gem-dimethyl substitution at the C2 position is a common feature that often enhances stability and modulates lipophilicity. The versatility of this scaffold lies in the numerous positions available for chemical modification, allowing for the fine-tuning of its pharmacological properties.

Below is a diagram of the core this compound structure, highlighting the principal sites for synthetic modification that will be discussed in this guide.

G cluster_0 This compound Core mol mol R2 C2: Gem-dimethyl group R3 C3: Site for benzylidene, etc. R5 C5 R6 C6 R7 C7 R8 C8 O4 C4: Carbonyl (O)

Caption: Core structure of this compound with key modification sites.

Comparative Analysis: SAR Across Different Biological Activities

The biological effect of a this compound analog is profoundly dictated by the nature and position of its substituents. Here, we compare the SAR for three major therapeutic areas.

Anticancer Activity

Chroman-4-one derivatives have demonstrated significant cytotoxic potential against various cancer cell lines.[2][4][5] The primary mechanism often involves inducing apoptosis or inhibiting key cell cycle regulators. The most impactful modifications are typically made at the C3 position, often creating rigid analogs of chalcones known as homoisoflavonoids.[1][5]

Key SAR Insights:

  • C3-Benzylidene Substitution: The introduction of a 3-benzylidene group is a common strategy to enhance anticancer potency.[1][5] The substitution pattern on the benzylidene ring itself is critical.

  • Thiochromanone Analogs: Replacing the oxygen atom in the heterocyclic ring with sulfur (to form a thiochromanone) has been shown to significantly increase anticancer activity.[5][6] This modification likely alters the electronic properties and binding interactions of the molecule.

  • Aromatic Ring Substitution: Halogen substitutions (e.g., chlorine) on the core chromanone aromatic ring can also modulate activity.

Comparative Data for Anticancer Activity

Compound IDCore ScaffoldC3-SubstituentKey Aromatic SubstituentsTarget Cell LineActivity (GI50)Reference
Compound A Chroman-4-one3-(4-Chlorobenzylidene)NoneLeukemia (CCRF-CEM)1.82 µM[5][6]
Compound B Thiochroman-4-one3-(4-Chlorobenzylidene)NoneLeukemia (CCRF-CEM)0.55 µM [5][6]
Compound C Thiochroman-4-one3-(4-Methoxybenzylidene)6-ChloroLeukemia (CCRF-CEM)0.34 µM [5][6]

This table illustrates that the thiochromanone skeleton (Compound B vs. A) and the combination of substitutions (Compound C) lead to superior potency.

Sirtuin 2 (SIRT2) Inhibition

SIRT2 is a deacetylating enzyme implicated in cell cycle regulation and neurodegenerative diseases, making it a valuable therapeutic target.[7][8] A series of this compound analogs have been developed as potent and highly selective SIRT2 inhibitors.[7][9]

Key SAR Insights:

  • C2-Alkyl Chain: An unbranched alkyl chain with three to five carbons at the C2 position is crucial for high potency. The pentyl group was found to be optimal.[7][9] Branching the chain or introducing bulky groups (like a phenyl group) diminishes the inhibitory effect.[7][9]

  • C6 and C8 Positions: Larger, electron-withdrawing substituents at the C6 and C8 positions are favorable for activity.[7][9]

  • C4-Carbonyl Group: An intact carbonyl group at the C4 position is essential for inhibitory activity.[7][9]

Comparative Data for SIRT2 Inhibition

Compound IDC2-SubstituentC6-SubstituentC8-Substituent% Inhibition (200 µM)IC50Reference
Analog 1k n-PropylHH76%10.6 µM[7][9]
Analog 1n IsopropylHH52%> 100 µM[7][9]
Analog 1b n-PentylHH82%5.5 µM[7][9]
Analog 1m n-PentylBrBr>95% 1.8 µM [7][9]

This data clearly shows the preference for a linear alkyl chain at C2 (1b vs 1n) and the significant potency boost from electron-withdrawing groups at C6/C8 (1m vs 1b).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Chroman-4-one derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6) through pathways such as NF-κB.[2][10][11][12]

Key SAR Insights:

  • Hydroxyl Groups: Hydroxylation on the aromatic ring, particularly at the C7 position, appears important for baseline activity.[3]

  • C7-Alkylation: Replacing the C7 hydroxyl group with alkyl chains of increasing length can significantly decrease anti-inflammatory and antimicrobial activity.[3]

  • Mechanism of Action: Potent analogs often function by preventing the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes.[10] Some chromones may also exert effects through the glucocorticoid receptor.[11]

Comparative Data for Antimicrobial Activity (as a proxy for related SAR)

Compound IDC7-SubstituentTarget OrganismActivity (MIC)Reference
Compound 1 -OHC. albicans64 µg/mL[3]
Compound 2 -OCH3C. albicans64 µg/mL[3]
Compound 3 -O(CH2)2CH3C. albicans128 µg/mL[3]

This comparison demonstrates that while methylation at C7 maintains activity, extending the alkyl chain leads to a reduction in potency.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The following are representative methodologies used to evaluate the bioactivities discussed.

General Synthesis of Chroman-4-one Analogs

A common and efficient method for synthesizing the chroman-4-one scaffold is a one-step, base-mediated aldol condensation, often enhanced by microwave irradiation.[7][9]

Step-by-Step Protocol:

  • Reactant Mixture: To a microwave vial, add the substituted 2'-hydroxyacetophenone (1.0 eq), the appropriate aldehyde (1.2 eq), and a base such as pyrrolidine (2.0 eq) in a suitable solvent like ethanol.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 120 °C for 20-30 minutes). The precise conditions must be optimized for each set of reactants.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in heptane) to yield the desired chroman-4-one analog.[7]

G start Mix Reactants (Hydroxyacetophenone, Aldehyde, Base) mw Microwave Irradiation (e.g., 120°C, 25 min) start->mw Seal Vial workup Cool & Concentrate (Rotary Evaporation) mw->workup purify Purify (Flash Chromatography) workup->purify end Pure Chroman-4-one Analog purify->end

Caption: Workflow for microwave-assisted synthesis of chroman-4-one analogs.

In Vitro SIRT2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of SIRT2. It typically uses a fluorogenic substrate.

Step-by-Step Protocol:

  • Preparation: Prepare a solution of recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ in assay buffer.

  • Compound Incubation: Add varying concentrations of the test compound (dissolved in DMSO) to the wells of a 96-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

  • Initiation: Add the SIRT2 enzyme solution to all wells to initiate the deacetylation reaction. Incubate at 37 °C for a specified time (e.g., 30 minutes).

  • Development: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule. Incubate for 15 minutes.

  • Measurement: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting inhibition versus log concentration.

Anti-inflammatory Activity: NO Inhibition in Macrophages

This assay assesses a compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in immune cells stimulated with lipopolysaccharide (LPS).

Step-by-Step Protocol:

  • Cell Culture: Plate murine macrophage cells (e.g., BV-2 or RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37 °C in a CO2 incubator.

  • NO Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

  • Analysis: Measure the absorbance at 540 nm. Compare the absorbance of treated wells to the LPS-only control to calculate the percent inhibition of NO production. A concurrent cell viability assay (e.g., MTT) must be performed to ensure the observed inhibition is not due to cytotoxicity.[10]

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 PI3K PI3K TLR4->PI3K IKK IKK Complex TAK1->IKK Akt Akt PI3K->Akt IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Cytokines Inflammatory Response Genes->Cytokines Chromanone Chromanone Analog (e.g., 4e) Chromanone->TAK1 inhibits Chromanone->Akt inhibits

Caption: Simplified NF-κB signaling pathway inhibited by chroman-4-one analogs.[10]

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile platform for developing novel therapeutic agents. Structure-activity relationship studies have consistently shown that targeted modifications can dramatically enhance potency and selectivity for various biological targets.

  • For anticancer applications, the development of 3-benzylidene-thiochroman-4-ones represents a highly promising strategy.

  • For SIRT2 inhibition , the key to success lies in optimizing the C2-alkyl chain and introducing electron-withdrawing groups on the aromatic ring at C6 and C8.

  • For anti-inflammatory agents, maintaining a hydroxyl or methoxy group at C7 while exploring other substitutions appears to be a viable approach.

Future research should focus on integrating pharmacokinetic (ADME) profiling early in the design process to improve the drug-like properties of these potent analogs. The continued exploration of this privileged scaffold is certain to yield new and valuable candidates for tackling a range of human diseases.

References

Safety Operating Guide

Navigating the Disposal of 2,2-Dimethylchroman-4-one: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The proper disposal of laboratory reagents is a critical, often complex, final step that ensures the safety of personnel and the protection of our environment. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2,2-dimethylchroman-4-one, a compound frequently utilized in synthetic and medicinal chemistry. Our focus extends beyond mere procedure; we aim to instill a deep understanding of the "why" behind each step, fostering a proactive safety culture within your laboratory.

Understanding the Hazard Profile of this compound

Before we can safely dispose of any chemical, we must first understand its intrinsic hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications immediately signal that this compound must be handled with care and treated as hazardous waste. Direct contact can lead to inflammation and discomfort, while inhalation of dust or vapors can irritate the respiratory tract.

Table 1: Hazard and Safety Information for this compound

PropertyInformationSource
GHS Pictogram WarningPubChem[1]
Hazard Statements H315, H319, H335PubChem[1]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P304+P340, P312PubChem[1]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and potentially respiratory protection.OSHA[2][3]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a logical sequence for the safe disposal of this compound waste. This process is designed to be a self-validating system, ensuring that each step is completed in a compliant and safe manner.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_procedure Disposal Procedure A Step 1: Hazard Assessment & PPE Selection B Step 2: Waste Segregation A->B Confirm Hazards C Step 3: Waste Collection & Containment B->C Isolate from Incompatible Waste D Step 4: Labeling of Waste Container C->D Securely Contain E Step 5: Temporary Storage D->E Accurate & Complete Labeling F Step 6: Arrange for Professional Disposal E->F Safe & Secure Location EmergencyProcedures cluster_spill Spill Response cluster_exposure Exposure Response Spill_Evacuate Evacuate Immediate Area Spill_Alert Alert Colleagues & Supervisor Spill_Evacuate->Spill_Alert Spill_Control Control Ignition Sources (if applicable) Spill_Alert->Spill_Control Spill_Cleanup Clean up with appropriate absorbent material (if trained and safe to do so) Spill_Control->Spill_Cleanup Spill_Dispose Dispose of cleanup materials as hazardous waste Spill_Cleanup->Spill_Dispose Exposure_Remove Remove contaminated clothing Exposure_Flush Flush affected area with copious amounts of water Exposure_Remove->Exposure_Flush Exposure_Seek Seek immediate medical attention Exposure_Flush->Exposure_Seek

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The handling of specialized reagents like 2,2-dimethylchroman-4-one (CAS No. 3780-33-4) requires more than just a checklist; it necessitates a deep understanding of the potential hazards and the rationale behind each protective measure. This guide provides essential, immediate safety protocols and logistical plans, grounded in established EHS principles, to ensure your safety and the integrity of your research.

Hazard Assessment: The 'Why' Behind the Protective Gear

Understanding the specific risks associated with this compound is the foundational step in establishing a robust safety protocol. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1]

  • H315 - Causes skin irritation (Skin Irritation, Category 2): Direct contact with the skin can lead to inflammation, redness, and discomfort. This necessitates a reliable barrier to prevent dermal exposure.

  • H319 - Causes serious eye irritation (Eye Irritation, Category 2): The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This risk underscores the mandatory requirement for sealed eye protection.[1]

  • H335 - May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1] This hazard makes localized exhaust ventilation a primary line of defense.

These classifications dictate a multi-faceted approach to personal protection, where engineering controls are supplemented by carefully selected Personal Protective Equipment (PPE).

The Hierarchy of Controls: A Systemic Approach to Safety

Before detailing specific PPE, it is crucial to place it within the established "Hierarchy of Controls." PPE is the final, but essential, line of defense after other controls have been implemented.

cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal gear.

For handling this compound, the most critical Engineering Control is the mandatory use of a certified chemical fume hood to mitigate the respiratory irritation hazard.[2]

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard assessment, the following PPE is required for all handling operations involving this compound.

Eye and Face Protection

Due to the serious eye irritation risk, standard safety glasses are insufficient.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles that provide a complete seal around the eyes.[3]

  • Recommended for High-Risk Operations: When handling larger quantities (>10g) or when there is a significant splash potential, a face shield should be worn in addition to chemical splash goggles.[4]

Hand Protection

The choice of glove material is critical for protection against skin irritation. This compound is an aromatic ketone, a class of compounds that can degrade common glove materials like nitrile over prolonged contact.

Glove MaterialRecommended Use CaseNot Recommended For
Nitrile Incidental contact, splash protection. Good for dexterity.Prolonged immersion, handling large spills. Poor against many ketones.[5][6]
Neoprene Good for acids, bases, and some solvents. Moderate protection.Halogenated and aromatic hydrocarbons.[7]
Butyl Rubber Recommended for extended contact. Excellent for ketones, esters, and aldehydes.Hydrocarbons and chlorinated solvents.[7]
Viton™ Excellent for aromatic and chlorinated solvents.Some ketones and esters.[7]

Operational Directive: For routine handling, double-gloving with a nitrile inner glove and a butyl rubber outer glove provides an excellent combination of dexterity and chemical resistance. Always inspect gloves for tears or punctures before use.[8]

Body Protection
  • A flame-resistant lab coat with tight-fitting cuffs is mandatory. The lab coat must be fully buttoned to provide maximum coverage.[3]

  • Full-length pants and closed-toe, closed-heel shoes are required. The shoes should be made of a non-porous material.[3][9] Avoid fabrics like polyester that can melt and adhere to the skin.[3]

Respiratory Protection
  • Primary Control: All weighing and handling of solid this compound must be performed in a certified chemical fume hood to control dust and vapors.[2]

  • Secondary Control: If engineering controls are not feasible or during a large spill clean-up, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required. All personnel requiring respirator use must be part of a formal respiratory protection program, including medical evaluation and annual fit testing.[3]

Procedural Workflow: Donning, Doffing, and Disposal

A disciplined, procedural approach to using PPE is as important as its selection. The following workflow minimizes the risk of cross-contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves (Outer last) Don2->Don3 Doff1 1. Outer Gloves Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE donning and doffing sequences are designed to prevent contamination.

Step-by-Step Handling Protocol
  • Pre-Handling Check:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

    • Prepare a designated hazardous waste container.[11]

  • Donning PPE:

    • In a clean area, don your lab coat and fasten it completely.

    • Put on your chemical splash goggles and, if necessary, a face shield.

    • Don your inner gloves (nitrile), followed by your outer gloves (butyl rubber), pulling the cuffs of the outer glove over the cuffs of your lab coat.

  • Handling:

    • Perform all manipulations of this compound deep within the chemical fume hood, at least 6 inches from the sash.

    • If any PPE becomes contaminated, remove and replace it immediately, following the doffing procedure.

  • Doffing PPE:

    • Remove outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

    • Remove your lab coat by rolling it inside-out to contain any surface contamination.

    • Remove your face shield and goggles.

    • Remove your inner gloves and dispose of them as hazardous waste.

    • Immediately wash your hands thoroughly with soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility

All materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated PPE: All used gloves, disposable lab coats, and any materials used for spill cleanup must be placed in a clearly labeled, sealed hazardous waste container.[11]

  • Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous liquid waste.

  • Waste Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate percentage of the contents.[11]

  • Waste Removal: Follow your institution's specific procedures for hazardous waste pickup and disposal, which must comply with local and national regulations.[12][13]

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethylchroman-4-one
Reactant of Route 2
Reactant of Route 2
2,2-dimethylchroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.